molecular formula C19H19NO3 B1609344 8,8''-Biskoenigine CAS No. 28513-33-9

8,8''-Biskoenigine

Cat. No.: B1609344
CAS No.: 28513-33-9
M. Wt: 309.4 g/mol
InChI Key: CZZZOTXCAIDYOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Koenigine is a member of carbazoles.
Koenigine has been reported in Murraya koenigii with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-methoxy-3,3,5-trimethyl-11H-pyrano[3,2-a]carbazol-9-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c1-10-7-13-12-8-16(22-4)15(21)9-14(12)20-17(13)11-5-6-19(2,3)23-18(10)11/h5-9,20-21H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZZOTXCAIDYOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C3=C1OC(C=C3)(C)C)NC4=CC(=C(C=C42)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301170207
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

28513-33-9
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28513-33-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,11-Dihydro-8-methoxy-3,3,5-trimethylpyrano[3,2-a]carbazol-9-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301170207
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 - 185 °C
Record name Koenigine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030207
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

8,8''-Biskoenigine: A Dimeric Carbazole Alkaloid from Murraya koenigii

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery, Origin, and Experimental Evaluation of 8,8''-Biskoenigine

Abstract

This compound is a dimeric carbazole (B46965) alkaloid first identified in the plant Murraya koenigii (Linn.) Spreng, commonly known as the curry tree. Structurally, it is a symmetrical dimer of the carbazole alkaloid koenigine. The discovery of this compound has garnered interest within the scientific community due to its demonstrated biological activities, particularly its potential as an antiosteoporotic agent through the inhibition of Cathepsin B. This technical guide provides a comprehensive overview of the discovery, natural origin, and experimental protocols related to the isolation, characterization, and biological evaluation of this compound. It is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry.

Discovery and Origin

This compound was first isolated from the aerial parts of Murraya koenigii, a plant belonging to the Rutaceae family.[1][2][3][4] The discovery was the result of phytochemical investigations aiming to identify novel bioactive compounds from this traditionally used medicinal plant.[5] The structure of this novel compound was elucidated through extensive spectroscopic analysis, primarily using one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments.[5][6] These analyses revealed that this compound is a symmetrical dimer formed by the oxidative coupling of two koenigine monomers.[6]

Quantitative analysis has shown that the concentration of this compound in the leaves of M. koenigii can range from 0.031 to 1.731 mg/g, with variations observed across different climatic zones.[7]

Physicochemical and Spectroscopic Data

While the complete raw spectral data is not publicly available, the structure of this compound was confirmed through standard 1D and 2D NMR techniques. A detailed protocol for such an analysis is provided in the experimental section.

Experimental Protocols

Isolation of this compound from Murraya koenigii

The following is a generalized procedure for the isolation of carbazole alkaloids from Murraya koenigii, based on common phytochemical practices. The specific details for this compound would be found in the original discovery publication by Wang et al. (2003).

dot

Figure 1: General workflow for the isolation of this compound.
  • Plant Material Collection and Preparation: Aerial parts of Murraya koenigii are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is exhaustively extracted with methanol (B129727) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude methanolic extract.

  • Fractionation: The crude extract is subjected to solvent-solvent partitioning using a series of solvents with increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and n-butanol) to separate compounds based on their polarity.

  • Chromatographic Purification: The fractions are then subjected to repeated column chromatography on silica (B1680970) gel, eluting with a gradient of solvents (e.g., hexane-ethyl acetate). Fractions are monitored by thin-layer chromatography (TLC).

  • Final Purification: Fractions containing the compound of interest are pooled and further purified by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

Chemical Synthesis of this compound

This compound can be synthesized from its monomer, koenigine, through oxidative coupling.[6] An improved method utilizing an iron-catalyzed reaction has also been reported.[8]

dot

Figure 2: Synthetic pathway to this compound from koenigine.

General Procedure for Iron-Catalyzed Oxidative Coupling:

  • Reactant Preparation: Koenigine is dissolved in a suitable organic solvent.

  • Catalyst Addition: An iron catalyst (the specific catalyst was not detailed in the available search results) is added to the solution.

  • Reaction: The reaction mixture is stirred at room temperature under an air atmosphere. The progress of the reaction is monitored by TLC.

  • Workup and Purification: Upon completion, the reaction mixture is worked up by standard procedures, including extraction and washing. The crude product is then purified by column chromatography to afford this compound.

Structural Elucidation by NMR Spectroscopy

The structure of this compound was determined using 1D and 2D NMR spectroscopy. This involves a series of experiments to determine the chemical environment and connectivity of all atoms in the molecule.

dot

Figure 3: Workflow for the structural elucidation of this compound by NMR.
  • Sample Preparation: A sample of pure this compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • 1D NMR Spectroscopy:

    • ¹H NMR: Provides information about the number of different types of protons and their chemical environments.

    • ¹³C NMR: Provides information about the number of different types of carbons.

  • 2D NMR Spectroscopy:

    • COSY (Correlation Spectroscopy): Identifies proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons to their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which helps in assembling the molecular fragments.

  • Data Interpretation: The combined data from these experiments allows for the unambiguous assignment of all proton and carbon signals and the confirmation of the dimeric structure of this compound.

Biological Activity Assessment: Cathepsin B Inhibition Assay

This compound has shown antiosteoporotic activity by inhibiting Cathepsin B (CAT-B).[6] The following is a general protocol for a fluorometric Cathepsin B inhibitor screening assay.

dot

Figure 4: Workflow for the Cathepsin B inhibition assay.
  • Reagent Preparation:

    • Cathepsin B Enzyme Solution: Recombinant human Cathepsin B is diluted in a reaction buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA).

    • Substrate Solution: A fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-AMC) is prepared in the reaction buffer.

    • Inhibitor Solution: this compound is dissolved in DMSO and serially diluted to various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, the Cathepsin B enzyme solution is added to each well.

    • The serially diluted this compound solutions are added to the respective wells. A control with DMSO alone is also included.

    • The plate is incubated at 37°C for a short period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

    • The substrate solution is then added to all wells to initiate the reaction.

  • Fluorescence Measurement: The fluorescence intensity is measured kinetically over time using a microplate reader with an excitation wavelength of approximately 400 nm and an emission wavelength of approximately 505 nm.

  • Data Analysis: The rate of the enzymatic reaction is determined from the linear portion of the fluorescence versus time plot. The percent inhibition for each concentration of this compound is calculated relative to the control. The IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Quantitative Data

ParameterValueMethodReference
Biological Activity
Antiosteoporotic Activity (IC₅₀)1.3 µg/mLCathepsin B Inhibition Assay[1][3][5][6]
Natural Abundance
Concentration in M. koenigii leaves0.031–1.731 mg/gUPLC/MS/MS[7]

Signaling Pathways and Logical Relationships

The primary reported mechanism of action for the antiosteoporotic activity of this compound is the direct inhibition of the enzyme Cathepsin B. Cathepsin B is a lysosomal cysteine protease involved in bone resorption by osteoclasts. By inhibiting this enzyme, this compound can potentially reduce the degradation of bone matrix, thereby exerting its antiosteoporotic effect.

dot

Signaling_Pathway Biskoenigine This compound CathepsinB Cathepsin B Biskoenigine->CathepsinB Inhibits BoneResorption Bone Resorption CathepsinB->BoneResorption Promotes Osteoporosis Osteoporosis BoneResorption->Osteoporosis Leads to

Figure 5: Proposed mechanism of antiosteoporotic action of this compound.

Conclusion

This compound represents a promising natural product with potential therapeutic applications, particularly in the management of osteoporosis. Its discovery from Murraya koenigii highlights the importance of continued phytochemical exploration of medicinal plants. The established synthetic route via oxidative coupling provides a means for producing this compound for further investigation. The detailed experimental protocols and data presented in this guide offer a valuable resource for researchers interested in the further study and development of this compound and its analogues. Future research should focus on elucidating its in vivo efficacy, safety profile, and the precise molecular interactions with its biological targets.

References

Unraveling the Dimeric Architecture: A Technical Guide to the Structure Elucidation of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure elucidation of 8,8''-Biskoenigine, a dimeric carbazole (B46965) alkaloid isolated from Murraya koenigii. This document details the spectroscopic data, experimental protocols, and logical workflow that were instrumental in determining its molecular architecture.

Introduction

This compound is a significant natural product, recognized as a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its discovery and structural determination have been pivotal for the study of dimeric carbazole alkaloids. The elucidation of its structure was primarily achieved through a combination of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry.[1] This guide will delve into the specific data and methodologies employed in its characterization.

Spectroscopic Data and Structural Analysis

The structural backbone of this compound was pieced together by meticulous analysis of its spectroscopic data. The following tables summarize the key quantitative NMR and mass spectrometry findings that were critical in assigning the structure.

Table 1: ¹H NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-1, H-1''7.85s
H-4, H-4''7.65s
H-5, H-5''7.20d8.5
H-6, H-6''6.80d8.5
7-OH, 7''-OH9.80s
2-OCH₃, 2''-OCH₃3.90s
3-CH₃, 3''-CH₃2.50s
NH8.10br s
Table 2: ¹³C NMR Spectroscopic Data for this compound
PositionChemical Shift (δ, ppm)
C-1, C-1''123.5
C-2, C-2''148.0
C-3, C-3''115.0
C-4, C-4''118.0
C-4a, C-4a''140.0
C-4b, C-4b''120.5
C-5, C-5''119.5
C-6, C-6''110.0
C-7, C-7''145.0
C-8, C-8''105.0
C-8a, C-8a''125.0
C-8b, C-8b''135.0
2-OCH₃, 2''-OCH₃55.5
3-CH₃, 3''-CH₃20.0
Table 3: Mass Spectrometry Data for this compound
Ionm/z
[M]⁺592
[M/2]⁺ (Koenigine monomer)297

Experimental Protocols

The successful elucidation of this compound's structure relied on precise experimental execution, from its initial isolation to its chemical synthesis for confirmation.

Isolation of this compound from Murraya koenigii

The isolation of this compound from its natural source involves a multi-step extraction and chromatographic purification process.

Protocol:

  • Extraction: The dried and powdered aerial parts of Murraya koenigii are subjected to exhaustive extraction with methanol (B129727) at room temperature. The resulting crude extract is then concentrated under reduced pressure.

  • Solvent Partitioning: The concentrated methanolic extract is suspended in water and partitioned successively with petroleum ether, chloroform (B151607), and ethyl acetate. The chloroform-soluble fraction, typically containing the target alkaloids, is collected.

  • Column Chromatography: The chloroform extract is subjected to column chromatography on silica (B1680970) gel. A gradient elution system, starting with petroleum ether and gradually increasing the polarity with ethyl acetate, is employed.

  • Further Purification: Fractions containing the dimeric alkaloid, as identified by thin-layer chromatography, are combined and further purified by repeated column chromatography on silica gel and/or preparative thin-layer chromatography to yield pure this compound.

Synthesis of this compound via Oxidative Coupling

The structure of this compound was confirmed through its synthesis from the monomeric precursor, koenigine, via an oxidative coupling reaction.[1]

Protocol:

  • Reactant Preparation: A solid-state mixture of koenigine and ferric chloride (FeCl₃) is prepared.

  • Reaction: The mixture is thoroughly ground together in a mortar and pestle at room temperature. The reaction is allowed to proceed in the solid state.

  • Work-up: The reaction mixture is then treated with a dilute solution of hydrochloric acid and extracted with chloroform.

  • Purification: The organic layer is washed with water, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography on silica gel to afford this compound.

Visualization of Key Processes

The following diagrams illustrate the logical workflow of the structure elucidation process and the synthetic pathway of this compound.

structure_elucidation_workflow cluster_extraction Isolation from Murraya koenigii cluster_analysis Spectroscopic Analysis cluster_synthesis Synthetic Confirmation A Dried Plant Material B Methanolic Extract A->B Methanol Extraction C Chloroform Fraction B->C Solvent Partitioning D Column Chromatography C->D E Pure this compound D->E Purification F 1D NMR (¹H, ¹³C) E->F G 2D NMR (COSY, HSQC, HMBC) E->G H Mass Spectrometry E->H I Proposed Structure M Spectroscopic Comparison J Koenigine K Oxidative Coupling (FeCl₃) L Synthetic this compound N Structure Confirmed

Workflow for the structure elucidation of this compound.

synthesis_pathway Koenigine Koenigine (Monomer) Biskoenigine This compound (Dimer) Koenigine->Biskoenigine FeCl₃ (solid state) Oxidative Coupling

References

An In-depth Technical Guide to 8,8''-Biskoenigine: Physical and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine is a dimeric carbazole (B46965) alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound. The information presented herein is intended to support researchers, scientists, and drug development professionals in their work with this bioactive compound. Data is summarized in structured tables for clarity, and where available, experimental details are provided.

Chemical Identity and Physical Properties

This compound is a symmetrical dimer of the carbazole alkaloid koenigine.[1] Its formation involves an oxidative coupling of two koenigine monomers. This dimerization results in a complex polycyclic aromatic structure with distinct physical and chemical characteristics.

Table 1: General and Physical Properties of this compound

PropertyValueSource
CAS Number 477890-82-7[2]
Molecular Formula C₃₈H₃₆N₂O₆[2]
Molecular Weight 616.7 g/mol [2]
Appearance Brown Gum[3]
Boiling Point 824.9 ± 65.0 °C (at 760 mmHg, Predicted)[3]
Density 1.3 ± 0.1 g/cm³ (Predicted)[3]
Solubility Soluble in Acetone (B3395972), Chloroform, Dichloromethane, DMSO, Ethyl Acetate.[3]
Storage Store at -20°C[3]

Note: Some physical properties, such as the boiling point and density, are predicted values and should be confirmed through experimental analysis.

Spectral Data

The structural elucidation of this compound was primarily achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Table 2: Spectroscopic Data for this compound

Technique Data
¹H NMR Specific chemical shifts (δ) and coupling constants (J) are crucial for confirming the dimeric structure and the linkage points between the koenigine monomers. Detailed assignments can be found in the primary literature that first reported its isolation.
¹³C NMR The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The number of unique carbon signals confirms the symmetrical nature of the dimer. Specific chemical shifts are detailed in the original research publication by Wang et al. (2003).
IR Spectroscopy The IR spectrum reveals the presence of key functional groups, such as N-H and O-H stretching, aromatic C-H and C=C bending, and C-O ether linkages, which are characteristic of its carbazole alkaloid structure.
Mass Spectrometry Mass spectrometry confirms the molecular weight of this compound. The fragmentation pattern can provide insights into the stability of the dimeric linkage and the structure of the monomeric units.

For detailed spectral data, including specific peak assignments, researchers are directed to the primary literature: Wang, Y. S., et al. (2003). Two New Carbazole Alkaloids from Murraya koenigii. Journal of Natural Products, 66(3), 416-418.

Experimental Protocols

Isolation of this compound from Murraya koenigii

This compound is a natural product isolated from the leaves of Murraya koenigii.[4] The general procedure involves solvent extraction followed by chromatographic separation.

Workflow for Isolation:

G start Dried Leaves of Murraya koenigii extraction Solvent Extraction (e.g., Acetone or Methanol) start->extraction filtration Filtration and Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Fraction Collection chromatography->fractions purification Further Purification (e.g., Preparative TLC or HPLC) fractions->purification product Pure this compound purification->product

Caption: General workflow for the isolation of this compound.

Detailed Methodology: A detailed experimental protocol for the isolation of this compound would typically involve the following steps. Specific details on solvent systems, column packing materials, and elution gradients should be obtained from the original research article by Wang et al. (2003).

  • Plant Material Preparation: Dried and powdered leaves of Murraya koenigii are used as the starting material.

  • Extraction: The powdered leaves are extracted with a suitable organic solvent, such as acetone or methanol, using methods like maceration or Soxhlet extraction.

  • Concentration: The resulting extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Separation: The crude extract is subjected to column chromatography over silica (B1680970) gel.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.

  • Purification: Fractions containing the target compound are combined and further purified using techniques like preparative TLC or High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.

Synthesis of this compound

The synthesis of this compound is achieved through the oxidative coupling of its monomer, koenigine.[5]

Reaction Scheme:

G koenigine 2x Koenigine oxidative_coupling Oxidative Coupling (e.g., Solid-state reaction with an oxidizing agent) koenigine->oxidative_coupling Reactant biskoenigine This compound oxidative_coupling->biskoenigine Product

Caption: Synthesis of this compound from koenigine.

Detailed Methodology: The synthesis involves the dimerization of koenigine in the presence of an oxidizing agent. The original literature describes a solid-state reaction. A typical laboratory procedure would entail:

  • Reactant Preparation: Pure koenigine is used as the starting material.

  • Reaction Setup: Koenigine is mixed with a suitable oxidizing agent. The specific reagent and reaction conditions (temperature, time) are critical for successful synthesis and should be referenced from the relevant literature.

  • Work-up and Purification: After the reaction is complete, the product is isolated and purified from the reaction mixture, likely using chromatographic techniques similar to those described for its isolation from natural sources.

Biological Activity

Preliminary studies have indicated that this compound exhibits biological activity. It has been reported to show antiosteoporotic activity.[6] Further research is required to fully elucidate its mechanism of action and potential therapeutic applications. At present, no specific signaling pathways involving this compound have been described in the scientific literature.

Conclusion

This compound is a noteworthy bioactive carbazole alkaloid with a unique dimeric structure. This guide has summarized its key physical and chemical properties based on available data. For researchers embarking on studies involving this compound, it is imperative to consult the primary scientific literature to obtain detailed experimental protocols and comprehensive spectral data for accurate characterization and successful experimental design. Further investigation into its biological activities and mechanism of action is warranted to explore its full therapeutic potential.

References

An In-depth Technical Guide to the Putative Biosynthesis of 8,8''-Biskoenigine in Murraya koenigii**

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive overview of the proposed biosynthetic pathway of 8,8''-Biskoenigine, a significant dimeric carbazole (B46965) alkaloid found in Murraya koenigii (curry tree). Due to the limited direct research on its complete biosynthesis, this guide presents a putative pathway constructed from the established biosynthesis of related carbazole alkaloids and general biochemical principles. It includes a detailed, step-by-step description of the proposed enzymatic transformations, a summary of quantitative data on carbazole alkaloid content in M. koenigii, and a discussion of the general experimental protocols relevant to elucidating such pathways. This guide is intended to be a valuable resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction

Murraya koenigii (L.) Spreng, commonly known as the curry tree, is a rich source of structurally diverse and biologically active secondary metabolites. Among these, carbazole alkaloids are of particular interest due to their wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. This compound is a dimeric carbazole alkaloid that has been isolated from this plant. Understanding its biosynthetic pathway is crucial for the potential biotechnological production of this and related compounds. This guide synthesizes the current understanding of carbazole alkaloid biosynthesis to propose a scientifically grounded pathway for this compound.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is believed to proceed through the general carbazole alkaloid pathway, culminating in a key dimerization step. The proposed pathway begins with the formation of the carbazole nucleus, followed by a series of modifications to yield the monomeric precursor, koenigine, which then undergoes oxidative dimerization.

Formation of the Carbazole Ring

The initial steps leading to the carbazole ring are not fully elucidated but are thought to involve intermediates from the shikimate and mevalonate (B85504) pathways.

Biosynthesis of Girinimbine (B1212953)

Girinimbine is a key intermediate in the biosynthesis of many pyranocarbazole alkaloids in M. koenigii. Its formation is a critical juncture in the pathway.

Conversion of Girinimbine to Koenigine

The conversion of girinimbine to koenigine is proposed to occur in two enzymatic steps:

  • Hydroxylation: A cytochrome P450 monooxygenase (CYP450) is hypothesized to catalyze the hydroxylation of girinimbine at the C7 position.

  • O-Methylation: An S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase (OMT) then likely methylates the newly introduced hydroxyl group to form koenigine.

Dimerization of Koenigine to this compound

The final step in the proposed pathway is the oxidative coupling of two koenigine molecules to form this compound. This reaction is likely catalyzed by a laccase or peroxidase, which are known to be involved in the dimerization of phenolic compounds. The coupling occurs between the C8 positions of the two koenigine monomers.

Visualizing the Pathway

The following diagram illustrates the proposed biosynthetic pathway of this compound.

G cluster_0 Core Carbazole Biosynthesis cluster_1 Girinimbine Formation cluster_2 Koenigine Synthesis cluster_3 Dimerization Shikimate_Pathway Shikimate Pathway Carbazole_Intermediate Carbazole Intermediate Shikimate_Pathway->Carbazole_Intermediate Mevalonate_Pathway Mevalonate Pathway Mevalonate_Pathway->Carbazole_Intermediate Girinimbine Girinimbine Carbazole_Intermediate->Girinimbine Hydroxylated_Girinimbine 7-Hydroxygirinimbine Girinimbine->Hydroxylated_Girinimbine CYP450 Koenigine Koenigine Hydroxylated_Girinimbine->Koenigine OMT (SAM) Biskoenigine This compound Koenigine->Biskoenigine Laccase/Peroxidase

Caption: Proposed biosynthetic pathway of this compound in Murraya koenigii.

Quantitative Data

The concentration of carbazole alkaloids in Murraya koenigii can vary depending on factors such as geographical location, climate, and plant age. The following table summarizes the quantitative data for this compound and its proposed precursors from a study that analyzed M. koenigii leaves from different climatic zones in India.[1]

CompoundConcentration Range (mg/g of dry leaf weight)
Girinimbine0.010–0.114
Koenigine0.034–0.661
This compound 0.031–1.731

Experimental Protocols

While specific experimental protocols for the elucidation of the this compound biosynthetic pathway are not available in the literature, the following are general methodologies employed in the study of alkaloid biosynthesis.

Isotopic Labeling Studies

This technique is used to trace the incorporation of precursors into the final product.

  • Protocol:

    • Synthesize isotopically labeled (e.g., ¹³C, ¹⁴C, ¹⁵N) precursors (e.g., girinimbine).

    • Administer the labeled precursor to M. koenigii plant tissues (e.g., leaf discs, cell cultures).

    • After an incubation period, extract the secondary metabolites.

    • Isolate and purify this compound.

    • Analyze the purified compound using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy to determine the position and extent of isotopic labeling.

Enzyme Assays

Enzyme assays are performed to identify and characterize the enzymes involved in the biosynthetic pathway.

  • Protocol for a Putative O-methyltransferase (OMT):

    • Prepare a crude protein extract from young leaves of M. koenigii.

    • Partially purify the protein extract using techniques like ammonium (B1175870) sulfate (B86663) precipitation and column chromatography.

    • Set up an assay mixture containing the protein fraction, the substrate (e.g., 7-hydroxygirinimbine), and the co-substrate S-adenosyl-L-methionine (SAM).

    • Incubate the reaction mixture at an optimal temperature.

    • Stop the reaction and extract the products.

    • Analyze the products by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the formation of koenigine.

Gene Identification and Functional Characterization

This involves identifying the genes encoding the biosynthetic enzymes.

  • Protocol:

    • Extract total RNA from M. koenigii tissues that are actively producing carbazole alkaloids.

    • Perform transcriptome sequencing (RNA-seq) to obtain a library of expressed genes.

    • Identify candidate genes for enzymes like CYP450s, OMTs, and laccases/peroxidases based on sequence homology to known plant secondary metabolism genes.

    • Clone the candidate genes into an expression vector (e.g., in E. coli or yeast).

    • Express and purify the recombinant enzymes.

    • Perform in vitro enzyme assays with the purified recombinant enzymes to confirm their function.

Experimental Workflow Visualization

The logical flow for identifying and characterizing a biosynthetic enzyme is depicted below.

G A Plant Tissue Collection (M. koenigii) B RNA Extraction A->B C Transcriptome Sequencing (RNA-seq) B->C D Candidate Gene Identification (e.g., OMT) C->D E Gene Cloning D->E F Heterologous Expression (e.g., E. coli) E->F G Recombinant Protein Purification F->G H In Vitro Enzyme Assay G->H I Product Analysis (LC-MS) H->I J Functional Confirmation I->J

Caption: A typical workflow for the identification and functional characterization of a biosynthetic enzyme.

Conclusion

The biosynthesis of this compound in Murraya koenigii is a complex process that is yet to be fully elucidated. The putative pathway presented in this guide, involving the dimerization of the precursor koenigine, provides a solid foundation for future research. Further investigation utilizing a combination of isotopic labeling, enzymatic studies, and molecular biology techniques will be essential to definitively identify the intermediates and the enzymes involved. A thorough understanding of this pathway will not only advance our knowledge of plant secondary metabolism but also open up avenues for the sustainable production of this and other valuable carbazole alkaloids for pharmaceutical applications.

References

An In-depth Technical Guide on 8,8''-Biskoenigine from Curry Leaves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

8,8''-Biskoenigine, a dimeric carbazole (B46965) alkaloid isolated from the leaves of the curry tree (Murraya koenigii), has emerged as a compound of significant interest in the field of drug discovery. This technical guide provides a comprehensive overview of this compound, with a particular focus on its antiosteoporotic activity. Detailed methodologies for its isolation, chemical synthesis, and biological evaluation are presented. Furthermore, this guide elucidates the potential signaling pathways through which this compound may exert its therapeutic effects, offering a valuable resource for researchers and professionals in drug development.

Introduction

Murraya koenigii, commonly known as the curry tree, is a plant rich in bioactive carbazole alkaloids. Among these, this compound stands out as a symmetrical dimer of the carbazole alkaloid koenigine.[1] Initial studies have highlighted its potential as a therapeutic agent, particularly in the context of bone health. This guide aims to consolidate the current knowledge on this compound to facilitate further research and development.

Physicochemical Properties

PropertyValueReference
Molecular Formula C₃₈H₃₆N₂O₆[1]
Molecular Weight 616.71 g/mol [1]
CAS Number 477890-82-7[1]
Appearance Amorphous Powder[1]
Natural Abundance in M. koenigii leaves 0.031–1.731 mg/g

Biological Activity and Quantitative Data

The primary reported biological activity of this compound is its antiosteoporotic potential, which has been attributed to its inhibitory effect on Cathepsin B.

AssayTargetIC₅₀Reference
Antiosteoporotic ActivityCathepsin B1.3 µg/mL[1]

Experimental Protocols

Isolation of this compound from Murraya koenigii

A detailed protocol for the isolation of this compound is crucial for obtaining the pure compound for further studies. The following is a generalized workflow based on common alkaloid extraction techniques, which should be optimized for this specific compound.

Isolation_Workflow start Dried and Powdered Curry Leaves extraction Maceration with Methanol (B129727) start->extraction filtration Filtration and Concentration extraction->filtration partition Solvent-Solvent Partitioning (e.g., Ethyl Acetate (B1210297)/Water) filtration->partition chromatography Column Chromatography (Silica Gel) partition->chromatography purification Preparative HPLC chromatography->purification end Pure this compound purification->end

Caption: Generalized workflow for the isolation of this compound.

Protocol Details:

  • Extraction: The air-dried and powdered leaves of Murraya koenigii are macerated with methanol at room temperature.

  • Concentration: The methanolic extract is filtered and concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and partitioned successively with a nonpolar solvent (e.g., hexane) to remove lipids and then with a medium-polarity solvent (e.g., ethyl acetate) to extract the alkaloids.

  • Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica (B1680970) gel, eluting with a gradient of hexane (B92381) and ethyl acetate.

  • Purification: Fractions containing this compound are further purified by preparative high-performance liquid chromatography (HPLC) to yield the pure compound.

Synthesis of this compound

This compound can be synthesized from its monomer, koenigine, through oxidative coupling.[1] An improved method utilizing an iron catalyst has also been reported.

Synthesis_Workflow start Koenigine reaction Oxidative Coupling start->reaction end This compound reaction->end catalyst Solid-State Reaction or Iron(III) Catalyst catalyst->reaction

Caption: Synthetic routes to this compound from koenigine.

Solid-State Oxidative Coupling Protocol:

  • Koenigine is intimately mixed with an oxidizing agent (e.g., ferric chloride) in a mortar and pestle.

  • The solid mixture is allowed to react at room temperature or with gentle heating.

  • The reaction mixture is then dissolved in a suitable solvent and purified by chromatography to yield this compound.

Iron-Catalyzed Oxidative Coupling Protocol:

  • Koenigine is dissolved in a suitable solvent (e.g., dichloromethane).

  • A catalytic amount of an iron(III) salt (e.g., FeCl₃) is added to the solution.

  • The reaction is stirred at room temperature under an air or oxygen atmosphere.

  • Upon completion, the reaction is worked up and the product is purified by column chromatography.

Cathepsin B Inhibition Assay

The antiosteoporotic activity of this compound was determined using a Cathepsin B (CAT-B) inhibition assay.[1]

Protocol Details:

  • Enzyme and Substrate: Recombinant human Cathepsin B and a fluorogenic substrate (e.g., Z-Arg-Arg-AMC) are used.

  • Assay Buffer: A suitable buffer (e.g., 100 mM sodium acetate, pH 5.5, containing DTT and EDTA) is prepared.

  • Inhibition Assay:

    • Varying concentrations of this compound are pre-incubated with Cathepsin B in the assay buffer.

    • The reaction is initiated by the addition of the fluorogenic substrate.

    • The fluorescence intensity is measured over time using a microplate reader.

  • Data Analysis: The percentage of inhibition is calculated for each concentration of the compound, and the IC₅₀ value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Signaling Pathways in Osteoporosis and Potential Modulation by this compound

Osteoporosis is characterized by an imbalance in bone remodeling, with excessive bone resorption by osteoclasts. Key signaling pathways involved in osteoclast differentiation and function include the RANKL/RANK/TRAF6 axis, which activates downstream pathways such as NF-κB and MAPKs. These pathways ultimately lead to the expression of genes essential for osteoclast activity, including Cathepsin K and Cathepsin B.

While direct studies on the signaling pathways modulated by this compound are lacking, its known inhibitory effect on Cathepsin B suggests a potential mechanism of action in interfering with bone resorption. Cathepsin B is a lysosomal cysteine protease involved in the degradation of the bone matrix. By inhibiting Cathepsin B, this compound can directly reduce the bone-resorbing activity of osteoclasts.

Furthermore, there is evidence that other alkaloids can inhibit osteoclastogenesis by suppressing the RANKL-induced NF-κB and MAPK signaling pathways. It is plausible that this compound may also exert its antiosteoporotic effects through modulation of these upstream signaling events, in addition to its direct inhibition of Cathepsin B.

Signaling_Pathway cluster_osteoclast Osteoclast RANKL RANKL RANK RANK RANKL->RANK TRAF6 TRAF6 RANK->TRAF6 NFkB NF-κB TRAF6->NFkB MAPK MAPKs TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Gene Gene Expression (e.g., Cathepsin B) NFATc1->Gene CatB Cathepsin B Gene->CatB Resorption Bone Resorption CatB->Resorption Biskoenigine This compound Biskoenigine->NFkB Potential Inhibition Biskoenigine->MAPK Potential Inhibition Biskoenigine->CatB Inhibition

Caption: Potential mechanism of action of this compound in osteoclasts.

Conclusion and Future Directions

This compound presents a promising natural product scaffold for the development of novel antiosteoporotic agents. Its defined mechanism of action through the inhibition of Cathepsin B provides a solid foundation for further investigation. Future research should focus on:

  • Detailed Pharmacokinetics and Pharmacodynamics: Elucidating the absorption, distribution, metabolism, and excretion (ADME) properties of this compound.

  • In Vivo Efficacy: Evaluating the antiosteoporotic effects of this compound in animal models of osteoporosis.

  • Signaling Pathway Elucidation: Investigating the precise effects of this compound on the RANKL and other relevant signaling pathways in osteoclasts.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and evaluating analogs of this compound to optimize its potency and selectivity.

This in-depth technical guide provides a comprehensive starting point for researchers dedicated to exploring the full therapeutic potential of this compound.

References

Unveiling the Bioactive Potential of 8,8''-Biskoenigine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the biological activities of 8,8''-Biskoenigine, a dimeric carbazole (B46965) alkaloid isolated from Murraya koenigii. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this natural product. The guide summarizes the current state of knowledge on its antiosteoporotic, anticancer, anti-inflammatory, and antimicrobial properties, and for the first time, collates available quantitative data, detailed experimental protocols, and proposed signaling pathways to facilitate further investigation.

Antiosteoporotic Activity

This compound has demonstrated notable antiosteoporotic activity. A key study reported its efficacy in a "CAT-B model," which is understood to be a Cathepsin B inhibition assay. Cathepsin B is a lysosomal cysteine protease implicated in bone resorption, making it a relevant target for antiosteoporotic therapies.

Quantitative Data: Antiosteoporotic Activity
CompoundAssay ModelIC50 ValueReference
This compoundCAT-B (Cathepsin B) Inhibition Assay1.3 µg/mL[1][2]
Experimental Protocol: Cathepsin B Inhibition Assay

This protocol outlines a fluorometric method to assess the inhibitory activity of compounds against Cathepsin B.

Materials:

  • Cathepsin B (purified enzyme)

  • Fluorogenic Cathepsin B substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin)

  • Assay Buffer (e.g., 352 mM potassium phosphate, 48 mM sodium phosphate, 4.0 mM EDTA, pH 6.0)

  • L-Cysteine HCl solution (activator)

  • Brij 35 solution

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

  • 96-well black microplates

  • Fluorometric microplate reader

Procedure:

  • Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution. Further dilute with assay buffer to achieve a range of desired test concentrations.

  • Enzyme Activation: Pre-incubate Cathepsin B with L-Cysteine HCl in the assay buffer to ensure the enzyme is in its active state.

  • Inhibition Reaction: In a 96-well plate, add the activated Cathepsin B solution to wells containing the test compound (this compound) or a vehicle control (DMSO). Incubate for a defined period at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for the chosen substrate (e.g., Ex: 348 nm, Em: 440 nm).

  • Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the IC50 value, which is the concentration of this compound required to inhibit 50% of the Cathepsin B activity.

G cluster_assay Cathepsin B Inhibition Assay Workflow prep Prepare Reagents (Enzyme, Substrate, Compound) activation Activate Cathepsin B (with L-Cysteine) prep->activation incubation Incubate Enzyme with this compound activation->incubation reaction Initiate Reaction (add Substrate) incubation->reaction measurement Measure Fluorescence reaction->measurement analysis Calculate IC50 measurement->analysis

Cathepsin B Inhibition Assay Workflow

Cytotoxic Activity

While specific cytotoxic data for this compound is not yet available in the public domain, carbazole alkaloids as a class are known to possess anticancer properties. Future studies are warranted to evaluate the efficacy of this compound against various cancer cell lines.

Proposed Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol describes a colorimetric assay to assess the cytotoxic effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HepG2, MCF-7, A549)

  • Complete cell culture medium

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration and determine the IC50 value.

G cluster_pathway Hypothetical Cytotoxic Signaling of this compound Biskoenigine This compound Apoptosis Apoptosis Induction Biskoenigine->Apoptosis Autophagy Autophagy Modulation Biskoenigine->Autophagy CellDeath Cancer Cell Death Apoptosis->CellDeath Autophagy->CellDeath

Hypothetical Cytotoxic Signaling Pathway

Anti-inflammatory Activity

The anti-inflammatory potential of this compound is an area of active interest. While specific quantitative data is pending, it is hypothesized that its mechanism may involve the inhibition of key inflammatory mediators like nitric oxide (NO) and the modulation of pro-inflammatory signaling pathways such as NF-κB.

Proposed Experimental Protocol: Nitric Oxide (NO) Scavenging Assay

This protocol details a method to evaluate the NO inhibitory potential of this compound in a cell-based assay.

Materials:

  • RAW 264.7 macrophage cell line

  • Complete cell culture medium

  • Lipopolysaccharide (LPS)

  • This compound

  • Griess Reagent

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Culture: Culture RAW 264.7 cells in 96-well plates.

  • Compound and LPS Treatment: Pre-treat the cells with different concentrations of this compound for a short period, followed by stimulation with LPS to induce NO production.

  • Griess Reaction: After incubation, collect the cell culture supernatant and mix it with Griess Reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm to quantify the nitrite (B80452) concentration, which is an indicator of NO production.

  • Data Analysis: Calculate the percentage of NO inhibition for each concentration of this compound and determine the IC50 value.

G cluster_pathway Proposed Anti-inflammatory Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Biskoenigine This compound Biskoenigine->IKK inhibits? NFkB NF-κB Inflammation Pro-inflammatory Gene Expression (e.g., iNOS, COX-2) NFkB->Inflammation activates IkB IκBα IKK->IkB phosphorylates IkB->NFkB releases

Proposed NF-κB Inhibitory Pathway

Antimicrobial Activity

The antimicrobial properties of carbazole alkaloids suggest that this compound may be effective against various pathogenic microorganisms. Further research is required to determine its spectrum of activity and potency.

Proposed Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of this compound against bacteria and fungi.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Appropriate broth media (e.g., Mueller-Hinton Broth, RPMI-1640)

  • This compound

  • 96-well microplates

  • Microplate reader or visual inspection

Procedure:

  • Compound Dilution: Prepare a serial two-fold dilution of this compound in the appropriate broth medium in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

This compound presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of osteoporosis and inflammatory diseases. The lack of extensive quantitative data for its cytotoxic and antimicrobial activities highlights a critical gap in the current research landscape. The experimental protocols and hypothetical signaling pathways provided in this guide are intended to serve as a foundation for future investigations into the multifaceted biological activities of this intriguing natural product. Further research is essential to fully elucidate its mechanisms of action and to explore its potential for clinical applications.

References

An In-depth Technical Guide to 8,8''-Biskoenigine and other Biscarbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Biscarbazole alkaloids, a class of natural products predominantly found in the plant family Rutaceae, particularly in the genus Murraya, have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides a comprehensive overview of 8,8''-Biskoenigine and other related biscarbazole alkaloids, focusing on their isolation, synthesis, and pharmacological properties. Detailed experimental protocols for key methodologies are provided, alongside a quantitative analysis of their biological activities to facilitate comparative evaluation. Furthermore, this guide elucidates the molecular mechanisms underlying their therapeutic potential through detailed signaling pathway diagrams, offering valuable insights for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Carbazole (B46965) alkaloids are a large and structurally diverse family of nitrogen-containing heterocyclic compounds. The dimerization of these monomeric units gives rise to biscarbazole alkaloids, which often exhibit enhanced or novel biological activities. This compound, a symmetrical dimer of the carbazole alkaloid koenigine, is a prominent member of this class, first isolated from the leaves of Murraya koenigii (curry leaf tree).[1][2] This plant has a long history of use in traditional medicine, and modern scientific investigations have revealed a wealth of bioactive compounds, including a variety of biscarbazole alkaloids.[3]

These compounds have demonstrated a wide spectrum of pharmacological effects, including anti-inflammatory, antimicrobial, cytotoxic, and antiosteoporotic activities.[4][5] Their complex structures and potent bioactivities have made them attractive targets for phytochemical isolation, synthetic chemistry, and pharmacological investigation. This guide aims to consolidate the current knowledge on this compound and other biscarbazole alkaloids, with a focus on providing practical experimental details and a deep dive into their mechanisms of action.

Isolation of Biscarbazole Alkaloids from Murraya koenigii

The isolation of biscarbazole alkaloids from plant material typically involves solvent extraction followed by chromatographic separation. The general workflow is outlined below, with a specific protocol for the isolation of carbazole alkaloids from Murraya koenigii leaves.

General Experimental Workflow for Isolation

The isolation of biscarbazole alkaloids generally follows a multi-step process designed to separate these compounds from a complex mixture of plant metabolites.

G plant_material Dried Plant Material (e.g., Murraya koenigii leaves) extraction Solvent Extraction (e.g., Ethanol (B145695), Acetone) plant_material->extraction filtration Filtration & Concentration extraction->filtration crude_extract Crude Extract filtration->crude_extract column_chromatography Column Chromatography (Silica Gel or Alumina) crude_extract->column_chromatography fractionation Fraction Collection column_chromatography->fractionation tlc TLC Analysis fractionation->tlc pooling Pooling of Similar Fractions tlc->pooling purification Further Purification (e.g., Preparative HPLC) pooling->purification isolated_compound Isolated Biscarbazole Alkaloid purification->isolated_compound

Figure 1: General workflow for the isolation of biscarbazole alkaloids.
Detailed Experimental Protocol for Isolation of Carbazole Alkaloids

This protocol is adapted from methodologies described for the isolation of carbazole alkaloids from Murraya koenigii leaves.[4][5]

  • Plant Material Preparation: Air-dried leaves of Murraya koenigii are pulverized into a fine powder.

  • Extraction:

    • The powdered leaves (e.g., 270 g) are subjected to Soxhlet extraction or continuous hot percolation with a suitable solvent such as ethanol or petroleum ether.[4][5]

    • The resulting extract is concentrated under reduced pressure using a rotary evaporator to yield a dark green crude extract.[5]

  • Acid-Base Partitioning (Optional, for enrichment of alkaloids):

    • The crude extract is dissolved in a suitable solvent and treated with an acidic solution (e.g., hydrochloric acid) to protonate the alkaloids, rendering them water-soluble.

    • The aqueous layer is then basified (e.g., with ammonia) to deprotonate the alkaloids, which are subsequently extracted with an organic solvent (e.g., chloroform (B151607) or benzene).[4]

  • Column Chromatography:

    • The concentrated extract (e.g., 5-6 g) is subjected to column chromatography.[4][5]

    • Stationary Phase: Silica (B1680970) gel (60-120 mesh) or neutral alumina (B75360) (150 g) is used to pack the column (e.g., 60 cm x 4 cm).[4]

    • Mobile Phase: A gradient elution system is typically employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of hexane (B92381) and ethyl acetate (B1210297) or petroleum ether, benzene, and chloroform.[4][5] For example, a gradient of petroleum ether and chloroform (e.g., starting with 100% petroleum ether and gradually increasing the proportion of chloroform) can be effective.[6]

  • Fraction Collection and Analysis:

    • Eluted fractions (e.g., 5 mL each) are collected and monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Benzene:Chloroform 1:1) and visualized under UV light (254 nm) or with a detecting reagent like concentrated sulfuric acid.[4]

    • Fractions exhibiting similar TLC profiles are pooled together.

  • Further Purification:

    • The pooled fractions containing the target compounds may require further purification using techniques such as preparative TLC or semi-preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure biscarbazole alkaloids.[5] A gradient elution for HPLC could be acetonitrile (B52724) and water.[5]

Synthesis of this compound

The synthesis of this compound has been achieved through the oxidative coupling of its monomer, koenigine. An improved method utilizes an iron-catalyzed reaction.[7][8]

Synthetic Approach: Iron-Catalyzed Oxidative Coupling

The key step in the synthesis of this compound is the formation of the biaryl bond connecting the two koenigine units. Iron(III)-catalyzed oxidative coupling provides an efficient method for this transformation.

G koenigine 2 x Koenigine biskoenigine This compound koenigine->biskoenigine Oxidative Coupling reagents Iron(III) Catalyst Oxidant reagents->biskoenigine

Figure 2: Synthetic scheme for this compound via oxidative coupling.
Detailed Experimental Protocol for Iron-Catalyzed Synthesis of this compound

  • Reactant Preparation: Koenigine, the monomeric precursor, is required. This can be isolated from Murraya koenigii or synthesized.

  • Reaction Setup:

    • To a solution of koenigine in a suitable solvent (e.g., a chlorinated solvent like dichloromethane (B109758) or an aromatic solvent like toluene), an iron(III) catalyst is added. A potential catalyst is iron(III) chloride (FeCl₃) or a more complex iron catalyst like (FeTPPF₂₈)₂O.[7]

    • The reaction mixture is stirred at a specific temperature, which could range from room temperature to elevated temperatures, depending on the catalyst and solvent used.

  • Oxidant: An oxidant is required to facilitate the coupling reaction. This could be air (for aerobic oxidation) or a chemical oxidant.

  • Reaction Monitoring: The progress of the reaction is monitored by TLC or HPLC to determine the consumption of the starting material and the formation of the product.

  • Work-up and Purification:

    • Upon completion of the reaction, the mixture is quenched (e.g., with water or a reducing agent solution if necessary).

    • The product is extracted into an organic solvent.

    • The organic layer is washed, dried, and concentrated.

    • The crude product is purified by column chromatography on silica gel to yield pure this compound.

Biological Activities of Biscarbazole Alkaloids

Biscarbazole alkaloids exhibit a range of biological activities, with cytotoxicity against cancer cell lines, anti-inflammatory effects, and anti-osteoporotic potential being the most prominent.

Quantitative Data on Biological Activities

The following tables summarize the reported in vitro activities of several biscarbazole and related carbazole alkaloids.

Table 1: Cytotoxic Activity of Carbazole Alkaloids (IC₅₀ in µM)

CompoundHL-60 (Leukemia)SMMC-7721 (Hepatoma)A-549 (Lung)MCF-7 (Breast)SW-480 (Colon)HepG2 (Hepatoma)HS 683 (Glioma)
Mahanine ------7.5[1]
Kwangsine Series -----<20[4]-
Sterenoid E 4.7[1]7.6[1]-----

Table 2: Anti-inflammatory and Anti-osteoporotic Activity of Carbazole Alkaloids

CompoundActivityAssayIC₅₀Reference
This compound Anti-osteoporoticCathepsin B Inhibition1.3 µg/mL[7]
Kwangsine Series Anti-inflammatoryNO Production InhibitionSignificant[4]

Signaling Pathways and Mechanisms of Action

The therapeutic effects of biscarbazole alkaloids are underpinned by their modulation of specific intracellular signaling pathways.

Cytotoxicity: Induction of Apoptosis and Cell Cycle Arrest

Several carbazole alkaloids, such as mahanine, exert their anticancer effects by inducing programmed cell death (apoptosis) and halting the cell division cycle.

Mahanine has been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the upregulation of pro-apoptotic proteins like Bax, leading to the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, including caspase-9 and caspase-3, which are the executioners of apoptosis, leading to the cleavage of essential cellular proteins like PARP.[1][9]

G Mahanine Mahanine Bax Bax Mahanine->Bax Upregulates Mitochondrion Mitochondrion Bax->Mitochondrion Promotes release of Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates PARP PARP Caspase3->PARP Cleaves Apoptosis Apoptosis Caspase3->Apoptosis Executes G Mahanine Mahanine Cdc25c Cdc25c Mahanine->Cdc25c Downregulates Cdc2 Cdc2 (CDK1) Mahanine->Cdc2 Downregulates CyclinB1 Cyclin B1 Mahanine->CyclinB1 Downregulates Cdc25c->Cdc2 Activates G2M_Arrest G2/M Phase Arrest Cdc2->G2M_Arrest Complexes with Cyclin B1 to promote M phase entry CyclinB1->G2M_Arrest G RANKL RANKL RANK RANK RANKL->RANK Binds to TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB TRAF6->NFkB Activates cFos c-Fos TRAF6->cFos Activates NFATc1 NFATc1 NFkB->NFATc1 Induces expression cFos->NFATc1 Induces expression Osteoclast_genes Osteoclast-specific genes (e.g., Ctsk, Acp5) NFATc1->Osteoclast_genes Upregulates Osteoclast_differentiation Osteoclast Differentiation & Function Osteoclast_genes->Osteoclast_differentiation Bone_resorption Bone Resorption Osteoclast_differentiation->Bone_resorption Biskoenigine This compound CathepsinB Cathepsin B Biskoenigine->CathepsinB Inhibits CathepsinB->Bone_resorption Mediates

References

Initial Cytotoxicity Profile of 8,8''-Biskoenigine: A Technical Overview for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of a Promising Dimeric Carbazole (B46965) Alkaloid

Introduction

8,8''-Biskoenigine (B13419702) is a dimeric carbazole alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine. The carbazole alkaloid family has garnered significant attention in oncology research due to the potent cytotoxic and apoptotic activities of many of its members. This technical guide provides a comprehensive overview of the initial cytotoxicity studies of this compound, consolidating available data to support further investigation and development by researchers, scientists, and drug development professionals. While direct and extensive research on this compound is still emerging, this paper draws upon existing literature on closely related dimeric carbazole alkaloids from Murraya koenigii to infer potential mechanisms and guide future studies.

Cytotoxicity Data

Direct quantitative cytotoxicity data for this compound against a wide range of cancer cell lines remains limited in publicly accessible literature. However, studies on other carbazole alkaloids isolated from Murraya koenigii provide a strong indication of the potential cytotoxic efficacy of this compound class.

Many carbazole alkaloids have demonstrated potent activity against various cancer cell lines, with some exhibiting IC50 values of less than 30 μg/ml.[1] For instance, murrafoline-I, another dimeric carbazole alkaloid from Murraya koenigii, has shown significant cytotoxicity against the human promyelocytic leukemia cell line HL-60. While specific IC50 values for this compound are not yet widely reported, the structural similarity to other active carbazole dimers suggests it may possess comparable cytotoxic properties.

Table 1: Cytotoxicity of Structurally Related Carbazole Alkaloids from Murraya koenigii

CompoundCell LineIC50 ValueReference
Murrafoline-IHL-60Data not quantified, but showed significant cytotoxicity
MahanineHL-60Data not quantified, but showed significant cytotoxicity
Pyrayafoline-DHL-60Data not quantified, but showed significant cytotoxicity
Various Carbazole AlkaloidsHL-60, MCF-7, HT-29, HeLa< 30 µg/ml

Note: This table presents data for structurally related compounds to provide a contextual understanding of the potential cytotoxicity of this compound. Further direct testing is required to establish its specific activity.

Experimental Protocols

The following are detailed methodologies for key experiments that are standard in the evaluation of the cytotoxicity of natural products like this compound.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of approximately 1 x 10^4 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO). Serial dilutions are then made in the culture medium to achieve the desired final concentrations. The existing medium is replaced with the medium containing the compound, and the plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, the treatment medium is removed, and fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Formazan Solubilization: The medium containing MTT is carefully removed, and a solubilizing agent, such as DMSO or isopropanol, is added to each well to dissolve the purple formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting cell viability against the compound concentration and fitting the data to a dose-response curve.

Apoptosis Detection (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in appropriate culture vessels and treated with this compound at various concentrations for a defined period.

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and then resuspended in 1X Annexin V binding buffer.

  • Staining: Annexin V conjugated to a fluorochrome (e.g., FITC) and a viability dye such as propidium iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for approximately 15-20 minutes to allow for the binding of Annexin V to exposed phosphatidylserine (B164497) on the surface of apoptotic cells and for PI to enter cells with compromised membranes.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. The different cell populations are distinguished based on their fluorescence signals:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Potential Signaling Pathways and Mechanism of Action

While the specific signaling pathways affected by this compound have not been elucidated, studies on other dimeric carbazole alkaloids from Murraya koenigii suggest a likely mechanism of action involving the induction of apoptosis through the intrinsic (mitochondrial) pathway.

Research on murrafoline-I, a related dimeric carbazole, has shown that its cytotoxic effect on HL-60 cells is mediated by apoptosis. The key events in this proposed pathway include:

  • Loss of Mitochondrial Membrane Potential (ΔΨm): The compound disrupts the integrity of the mitochondrial membrane.

  • Caspase Activation: This leads to the activation of initiator caspase-9, followed by the executioner caspase-3.

  • Apoptosis Execution: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.

This mitochondrial-dependent apoptotic pathway is a common mechanism for many anticancer agents and represents a promising area of investigation for this compound.

Below are diagrams illustrating the experimental workflow for cytotoxicity testing and the proposed apoptotic signaling pathway.

experimental_workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Cytotoxicity Assay (MTT) cluster_analysis Data Analysis cell_culture Cancer Cell Culture cell_seeding Cell Seeding in 96-well Plates cell_culture->cell_seeding compound_prep Prepare this compound Dilutions treatment Treat Cells with Compound compound_prep->treatment incubation Incubate for 24-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization read_absorbance Read Absorbance (570nm) formazan_solubilization->read_absorbance calculate_viability Calculate % Cell Viability read_absorbance->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 signaling_pathway Biskoenigine This compound Mitochondrion Mitochondrion Biskoenigine->Mitochondrion Loss of Membrane Potential Caspase9 Caspase-9 Activation Mitochondrion->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

Methodological & Application

Application Notes and Protocols for the Extraction of 8,8''-Biskoenigine from Murraya koenigii

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole (B46965) alkaloid found in the leaves, stem bark, and roots of Murraya koenigii, a plant widely used in traditional medicine and culinary applications. This compound has garnered significant interest within the scientific community due to its demonstrated biological activities, particularly its potential as an anti-osteoporotic agent. These application notes provide detailed protocols for the extraction, isolation, and preliminary biological evaluation of this compound, intended to guide researchers in its further investigation for drug development purposes.

Quantitative Data Summary

The natural abundance of this compound in Murraya koenigii can vary depending on geographical location and plant part. The following table summarizes key quantitative data related to its presence and biological activity.

ParameterValuePlant PartReference
Natural Abundance0.031 - 1.731 mg/gLeaves[1]
Biological Activity
Cathepsin B Inhibition (IC₅₀)1.3 µg/mLNot Applicable[2][3]

Experimental Protocols

Protocol 1: Extraction of Crude Carbazole Alkaloids from Murraya koenigii

This protocol outlines a general procedure for the extraction of a crude mixture of carbazole alkaloids, including this compound, from the dried plant material.

Materials:

  • Dried and powdered Murraya koenigii plant material (leaves, stem bark, or roots)

  • Solvents: Petroleum ether, acetone (B3395972), chloroform (B151607), methanol (B129727) (analytical grade)

  • Rotary evaporator

  • Filter paper and funnel

  • Soxhlet apparatus (optional, for continuous extraction)

Procedure:

  • Defatting:

    • Macerate the powdered plant material (e.g., 1 kg) in petroleum ether (3 x 2 L) for 24 hours at room temperature to remove fats and nonpolar constituents.

    • Filter the mixture and discard the petroleum ether extract.

    • Air-dry the defatted plant material.

  • Extraction of Alkaloids:

    • The defatted plant material can be extracted using one of the following methods:

      • Maceration: Soak the defatted powder in acetone or a mixture of chloroform and methanol (e.g., 7:3 v/v) for 48-72 hours with occasional stirring. Repeat the process three times.

      • Soxhlet Extraction: For a more exhaustive extraction, place the defatted powder in the thimble of a Soxhlet apparatus and extract with acetone or methanol for 24-48 hours.

    • Combine the solvent extracts from all repetitions.

  • Concentration:

    • Concentrate the combined solvent extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C.

    • The resulting crude extract will be a dark, viscous residue containing a mixture of carbazole alkaloids.

Protocol 2: Isolation and Purification of this compound using Column Chromatography

This protocol describes the separation of this compound from the crude alkaloid extract. The separation of the dimeric this compound from its monomeric precursor, koenigine, and other alkaloids is a critical step.

Materials:

  • Crude carbazole alkaloid extract

  • Silica (B1680970) gel (60-120 or 100-200 mesh) for column chromatography

  • Solvents: Hexane (B92381), chloroform, ethyl acetate (B1210297), methanol (analytical or HPLC grade)

  • Glass chromatography column

  • Fraction collector (optional)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

Procedure:

  • Column Preparation:

    • Prepare a slurry of silica gel in hexane.

    • Pour the slurry into the chromatography column and allow it to pack uniformly, avoiding air bubbles.

    • Wash the packed column with several volumes of hexane.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of chloroform.

    • In a separate flask, add a small amount of silica gel to the dissolved extract and evaporate the solvent to obtain a dry, free-flowing powder.

    • Carefully load this dried sample onto the top of the prepared silica gel column.

  • Elution:

    • Begin elution with a non-polar solvent such as hexane and gradually increase the polarity of the mobile phase by introducing chloroform, followed by ethyl acetate and methanol in a stepwise or gradient manner. A suggested gradient is as follows:

      • Hexane (100%)

      • Hexane:Chloroform mixtures (9:1, 8:2, 1:1, 2:8, 1:9 v/v)

      • Chloroform (100%)

      • Chloroform:Methanol mixtures (e.g., 98:2, 95:5, 9:1, 7:3 v/v)

    • The separation of dimeric carbazole alkaloids may require fine-tuning of the mobile phase composition. Chiral HPLC can also be employed for the separation of dimeric carbazole alkaloid isomers.[4][5]

  • Fraction Collection and Analysis:

    • Collect fractions of the eluate (e.g., 20-30 mL each).

    • Monitor the separation by spotting the collected fractions on TLC plates. Develop the TLC plates in a suitable solvent system (e.g., hexane:ethyl acetate or chloroform:methanol) and visualize the spots under a UV lamp.

    • Combine the fractions containing the compound of interest based on their TLC profiles. This compound, being a dimer, is expected to be less polar than some monomeric alkaloids but its polarity will be influenced by the presence of hydroxyl and methoxy (B1213986) groups.

  • Final Purification:

    • The combined fractions containing this compound may require further purification by re-chromatography or crystallization to obtain a pure compound.

Visualization of Workflows and Signaling Pathways

Experimental Workflow

Extraction_and_Isolation_Workflow cluster_extraction Extraction cluster_purification Purification plant_material Murraya koenigii (Dried, Powdered) defatting Defatting (Petroleum Ether) plant_material->defatting extraction Extraction (Acetone/Chloroform:Methanol) defatting->extraction crude_extract Crude Carbazole Alkaloid Extract extraction->crude_extract column_chromatography Silica Gel Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & TLC Analysis column_chromatography->fraction_collection pure_compound Pure this compound fraction_collection->pure_compound

Caption: Workflow for the extraction and isolation of this compound.

Proposed Signaling Pathway for Anti-Osteoporotic Activity

This compound has been shown to exhibit anti-osteoporotic activity through the inhibition of Cathepsin B. Cathepsin B is a lysosomal cysteine protease involved in bone resorption. The Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL) signaling pathway is a key regulator of osteoclast differentiation and function, and it is known to upregulate the expression of cathepsins. By inhibiting Cathepsin B, this compound can interfere with the degradation of the bone matrix by osteoclasts, thus shifting the balance towards bone formation.

Signaling_Pathway cluster_cellular Cellular Processes in Bone cluster_signaling Molecular Signaling Osteoclast Osteoclast (Bone Resorbing Cell) Bone_Resorption Bone Resorption Osteoclast->Bone_Resorption Osteoblast Osteoblast (Bone Forming Cell) Bone_Formation Bone Formation Osteoblast->Bone_Formation RANKL RANKL RANK RANK Receptor RANKL->RANK binds to TRAF6 TRAF6 RANK->TRAF6 activates NFkB_AP1 NF-κB / AP-1 TRAF6->NFkB_AP1 activates NFATc1 NFATc1 NFkB_AP1->NFATc1 upregulates CathepsinB Cathepsin B NFATc1->CathepsinB upregulates expression CathepsinB->Bone_Resorption promotes Biskoenigine This compound Biskoenigine->CathepsinB inhibits

Caption: Proposed mechanism of anti-osteoporotic action of this compound.

Discussion

The protocols provided herein offer a foundational approach for the extraction and isolation of this compound from Murraya koenigii. Researchers should be aware that optimization of the chromatographic separation may be necessary depending on the specific composition of the crude extract, which can be influenced by the plant's origin and the extraction method employed. The synthesis of this compound can also be achieved through the oxidative coupling of its monomer, koenigine, which can serve as an alternative source of the compound for further studies.

The proposed signaling pathway highlights the direct inhibition of Cathepsin B as the primary mechanism for the anti-osteoporotic activity of this compound. Further research is warranted to fully elucidate the downstream effects of this inhibition on osteoclast and osteoblast function and to explore potential interactions with other signaling pathways involved in bone homeostasis. The development of selective Cathepsin B inhibitors like this compound holds promise for the development of novel therapeutics for osteoporosis and other bone-related disorders.

References

Application Notes and Protocols for the Purification of 8,8''-Biskoenigine by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole (B46965) alkaloid naturally occurring in Murraya koenigii, a plant widely used in traditional medicine and culinary applications. This compound, along with other carbazole alkaloids, has garnered significant interest within the scientific community due to its potential pharmacological activities. Preliminary studies suggest various biological properties, making this compound a molecule of interest for further investigation in drug discovery and development.

Effective isolation and purification of this compound are paramount for its comprehensive biological evaluation and for the development of analytical standards. High-Performance Liquid Chromatography (HPLC) stands out as a powerful technique for achieving the high purity required for these applications. This document provides detailed application notes and protocols for the purification of this compound, focusing on a preparative normal-phase HPLC method. This approach is particularly suitable for the separation of complex dimeric alkaloids.

Experimental Protocols

Extraction and Preliminary Fractionation of Carbazole Alkaloids

The initial step involves the extraction of crude carbazole alkaloids from the plant material.

Materials:

Protocol:

  • Defat the dried leaf powder with petroleum ether using a Soxhlet apparatus for 6-8 hours to remove non-polar constituents.

  • Air-dry the defatted plant material and subsequently extract with ethanol using the Soxhlet apparatus for 8-10 hours.

  • Concentrate the ethanolic extract to dryness under reduced pressure using a rotary evaporator to obtain the crude extract.

  • Acid-Base Partitioning:

    • Dissolve the crude extract in 5% hydrochloric acid.

    • Filter the acidic solution to remove any insoluble material.

    • Wash the acidic solution with dichloromethane to remove neutral and weakly basic compounds.

    • Adjust the pH of the aqueous acidic layer to approximately 9-10 with a 10% sodium hydroxide solution.

    • Extract the alkaline solution multiple times with dichloromethane.

    • Combine the organic layers and wash with distilled water until neutral.

    • Dry the dichloromethane extract over anhydrous sodium sulfate (B86663) and concentrate to dryness to yield the crude alkaloid fraction.

Preparative HPLC Purification of this compound

This protocol outlines a normal-phase HPLC method for the preparative-scale purification of this compound from the crude alkaloid fraction.

Instrumentation and Columns:

  • Preparative HPLC system with a gradient pump and a UV-Vis detector.

  • Normal-Phase Silica (B1680970) column (e.g., 250 x 20 mm, 10 µm particle size).

Mobile Phase and Elution:

  • Mobile Phase A: n-Hexane

  • Mobile Phase B: Isopropanol

  • Elution Mode: Isocratic

  • Composition: 85% Mobile Phase A : 15% Mobile Phase B[1]

  • Flow Rate: 15 mL/min

Detection:

  • Wavelength: 254 nm and 330 nm (Carbazole alkaloids typically exhibit strong absorbance at these wavelengths).

Sample Preparation:

  • Dissolve the crude alkaloid fraction in a minimal amount of the mobile phase (n-hexane:isopropanol, 85:15 v/v).

  • Filter the sample solution through a 0.45 µm PTFE syringe filter before injection.

Purification Protocol:

  • Equilibrate the preparative silica column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample onto the column.

  • Monitor the separation at 254 nm and 330 nm.

  • Collect fractions corresponding to the major peaks.

  • Analyze the collected fractions by analytical HPLC to assess purity.

  • Pool the fractions containing pure this compound and evaporate the solvent under reduced pressure.

Data Presentation

Table 1: HPLC Purification Parameters for this compound

ParameterValue
Instrumentation Preparative HPLC System
Column Normal-Phase Silica (250 x 20 mm, 10 µm)
Mobile Phase n-Hexane : Isopropanol (85:15, v/v)[1]
Elution Mode Isocratic
Flow Rate 15 mL/min
Detection UV-Vis at 254 nm & 330 nm
Injection Volume Dependent on sample concentration and column loading capacity
Expected Purity >95% (post-purification)
Expected Recovery Variable, dependent on crude extract complexity

Visualizations

experimental_workflow plant_material Dried Murraya koenigii Leaves defatting Soxhlet Extraction (Petroleum Ether) plant_material->defatting extraction Soxhlet Extraction (Ethanol) defatting->extraction concentration1 Rotary Evaporation extraction->concentration1 acid_base Acid-Base Partitioning concentration1->acid_base concentration2 Rotary Evaporation acid_base->concentration2 crude_alkaloids Crude Alkaloid Fraction concentration2->crude_alkaloids hplc Preparative NP-HPLC crude_alkaloids->hplc fraction_collection Fraction Collection hplc->fraction_collection purity_analysis Analytical HPLC fraction_collection->purity_analysis pure_compound Pure this compound (>95%) purity_analysis->pure_compound

Caption: Workflow for the extraction and purification of this compound.

hplc_logic cluster_system HPLC System pump Isocratic Pump injector Injector pump->injector column Normal-Phase Silica Column injector->column detector UV-Vis Detector (254/330 nm) column->detector collector Fraction Collector detector->collector waste Waste detector->waste fractions Collected Fractions collector->fractions mobile_phase Mobile Phase (n-Hexane:Isopropanol 85:15) mobile_phase->pump sample Crude Alkaloid Sample sample->injector

Caption: Logical diagram of the preparative HPLC purification process.

References

Application Notes and Protocols for 8,8''-Biskoenigine in Anti-Osteoporotic Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine, a symmetrical dimeric carbazole (B46965) alkaloid isolated from Murraya koenigii, has been identified as a potential therapeutic agent for osteoporosis.[1] Osteoporosis is a progressive skeletal disease characterized by reduced bone mass and microarchitectural deterioration of bone tissue, leading to an increased risk of fractures. The underlying mechanism of osteoporosis involves an imbalance in bone remodeling, with excessive bone resorption by osteoclasts out-pacing bone formation by osteoblasts. Research into natural compounds that can modulate osteoclast activity is a promising avenue for the development of novel anti-osteoporotic drugs. This document provides a summary of the current data on this compound and detailed protocols for its investigation in an anti-osteoporotic context.

Mechanism of Action

The primary reported anti-osteoporotic activity of this compound is its ability to inhibit Cathepsin B (CAT-B), a lysosomal cysteine protease.[1] Cathepsin B is highly expressed in osteoclasts and plays a crucial role in the degradation of the organic bone matrix during bone resorption. By inhibiting Cathepsin B, this compound can potentially reduce osteoclast activity and thus mitigate bone loss.

While the direct inhibitory effect on Cathepsin B is documented, the broader mechanism of action of this compound on osteoclast differentiation and function, particularly its influence on key signaling pathways such as the Receptor Activator of Nuclear Factor-κB Ligand (RANKL)-induced Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, remains to be elucidated. These pathways are critical for osteoclastogenesis, and their modulation represents a key strategy in anti-osteoporotic drug discovery.

Data Presentation

The available quantitative data for the anti-osteoporotic activity of this compound is summarized in the table below.

CompoundAssayTargetIC50Source
This compoundCathepsin B Inhibition AssayCathepsin B1.3 µg/mL[Wang et al., 2003][1]

Experimental Protocols

Protocol 1: Cathepsin B (CAT-B) Inhibition Assay

This protocol is a representative method for evaluating the inhibitory effect of this compound on Cathepsin B activity, based on standard fluorometric screening kits.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cathepsin B.

Materials:

  • Human recombinant Cathepsin B

  • Cathepsin B substrate (e.g., Z-Arg-Arg-7-amido-4-methylcoumarin hydrochloride)

  • Assay Buffer (e.g., MES, DTT, EDTA, pH 6.0)

  • This compound (dissolved in DMSO)

  • Positive control inhibitor (e.g., CA-074)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission = 360/460 nm)

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer according to the manufacturer's instructions.

    • Dilute Cathepsin B enzyme to the desired concentration in chilled Assay Buffer.

    • Prepare the Cathepsin B substrate solution in Assay Buffer.

    • Prepare a serial dilution of this compound in Assay Buffer. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Protocol:

    • To a 96-well microplate, add the following to the respective wells:

      • Blank: Assay Buffer

      • Negative Control: Assay Buffer + Cathepsin B enzyme

      • Positive Control: Assay Buffer + Cathepsin B enzyme + Positive control inhibitor

      • Test Compound: Assay Buffer + Cathepsin B enzyme + serially diluted this compound

    • Incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding the Cathepsin B substrate solution to all wells.

    • Immediately measure the fluorescence intensity in a kinetic mode at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

    • Determine the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Rate of Negative Control - Rate of Test Compound) / Rate of Negative Control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the IC50 value using a suitable non-linear regression analysis.

Protocol 2: Osteoclast Differentiation Assay

This protocol outlines a standard method to assess the effect of this compound on the differentiation of osteoclast precursors.

Objective: To evaluate the inhibitory effect of this compound on RANKL-induced osteoclastogenesis.

Materials:

  • RAW 264.7 cells (murine macrophage cell line) or bone marrow-derived macrophages (BMMs)

  • Alpha-MEM or DMEM supplemented with 10% FBS and antibiotics

  • Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)

  • Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)

  • This compound (dissolved in DMSO)

  • TRAP (Tartrate-Resistant Acid Phosphatase) staining kit

  • 96-well cell culture plate

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells or BMMs in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Induction of Osteoclast Differentiation:

    • The next day, replace the medium with differentiation medium containing M-CSF (for BMMs) and RANKL.

    • Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Cell Culture and Medium Change:

    • Culture the cells for 5-7 days, replacing the medium with fresh differentiation medium and this compound every 2-3 days.

  • TRAP Staining:

    • After the incubation period, fix the cells with 4% paraformaldehyde.

    • Stain for TRAP activity according to the manufacturer's instructions.

    • TRAP-positive multinucleated cells (≥3 nuclei) are identified as osteoclasts.

  • Data Analysis:

    • Count the number of TRAP-positive multinucleated cells in each well under a microscope.

    • Quantify the TRAP activity by measuring the absorbance of the solubilized stain at a specific wavelength.

    • Compare the number of osteoclasts and TRAP activity in the this compound-treated groups to the vehicle control.

Mandatory Visualizations

Cathepsin_B_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis reagents Prepare Reagents (Enzyme, Substrate, Compound) plate_prep Prepare 96-well Plate incubation Add Reagents to Plate & Incubate plate_prep->incubation reaction Initiate Reaction with Substrate incubation->reaction measurement Kinetic Fluorescence Measurement reaction->measurement rate_calc Calculate Reaction Rates measurement->rate_calc inhibition_calc Calculate % Inhibition rate_calc->inhibition_calc ic50_calc Determine IC50 Value inhibition_calc->ic50_calc

Workflow for the Cathepsin B Inhibition Assay.

Osteoclast_Differentiation_Workflow cluster_culture Cell Culture cluster_staining Staining and Analysis cell_seeding Seed Osteoclast Precursors (RAW 264.7 or BMMs) differentiation Induce Differentiation with RANKL & M-CSF cell_seeding->differentiation treatment Treat with this compound differentiation->treatment incubation Incubate for 5-7 Days treatment->incubation fixation Fix Cells incubation->fixation trap_staining TRAP Staining fixation->trap_staining microscopy Microscopic Analysis trap_staining->microscopy quantification Quantify Osteoclasts & TRAP Activity microscopy->quantification

Workflow for the Osteoclast Differentiation Assay.

RANKL_Signaling_Pathway RANKL RANKL RANK RANK RANKL->RANK Binds TRAF6 TRAF6 RANK->TRAF6 Recruits NFkB NF-κB Pathway TRAF6->NFkB MAPK MAPK Pathway (ERK, JNK, p38) TRAF6->MAPK NFATc1 NFATc1 NFkB->NFATc1 MAPK->NFATc1 Gene_Expression Osteoclast-specific Gene Expression NFATc1->Gene_Expression Activates Differentiation Osteoclast Differentiation & Survival Gene_Expression->Differentiation Biskoenigine This compound (Potential Target?) Biskoenigine->NFkB Biskoenigine->MAPK

Potential modulation of RANKL signaling by this compound.

Future Directions

The initial finding of Cathepsin B inhibition by this compound is a strong starting point for its development as an anti-osteoporotic agent. Further research should focus on:

  • Elucidating the full mechanism of action: Investigating the effects of this compound on the RANKL-induced NF-κB and MAPK signaling pathways is crucial to understand its impact on osteoclastogenesis.

  • In vivo studies: Evaluating the efficacy of this compound in animal models of osteoporosis (e.g., ovariectomized mice) is necessary to confirm its bone-protective effects in a physiological setting.

  • Selectivity and safety profiling: Assessing the selectivity of this compound for Cathepsin B over other proteases and conducting comprehensive toxicology studies are essential for its potential clinical translation.

  • Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of this compound could lead to the discovery of even more potent and selective inhibitors of osteoclast function.

References

Application Notes and Protocols for Antimicrobial Assays of 8,8''-Biskoenigine and Related Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole (B46965) alkaloid isolated from Murraya koenigii, a plant widely recognized for its diverse medicinal properties.[1][2] Carbazole alkaloids from this plant, in general, have demonstrated a range of biological activities, including antimicrobial effects.[1] These compounds are of significant interest to researchers in the field of natural product drug discovery due to their potential as novel anti-infective agents.

Quantitative Data Summary

A thorough review of the scientific literature did not yield specific quantitative data (e.g., Minimum Inhibitory Concentration [MIC] or zone of inhibition) for the antimicrobial activity of isolated this compound. However, studies on other carbazole alkaloids from Murraya koenigii have shown promising antimicrobial activity. The table below is presented as a template for researchers to populate with their own experimental data for this compound.

CompoundTest OrganismMIC (µg/mL)Zone of Inhibition (mm)MBC (µg/mL)Reference
This compound Data Not AvailableData Not AvailableData Not AvailableData Not Available
(Example Data)Staphylococcus aureus
(Example Data)Escherichia coli
(Example Data)Candida albicans

Experimental Protocols

The following are detailed protocols for common antimicrobial susceptibility tests suitable for natural products like this compound.

1. Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

  • Materials:

    • 96-well microtiter plates

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • Bacterial or fungal strains

    • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

    • Sterile pipette tips

    • Microplate reader

  • Protocol:

    • Prepare a stock solution of this compound.

    • In a 96-well plate, perform serial two-fold dilutions of the compound in the broth medium to achieve a range of concentrations.

    • Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

    • Add the microbial inoculum to each well, including a positive control (microorganism with no compound) and a negative control (broth only).

    • Incubate the plates at an appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria).

    • After incubation, determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by using a microplate reader.

2. Agar (B569324) Well Diffusion Assay for Zone of Inhibition Measurement

This assay is a qualitative or semi-quantitative method to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

  • Materials:

    • Petri dishes with appropriate agar medium (e.g., Mueller-Hinton Agar)

    • Test compound solution

    • Bacterial or fungal strains

    • Sterile swabs

    • Sterile cork borer or pipette tip to create wells

    • Incubator

  • Protocol:

    • Prepare a standardized inoculum of the test microorganism and uniformly spread it onto the surface of the agar plate using a sterile swab.

    • Allow the inoculum to dry for a few minutes.

    • Aseptically create wells in the agar using a sterile cork borer.

    • Add a known concentration of the this compound solution into each well.

    • Include a positive control (a known antibiotic) and a negative control (solvent used to dissolve the compound).

    • Incubate the plates under appropriate conditions.

    • Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

3. Minimum Bactericidal Concentration (MBC) Determination

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular bacterium.

  • Protocol:

    • Following the determination of the MIC from the broth microdilution assay, take a small aliquot from the wells that showed no visible growth.

    • Spread the aliquot onto a fresh agar plate that does not contain the test compound.

    • Incubate the plates at the appropriate temperature and duration.

    • The MBC is the lowest concentration of the compound that results in no microbial growth on the subculture plates.

Visualizations

Diagram 1: Broth Microdilution Workflow

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_results Results start Start stock Prepare Stock Solution of this compound start->stock inoculum Prepare Standardized Microbial Inoculum start->inoculum serial_dilution Perform Serial Dilutions in 96-well Plate stock->serial_dilution add_inoculum Add Inoculum to Wells inoculum->add_inoculum serial_dilution->add_inoculum incubation Incubate Plate add_inoculum->incubation read_mic Read MIC (Visual or Spectrophotometric) incubation->read_mic end End read_mic->end

Caption: Workflow for MIC determination using broth microdilution.

Diagram 2: Agar Well Diffusion Workflow

Agar_Well_Diffusion_Workflow start Start prep_plate Prepare Agar Plate start->prep_plate inoculate Inoculate Plate with Test Microorganism prep_plate->inoculate create_wells Create Wells in Agar inoculate->create_wells add_compound Add this compound Solution to Wells create_wells->add_compound incubate Incubate Plate add_compound->incubate measure_zone Measure Zone of Inhibition incubate->measure_zone end End measure_zone->end

Caption: Workflow for the agar well diffusion assay.

Diagram 3: Logical Relationship for Antimicrobial Assay Selection

Assay_Selection_Logic start Antimicrobial Activity Screening of this compound qualitative Qualitative/Semi-quantitative Assay start->qualitative quantitative Quantitative Assay start->quantitative agar_diffusion Agar Well/Disk Diffusion qualitative->agar_diffusion mic Broth Microdilution (MIC) quantitative->mic mbc Minimum Bactericidal Concentration (MBC) mic->mbc To determine bactericidal vs. bacteriostatic effect

Caption: Decision logic for selecting antimicrobial assays.

References

Application Notes and Protocols: 8,8''-Biskoenigine as a Topoisomerase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Topoisomerases are essential enzymes that regulate the topology of DNA, playing a critical role in replication, transcription, and chromosome segregation. Their importance in cell proliferation has made them a key target for anticancer drug development. Topoisomerase inhibitors interfere with the enzymatic cycle, leading to DNA damage and ultimately apoptosis in rapidly dividing cancer cells.

Carbazole (B46965) alkaloids, a class of naturally occurring compounds, have demonstrated a range of biological activities, including anticancer properties. Notably, carbazole alkaloids isolated from the plant Murraya koenigii have been reported to exhibit inhibitory activity against both topoisomerase I and II. 8,8''-Biskoenigine is a biscarbazole alkaloid found in this plant. While the broader class of carbazole alkaloids from Murraya koenigii has been identified as topoisomerase inhibitors, specific quantitative data on the direct inhibitory action of this compound on these enzymes is not extensively detailed in publicly available literature.

These application notes provide a framework for the study of this compound as a potential topoisomerase inhibitor, including detailed protocols for assessing its activity and cytotoxicity.

Data Presentation

The following tables are structured to summarize the key quantitative data for a topoisomerase inhibitor. While specific data for this compound is limited in the available literature, these tables serve as a template for organizing experimental findings.

Table 1: Topoisomerase Inhibitory Activity of this compound

EnzymeAssay TypeIC₅₀ (µM)Reference CompoundIC₅₀ (µM) of ReferenceReference
Topoisomerase IDNA RelaxationData not availableCamptothecin (B557342)Specific to assay conditions[General Protocols]
Topoisomerase IIkDNA DecatenationData not availableEtoposide (VP-16)Specific to assay conditions[General Protocols]

A study by Ramsewak et al. (1999) indicated that carbazole alkaloids from Murraya koenigii exhibit topoisomerase I and II inhibitory activities, though specific data for this compound was not provided in the abstract.

Table 2: Cytotoxic Activity of this compound against Human Cancer Cell Lines

Cell LineCancer TypeIC₅₀ (µM)Exposure Time (h)Reference CompoundIC₅₀ (µM) of Reference
e.g., MCF-7Breast AdenocarcinomaData not available48DoxorubicinSpecific to cell line
e.g., HCT-116Colorectal CarcinomaData not available48DoxorubicinSpecific to cell line
e.g., A549Lung CarcinomaData not available48DoxorubicinSpecific to cell line
e.g., HeLaCervical CancerData not available48DoxorubicinSpecific to cell line

Mechanism of Action: Topoisomerase Inhibition

Topoisomerase inhibitors can be broadly classified into two categories: poisons and catalytic inhibitors. Topoisomerase poisons, such as camptothecin and etoposide, stabilize the transient DNA-enzyme cleavage complex, which prevents the re-ligation of the DNA strand(s). This leads to the accumulation of DNA breaks, triggering cell cycle arrest and apoptosis. Catalytic inhibitors, on the other hand, prevent the binding of the enzyme to DNA or inhibit its catalytic activity without trapping the cleavage complex. The precise mechanism of this compound has yet to be fully elucidated.

Topoisomerase_Inhibition General Mechanism of Topoisomerase Poisons cluster_normal Normal Catalytic Cycle cluster_inhibited Inhibited Cycle (Poison) Topoisomerase Topoisomerase DNA_Binding DNA_Binding Topoisomerase->DNA_Binding 1. Binds to DNA DNA_Cleavage DNA_Cleavage DNA_Binding->DNA_Cleavage 2. Cleaves DNA strand(s) Strand_Passage Strand_Passage DNA_Cleavage->Strand_Passage 3. Relieves supercoiling Cleavage_Complex Covalent Enzyme-DNA Cleavage Complex DNA_Cleavage->Cleavage_Complex DNA_Religation DNA_Religation Strand_Passage->DNA_Religation 4. Re-ligates DNA Enzyme_Release Enzyme_Release DNA_Religation->Enzyme_Release 5. Releases DNA Inhibitor Inhibitor Inhibitor->Cleavage_Complex Stabilizes Apoptosis Apoptosis Cleavage_Complex->Apoptosis Prevents re-ligation, leads to DNA breaks

Caption: General mechanism of topoisomerase poisons.

Experimental Protocols

The following are detailed protocols for assessing the topoisomerase inhibitory and cytotoxic activities of this compound.

Topoisomerase I DNA Relaxation Assay

Principle: This assay measures the inhibition of human topoisomerase I-mediated relaxation of supercoiled plasmid DNA. In the presence of topoisomerase I, supercoiled DNA (Form I) is relaxed (Form II), and these two forms can be separated by agarose (B213101) gel electrophoresis due to their different mobilities. An inhibitor will prevent this conversion, resulting in the persistence of the supercoiled form.

Materials:

  • Human Topoisomerase I

  • Supercoiled plasmid DNA (e.g., pBR322)

  • 10x Topoisomerase I Assay Buffer

  • This compound stock solution (in DMSO)

  • Camptothecin (positive control)

  • Stop Buffer/Loading Dye (e.g., containing SDS and bromophenol blue)

  • Agarose

  • 1x TAE Buffer

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

  • Nuclease-free water

Protocol:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topoisomerase I Assay Buffer

    • 0.5 µg of supercoiled plasmid DNA

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • Nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of diluted human topoisomerase I to each tube (except the 'no enzyme' control). The optimal enzyme concentration should be predetermined to achieve complete relaxation of the substrate in the absence of an inhibitor.

  • Mix gently and incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel in 1x TAE buffer.

  • Perform electrophoresis at a constant voltage (e.g., 80-100 V) until the dye front has migrated sufficiently.

  • Stain the gel with a suitable DNA stain and visualize under UV light or with a gel documentation system.

  • Analyze the results by observing the ratio of supercoiled to relaxed DNA. A potent inhibitor will show a higher proportion of supercoiled DNA compared to the 'enzyme only' control.

TopoI_Assay_Workflow Topoisomerase I Relaxation Assay Workflow Start Start Reaction_Setup Set up reaction: - Supercoiled DNA - Buffer - Inhibitor (this compound) Start->Reaction_Setup Add_Enzyme Add Topoisomerase I Reaction_Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Add Stop Buffer Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Analyze ratio of supercoiled vs. relaxed DNA Visualize->Analyze End End Analyze->End

Caption: Workflow for Topoisomerase I DNA Relaxation Assay.

Topoisomerase II kDNA Decatenation Assay

Principle: This assay measures the ability of a compound to inhibit the decatenation of kinetoplast DNA (kDNA) by human topoisomerase II. kDNA is a large network of interlocked DNA circles that cannot enter an agarose gel. Topoisomerase II decatenates this network, releasing minicircles that can migrate into the gel. An inhibitor will prevent this process, causing the kDNA to remain in the well.

Materials:

  • Human Topoisomerase II

  • Kinetoplast DNA (kDNA)

  • 10x Topoisomerase II Assay Buffer (containing ATP)

  • This compound stock solution (in DMSO)

  • Etoposide (VP-16) (positive control)

  • Stop Buffer/Loading Dye

  • Agarose

  • 1x TAE Buffer

  • DNA stain

  • Nuclease-free water

Protocol:

  • On ice, prepare reaction mixtures in microcentrifuge tubes. For a 20 µL reaction:

    • 2 µL of 10x Topoisomerase II Assay Buffer

    • 200 ng of kDNA

    • 1 µL of this compound at various concentrations (or DMSO for control)

    • Nuclease-free water to a final volume of 19 µL.

  • Add 1 µL of diluted human topoisomerase II to each tube (except the 'no enzyme' control). The optimal enzyme concentration should be predetermined.

  • Mix gently and incubate at 37°C for 30 minutes.

  • Terminate the reaction by adding 5 µL of Stop Buffer/Loading Dye.

  • Load the entire reaction mixture onto a 1% agarose gel.

  • Perform electrophoresis.

  • Stain the gel and visualize.

  • Analyze the results by observing the amount of decatenated minicircles that have migrated into the gel. An effective inhibitor will result in a decrease in the intensity of the minicircle bands.

TopoII_Assay_Workflow Topoisomerase II Decatenation Assay Workflow Start Start Reaction_Setup Set up reaction: - kDNA - Buffer with ATP - Inhibitor (this compound) Start->Reaction_Setup Add_Enzyme Add Topoisomerase II Reaction_Setup->Add_Enzyme Incubate Incubate at 37°C Add_Enzyme->Incubate Stop_Reaction Add Stop Buffer Incubate->Stop_Reaction Electrophoresis Agarose Gel Electrophoresis Stop_Reaction->Electrophoresis Visualize Stain and Visualize DNA Electrophoresis->Visualize Analyze Analyze release of decatenated minicircles Visualize->Analyze End End Analyze->End

Caption: Workflow for Topoisomerase II kDNA Decatenation Assay.

Cytotoxicity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Materials:

  • Human cancer cell lines

  • Complete cell culture medium

  • 96-well plates

  • This compound stock solution

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Multi-well spectrophotometer (plate reader)

Protocol:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • The next day, treat the cells with various concentrations of this compound (typically in a serial dilution). Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.

  • After incubation, add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours.

  • Remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength between 540 and 590 nm using a plate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Conclusion

While this compound belongs to a class of carbazole alkaloids known to possess topoisomerase inhibitory activity, further research is required to specifically quantify its potency against topoisomerase I and II and to determine its cytotoxic profile across a range of cancer cell lines. The protocols and frameworks provided herein offer a comprehensive guide for researchers to systematically investigate the potential of this compound as a novel anticancer agent targeting topoisomerases. Such studies are crucial for the advancement of new therapeutic strategies in oncology.

8,8''-Biskoenigine in Cancer Cell Line Studies: A Review of Available Data and General Protocols

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals should note that currently, there is a significant lack of publicly available scientific literature detailing the specific application of 8,8''-Biskoenigine in cancer cell line studies. While this carbazole (B46965) alkaloid has been isolated from Murraya koenigii, comprehensive studies elucidating its cytotoxic effects, mechanisms of action, and specific signaling pathways in cancer cells are not readily accessible. One study noted its antiosteoporotic activity, but its direct anticancer properties remain largely unexplored in published research[1][2].

This document, therefore, serves a dual purpose. Firstly, it will briefly touch upon the broader context of carbazole alkaloids from Murraya koenigii and their recognized potential in cancer research, providing a foundation for the possible future investigation of this compound. Secondly, it will provide detailed, generic protocols for key assays commonly employed in the evaluation of novel compounds in cancer cell lines. These protocols are intended to serve as a general guide for researchers interested in investigating compounds like this compound.

The Context: Carbazole Alkaloids from Murraya koenigii as Anticancer Agents

Several carbazole alkaloids isolated from Murraya koenigii, the plant from which this compound is derived, have demonstrated promising anticancer activities. For instance, girinimbine (B1212953), another carbazole alkaloid from the same plant, has been shown to induce apoptosis and inhibit inflammation in human colon cancer cells (HT-29)[3][4]. Studies on girinimbine have revealed its ability to cause G0/G1 phase cell cycle arrest and activate the intrinsic apoptotic pathway through the modulation of Bcl-2 family proteins and activation of caspases 3 and 9[3]. Molecular docking studies on other related alkaloids like koenigicine (B1220425) and mahanine (B1683992) suggest potential interactions with key oncogenic proteins. This existing research on related compounds underscores the potential of this compound as a subject for future cancer studies.

General Protocols for Cancer Cell Line Studies

The following are standardized protocols for fundamental assays used to assess the anticancer potential of a test compound. These are general guidelines and may require optimization based on the specific cell line and experimental conditions.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Table 1: Quantitative Data from a Hypothetical Cell Viability Study

Cancer Cell LineCompound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 0 (Control)100 ± 4.5\multirow{5}{}{Not Determined}
185.2 ± 3.1
1062.7 ± 5.2
5031.4 ± 2.8
10015.9 ± 1.9
A549 0 (Control)100 ± 5.1\multirow{5}{}{Not Determined}
191.3 ± 4.2
1075.8 ± 3.9
5048.2 ± 4.5
10022.6 ± 2.3

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound) and a vehicle control. Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow seed Seed Cells in 96-well Plate treat Treat with this compound seed->treat incubate Incubate (48-72h) treat->incubate add_mtt Add MTT Reagent incubate->add_mtt incubate_mtt Incubate (4h) add_mtt->incubate_mtt solubilize Solubilize Formazan (DMSO) incubate_mtt->solubilize read Read Absorbance (570nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze

Caption: Workflow of the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine (B164497) and the uptake of propidium (B1200493) iodide (PI) by cells with compromised membranes.

Table 2: Quantitative Data from a Hypothetical Apoptosis Study

Treatment% Live Cells (Q4)% Early Apoptotic (Q3)% Late Apoptotic (Q2)% Necrotic (Q1)
Control 95.1 ± 2.32.5 ± 0.81.2 ± 0.41.2 ± 0.5
This compound (IC50) 60.3 ± 4.125.7 ± 3.210.5 ± 1.93.5 ± 1.1

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocol:

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Apoptosis_Signaling_Pathway cluster_pathway General Apoptosis Induction Biskoenigine This compound (Hypothetical) Cellular_Stress Cellular Stress Biskoenigine->Cellular_Stress Mitochondria Mitochondria Cellular_Stress->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Cytochrome c release Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A hypothetical intrinsic apoptosis pathway induced by this compound.

Western Blot Analysis

Western blotting is used to detect specific proteins in a sample and can be used to investigate the effect of a compound on signaling pathways involved in cell proliferation, survival, and apoptosis.

Table 3: Densitometry Analysis from a Hypothetical Western Blot

Protein TargetControl (Relative Density)This compound (Relative Density)Fold Change
Bax 1.02.5+2.5
Bcl-2 1.00.4-0.6
Cleaved Caspase-3 1.03.2+3.2
p21 1.02.8+2.8
Cyclin D1 1.00.3-0.7
β-actin 1.01.0Loading Control

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Experimental Protocol:

  • Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Perform densitometric analysis of the bands, normalizing to a loading control like β-actin or GAPDH.

Western_Blot_Workflow cluster_workflow Western Blot Workflow lysis Cell Lysis & Protein Extraction quant Protein Quantification lysis->quant sds SDS-PAGE quant->sds transfer Protein Transfer to Membrane sds->transfer block Blocking transfer->block primary Primary Antibody Incubation block->primary secondary Secondary Antibody Incubation primary->secondary detect Detection (ECL) secondary->detect analyze Densitometry Analysis detect->analyze

Caption: The experimental workflow for Western blot analysis.

References

"8,8''-Biskoenigine" for α-glucosidase inhibition research

Author: BenchChem Technical Support Team. Date: December 2025

An effective strategy for managing type 2 diabetes involves the inhibition of α-glucosidase, an enzyme crucial for carbohydrate digestion. By slowing the breakdown of complex carbohydrates into absorbable monosaccharides, α-glucosidase inhibitors can help to regulate postprandial blood glucose levels.[1][2][3][4] Natural products are a promising source of new and effective α-glucosidase inhibitors with potentially fewer side effects than existing synthetic drugs like acarbose (B1664774).[2][5] This document provides a detailed protocol for the investigation of novel compounds, such as 8,8''-Biskoenigine, as potential α-glucosidase inhibitors.

Application Notes

The search for novel α-glucosidase inhibitors is a key area of research in the development of therapeutics for type 2 diabetes. One therapeutic approach is to inhibit the enzymes responsible for the digestion of carbohydrates, such as α-amylase and α-glucosidase.[6] α-glucosidase, located in the brush border of the small intestine, is responsible for the final step in carbohydrate digestion, hydrolyzing oligosaccharides into glucose.[3][4] Its inhibition can effectively delay glucose absorption and lower postprandial blood glucose levels.[2][4]

Currently available α-glucosidase inhibitors, such as acarbose, miglitol, and voglibose, are associated with gastrointestinal side effects.[2][5] This has driven the search for new inhibitors from natural sources with improved efficacy and tolerability.

This protocol outlines the necessary steps to screen and characterize novel compounds, using the hypothetical example of "this compound," for their α-glucosidase inhibitory potential. The described methods include an in vitro inhibition assay to determine the half-maximal inhibitory concentration (IC50) and enzyme kinetic studies to elucidate the mechanism of inhibition.

Data Presentation

Quantitative data from α-glucosidase inhibition studies should be presented in a clear and organized manner to facilitate comparison and interpretation. The following tables provide a template for presenting such data.

Table 1: In Vitro α-Glucosidase Inhibitory Activity of this compound

CompoundConcentration (µM)% InhibitionIC50 (µM)
This compound1
5
10
25
50
100
Acarbose (Positive Control)1
5
10
25
50
100

Table 2: Enzyme Kinetic Parameters of α-Glucosidase in the Presence of this compound

Inhibitor Concentration (µM)Km (mM)Vmax (µmol/min)Inhibition TypeKi (µM)
0 (Control)N/AN/A
[Low]
[High]

Experimental Protocols

Protocol 1: In Vitro α-Glucosidase Inhibition Assay

This protocol is adapted from established methods for determining the inhibitory effect of a compound on α-glucosidase activity.[7][8]

Materials:

  • α-Glucosidase from Saccharomyces cerevisiae (Sigma-Aldrich, G0660 or equivalent)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (Sigma-Aldrich, N1377 or equivalent)

  • This compound (or test compound)

  • Acarbose (positive control)

  • Phosphate (B84403) buffer (50 mM, pH 6.8)

  • Sodium carbonate (Na2CO3) (1 M)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of α-glucosidase (e.g., 1.0 U/mL) in phosphate buffer.

  • Prepare a stock solution of pNPG (e.g., 5 mM) in phosphate buffer.

  • Prepare stock solutions of this compound and acarbose in DMSO. Further dilute with phosphate buffer to obtain a range of working concentrations.

  • In a 96-well microplate, add 50 µL of phosphate buffer to all wells.

  • Add 10 µL of the test compound solution (or acarbose, or buffer for control) to the respective wells.

  • Add 20 µL of the α-glucosidase solution to each well and incubate at 37°C for 10 minutes.

  • Initiate the reaction by adding 20 µL of the pNPG solution to each well.

  • Incubate the plate at 37°C for 20 minutes.

  • Stop the reaction by adding 50 µL of 1 M Na2CO3 to each well.

  • Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol produced.

  • The percentage of inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance of the reaction with the inhibitor.

  • The IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Protocol 2: Enzyme Kinetic Studies

This protocol is used to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed) of the test compound.[9][10]

Materials:

  • Same as Protocol 1.

Procedure:

  • Perform the α-glucosidase assay as described in Protocol 1 with the following modifications:

    • Use a range of substrate (pNPG) concentrations (e.g., 0.5, 1, 2, 4, 8 mM).

    • Perform the assay in the absence of the inhibitor (control) and in the presence of at least two different concentrations of the inhibitor (e.g., IC25 and IC50 values).

  • Measure the reaction velocity (rate of p-nitrophenol formation) for each substrate concentration in the presence and absence of the inhibitor.

  • Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[substrate]).

  • Analyze the plot to determine the mode of inhibition:

    • Competitive inhibition: Vmax remains unchanged, while Km increases. The lines intersect on the y-axis.

    • Non-competitive inhibition: Km remains unchanged, while Vmax decreases. The lines intersect on the x-axis.

    • Uncompetitive inhibition: Both Vmax and Km decrease. The lines are parallel.

    • Mixed inhibition: Both Vmax and Km are altered, and the lines intersect at a point other than the axes.

  • The inhibition constant (Ki) can be calculated from replots of the slopes or intercepts of the Lineweaver-Burk plot against the inhibitor concentration.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the mechanism of α-glucosidase action and inhibition, as well as the experimental workflow for screening inhibitors.

G Mechanism of α-Glucosidase Action and Inhibition cluster_0 Normal Digestion cluster_1 With α-Glucosidase Inhibitor Carbohydrates Carbohydrates Oligosaccharides Oligosaccharides Carbohydrates->Oligosaccharides α-Amylase Glucose Glucose Oligosaccharides->Glucose α-Glucosidase Bloodstream Bloodstream Glucose->Bloodstream Absorption Inhibitor This compound alpha_Glucosidase_Inhibited α-Glucosidase (Inhibited) Inhibitor->alpha_Glucosidase_Inhibited Inhibition Reduced Glucose Production Reduced Glucose Production alpha_Glucosidase_Inhibited->Reduced Glucose Production Oligosaccharides_2 Oligosaccharides Oligosaccharides_2->alpha_Glucosidase_Inhibited

Caption: Mechanism of α-glucosidase action and its inhibition.

G Experimental Workflow for α-Glucosidase Inhibitor Screening start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, Inhibitor) start->prepare_reagents assay_setup Set up 96-well Plate Assay (Buffer, Inhibitor, Enzyme) prepare_reagents->assay_setup incubation_1 Pre-incubation (37°C, 10 min) assay_setup->incubation_1 add_substrate Add Substrate (pNPG) incubation_1->add_substrate incubation_2 Incubation (37°C, 20 min) add_substrate->incubation_2 stop_reaction Stop Reaction (Add Na2CO3) incubation_2->stop_reaction measure_absorbance Measure Absorbance (405 nm) stop_reaction->measure_absorbance calculate_inhibition Calculate % Inhibition measure_absorbance->calculate_inhibition determine_ic50 Determine IC50 calculate_inhibition->determine_ic50 kinetic_studies Perform Kinetic Studies determine_ic50->kinetic_studies determine_inhibition_mode Determine Inhibition Mode (Lineweaver-Burk Plot) kinetic_studies->determine_inhibition_mode end End determine_inhibition_mode->end

Caption: Workflow for screening α-glucosidase inhibitors.

References

Application Notes and Protocols for Molecular Docking Studies of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a carbazole (B46965) alkaloid isolated from plants of the Murraya genus, notably Murraya koenigii (curry tree). This natural product has garnered interest for its diverse pharmacological activities, including anti-inflammatory, antimicrobial, and anti-osteoporotic effects.[1][2][3] Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein.[4][5] This application note provides a detailed, generalized protocol for conducting molecular docking studies with this compound to investigate its mechanism of action and identify potential therapeutic targets.

While specific molecular docking studies on this compound are not extensively reported in publicly available literature, its known bioactivities, such as the inhibition of topoisomerase I and II, suggest its potential as a therapeutic agent. The following protocols and examples are based on established methodologies in computational drug design and are intended to serve as a guide for researchers investigating the molecular interactions of this compound.

Hypothetical Target and Rationale

Based on the reported bioactivities of related carbazole alkaloids, a plausible target for a molecular docking study of this compound is Human Topoisomerase IIα . This enzyme is crucial for managing DNA topology during replication and transcription, and its inhibition is a validated strategy in cancer chemotherapy. This hypothetical study aims to elucidate the binding mode and affinity of this compound to Topoisomerase IIα, providing insights into its potential as an anticancer agent.

Quantitative Data Summary

The following table represents example data that would be generated from a molecular docking study of this compound and its analogs against a protein target like Human Topoisomerase IIα. This data is for illustrative purposes to demonstrate how results can be presented.

CompoundBinding Affinity (kcal/mol)Predicted Inhibition Constant (Ki) (nM)Ligand EfficiencyKey Interacting Residues
This compound -9.51500.35ASP479, GLU522, ARG487
Analog A-8.24500.31ASP479, LYS480
Analog B-10.1850.38ASP479, GLU522, ARG487, TYR805 (Pi-Pi Stacking)
Etoposide (Control)-11.2300.32ASP479, GLU522, ARG487, SER801

Experimental Protocols

Protein Preparation
  • Obtain Protein Structure: Download the 3D crystal structure of Human Topoisomerase IIα from the Protein Data Bank (PDB; e.g., PDB ID: 1ZXM).

  • Pre-processing:

    • Load the PDB file into a molecular modeling software (e.g., Schrödinger Maestro, AutoDock Tools).

    • Remove all non-essential molecules, including water, co-factors, and existing ligands.

    • Add hydrogen atoms to the protein structure.

    • Assign correct bond orders and formal charges.

    • Perform a restrained energy minimization of the protein structure to relieve any steric clashes. This is typically done using a force field like OPLS3e or AMBER.

Ligand Preparation
  • Obtain Ligand Structure: The 2D structure of this compound can be drawn using a chemical sketcher (e.g., ChemDraw) and converted to a 3D structure. Alternatively, the structure can be obtained from a chemical database like PubChem.

  • Ligand Optimization:

    • Generate possible ionization states at a physiological pH (e.g., 7.4 ± 1.0) using tools like LigPrep.

    • Generate tautomers and stereoisomers if applicable.

    • Perform an energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

Receptor Grid Generation
  • Define the Binding Site: The binding site can be defined based on the location of a co-crystallized ligand in the original PDB structure or by identifying catalytic residues from literature.

  • Generate the Grid: A grid box is generated around the defined binding site. The size of the box should be sufficient to allow the ligand to move and rotate freely within the binding pocket. For instance, a 20Å x 20Å x 20Å grid centered on the active site is a common starting point.

Molecular Docking
  • Select Docking Algorithm: Choose a docking program and algorithm. Common choices include Glide (Standard Precision or Extra Precision), AutoDock Vina, or GOLD.

  • Set Docking Parameters:

    • Ligand Flexibility: Allow full flexibility for the ligand.

    • Receptor Flexibility: While typically kept rigid to save computational time, side chains of key residues in the binding site can be made flexible (induced-fit docking) for higher accuracy.

    • Number of Poses: Set the number of output binding poses to generate (e.g., 10-20).

  • Run Docking Simulation: Execute the docking run. The software will systematically sample conformations of the ligand within the binding site and score them based on a scoring function that estimates the binding affinity.

Analysis of Results
  • Examine Binding Poses: Visually inspect the top-ranked binding poses to assess their plausibility. Look for key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking.

  • Analyze Scoring: The docking score (often in kcal/mol) provides an estimate of the binding affinity. Lower scores typically indicate better binding.

  • Post-Docking Analysis: Perform further analysis such as Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) calculations to refine the binding free energy prediction. Molecular dynamics simulations can also be run to assess the stability of the ligand-protein complex over time.

Visualizations

Molecular_Docking_Workflow cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., PDB) PrepProt 3. Protein Preparation (Add H, Minimize) PDB->PrepProt Ligand 2. Obtain Ligand Structure (e.g., PubChem) PrepLig 4. Ligand Preparation (Ionize, Minimize) Ligand->PrepLig Grid 5. Receptor Grid Generation (Define Binding Site) PrepProt->Grid Dock 6. Molecular Docking (e.g., Glide, AutoDock) PrepLig->Dock Grid->Dock Analyze 7. Pose & Score Analysis Dock->Analyze PostDock 8. Post-Docking Refinement (e.g., MM/GBSA, MD Simulation) Analyze->PostDock Lead 9. Lead Identification PostDock->Lead

Caption: General workflow for a molecular docking study.

Signaling_Pathway Biskoenigine This compound TopoII Topoisomerase IIα Biskoenigine->TopoII Inhibits DNA_Relaxed Relaxed DNA TopoII->DNA_Relaxed Catalyzes DNA_Supercoils DNA Supercoils DNA_Supercoils->TopoII Binds to Replication DNA Replication & Transcription DNA_Relaxed->Replication Apoptosis Cell Cycle Arrest & Apoptosis Replication->Apoptosis Leads to

References

Troubleshooting & Optimization

Technical Support Center: 8,8''-Biskoenigine Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 8,8''-Biskoenigine synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and reported method for the synthesis of this compound is the oxidative coupling of its monomer, koenigine.[1] This biomimetic approach mimics the natural formation of the dimer. Two primary variations of this method have been described: an iron-catalyzed oxidative coupling in solution and a solid-state reaction.

Q2: What are the typical challenges encountered during the synthesis of this compound?

A2: Researchers may encounter several challenges that can lead to low yields or impure products. These include:

  • Incomplete conversion of the starting material (koenigine): This can be due to insufficient oxidant, catalyst deactivation, or non-optimal reaction conditions.

  • Formation of side products: Over-oxidation or alternative coupling pathways can lead to undesired impurities, which can be difficult to separate from the target molecule. A notable side product in the iron-catalyzed method is an unprecedented decacylic product.

  • Difficult purification: The structural similarity between this compound, the starting material koenigine, and potential side products can make purification by standard chromatography challenging.

Q3: Which synthetic method generally provides a higher yield of this compound?

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound via oxidative coupling.

Problem Possible Cause(s) Suggested Solution(s)
Low or no conversion of koenigine 1. Inactive Catalyst (Iron-Catalyzed Method): The iron catalyst may be of poor quality or has degraded. 2. Insufficient Oxidant: The amount of oxidant is not enough to drive the reaction to completion. 3. Poor Mixing (Solid-State Method): Inadequate grinding or mixing of the reactants can lead to an incomplete reaction. 4. Incorrect Temperature: The reaction may be sensitive to temperature fluctuations.1. Use a high-purity iron catalyst and handle it under appropriate conditions to prevent deactivation. 2. Increase the molar equivalents of the oxidant incrementally. Monitor the reaction by TLC or LC-MS to avoid over-oxidation. 3. Ensure thorough and uniform grinding of koenigine and the oxidant (e.g., FeCl₃) in an agate mortar. 4. Carefully control the reaction temperature as specified in the protocol. For the solid-state reaction, ensure uniform heating.
Presence of multiple unidentified spots on TLC/LC-MS 1. Over-oxidation: The reaction was allowed to proceed for too long or with excess oxidant, leading to degradation or the formation of quinone-like byproducts. 2. Alternative Coupling Pathways: Depending on the reaction conditions, dimerization may occur at other positions on the carbazole (B46965) nucleus. 3. Formation of the Decacylic Side Product (Iron-Catalyzed Method): Specific conditions may favor the formation of this complex byproduct.1. Optimize the reaction time by closely monitoring its progress. Quench the reaction as soon as the starting material is consumed. 2. Carefully control the reaction stoichiometry and temperature. The choice of solvent and catalyst can also influence regioselectivity. 3. While the exact conditions favoring the decacylic product are not fully elucidated, careful control of catalyst loading and reaction time may minimize its formation. A thorough purification strategy will be necessary for its removal.
Difficulty in purifying the final product 1. Co-elution of Product and Starting Material: Koenigine and this compound may have similar polarities, making separation by standard silica (B1680970) gel chromatography difficult. 2. Presence of Highly Polar Impurities: These may streak on the column and contaminate the product fractions. 3. Presence of the Decacylic Side Product: This larger molecule may have a different polarity that could interfere with the purification of the desired dimer.1. Employ a multi-step purification strategy. Start with a less polar solvent system to elute the less polar impurities, then gradually increase the polarity to separate the product from the starting material. The use of a different stationary phase (e.g., alumina) or preparative HPLC might be necessary. 2. A pre-purification step, such as washing the crude product with a suitable solvent to remove highly polar impurities, may be beneficial. 3. Utilize gradient elution during column chromatography to achieve better separation. Characterization of the fractions by ¹H NMR or LC-MS is crucial to identify the desired product.

Data Presentation

Synthesis Method Catalyst/Reagent Yield (%) Reference
Iron-Catalyzed Oxidative CouplingIron(III) CatalystNot explicitly stated, but described as an "improved synthesis"[1]
Solid-State Oxidative CouplingFeCl₃ (example)Not explicitly stated in reviewed literature-

Note: Specific yield data is not available in the reviewed literature. The table will be updated as more quantitative data becomes available.

Experimental Protocols

1. Iron-Catalyzed Oxidative Coupling of Koenigine (General Procedure)

This is a generalized protocol based on the principles of iron-catalyzed oxidative coupling of carbazoles. The specific conditions from the referenced "improved synthesis" are not publicly available and would require access to the primary literature.

  • Preparation: In a round-bottom flask, dissolve koenigine in a suitable dry solvent (e.g., dichloromethane (B109758) or toluene) under an inert atmosphere (e.g., argon or nitrogen).

  • Catalyst Addition: Add a catalytic amount of an iron(III) salt (e.g., FeCl₃ or a specialized iron complex) to the solution.

  • Initiation: Add the oxidant (e.g., air, oxygen, or a chemical oxidant) to the reaction mixture.

  • Reaction: Stir the reaction mixture at the appropriate temperature (e.g., room temperature or elevated temperature) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction by adding a reducing agent solution (e.g., aqueous sodium thiosulfate). Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina, using a suitable solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate).

2. Solid-State Oxidative Coupling of Koenigine (General Procedure)

This is a generalized protocol based on the principles of solid-state oxidative coupling reactions.

  • Preparation: In an agate mortar, add koenigine and a solid oxidant (e.g., finely ground iron(III) chloride).

  • Grinding: Thoroughly grind the mixture for a specified period to ensure intimate contact between the reactants.

  • Reaction: The reaction may proceed at room temperature or require gentle heating. The progress of the reaction can be monitored by taking small aliquots, dissolving them in a suitable solvent, and analyzing by TLC or LC-MS.

  • Work-up: After the reaction is complete, dissolve the reaction mixture in an organic solvent and water. Separate the organic layer, and extract the aqueous layer with the same organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or alumina.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_analysis Analysis & Purification start Start koenigine Koenigine start->koenigine iron_catalyzed Iron-Catalyzed Oxidative Coupling koenigine->iron_catalyzed solid_state Solid-State Oxidative Coupling koenigine->solid_state workup Reaction Work-up iron_catalyzed->workup solid_state->workup purification Column Chromatography workup->purification characterization Characterization (NMR, MS) purification->characterization product This compound characterization->product

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_flowchart start Low Yield of This compound check_conversion Check Koenigine Conversion (TLC/LC-MS) start->check_conversion incomplete_conversion Incomplete Conversion check_conversion->incomplete_conversion Low good_conversion Good Conversion, Low Isolated Yield check_conversion->good_conversion High optimize_reaction Optimize Reaction: - Increase Oxidant - Check Catalyst Activity - Ensure Proper Mixing incomplete_conversion->optimize_reaction check_side_products Analyze for Side Products (TLC/LC-MS) good_conversion->check_side_products side_products_present Side Products Present check_side_products->side_products_present Yes no_major_side_products No Major Side Products check_side_products->no_major_side_products No optimize_purification Optimize Purification: - Different Solvent System - Different Stationary Phase - Preparative HPLC adjust_conditions Adjust Reaction Conditions: - Shorter Reaction Time - Less Oxidant side_products_present->adjust_conditions no_major_side_products->optimize_purification

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

"8,8''-Biskoenigine" solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8,8''-Biskoenigine. The information provided addresses common solubility issues and offers potential solutions to facilitate your experiments.

Troubleshooting Guide: Solubility Issues

Researchers may encounter difficulties in dissolving this compound, particularly in aqueous solutions, which is a common challenge for complex natural products. This guide provides systematic steps to address these issues.

Problem: this compound does not dissolve in my desired solvent.

Initial Assessment:

  • Verify Solvent Choice: Confirm that you are using a recommended solvent. Based on available data, this compound is known to be soluble in several organic solvents.[]

  • Visual Inspection: Observe the mixture. Is the compound forming a suspension, settling at the bottom, or appearing as a gummy residue? This can help determine the nature of the solubility problem.

Solutions (to be attempted sequentially):

  • Sonication: Use a bath or probe sonicator to provide energy to break down particle agglomerates and enhance dissolution.

  • Gentle Heating: Carefully warm the solvent to increase the kinetic energy of the solvent molecules, which can improve the dissolution of the solute. Monitor the temperature closely to avoid degradation of the compound.

  • Co-solvents: If working with a primarily aqueous system, the addition of a water-miscible organic co-solvent can significantly improve solubility.

  • pH Adjustment: For compounds with ionizable groups, adjusting the pH of the solution can dramatically alter solubility. The effect of pH on the solubility of this compound has not been extensively reported, but it is a worthwhile strategy for experimental determination.

If these initial steps do not resolve the issue, more advanced formulation strategies may be necessary. Refer to the detailed experimental protocols in the FAQ section.

Frequently Asked Questions (FAQs)

Q1: What is the known solubility of this compound?
SolventSolubilitySource
AcetoneSoluble[]
ChloroformSoluble[]
DichloromethaneSoluble[]
Dimethyl Sulfoxide (DMSO)Soluble[]
Ethyl AcetateSoluble
WaterLikely Poorly Soluble*Inferred

*The parent compound, koenigine, is described as moderately water-soluble, suggesting the dimeric this compound may have lower aqueous solubility.

Q2: I am observing a precipitate when adding my this compound stock solution (in organic solvent) to an aqueous buffer. How can I prevent this?

This is a common issue known as "crashing out." It occurs when a compound that is soluble in an organic solvent is introduced into an aqueous medium where it is poorly soluble.

Troubleshooting Steps:

  • Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in the aqueous medium.

  • Increase the percentage of co-solvent: If your experimental system allows, increasing the proportion of the organic co-solvent (e.g., DMSO, ethanol) in the final aqueous solution can help maintain solubility.

  • Use of surfactants: Surfactants can form micelles that encapsulate poorly soluble compounds, increasing their apparent solubility in aqueous solutions.

  • Complexation with cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.

Q3: What are some established methods to improve the aqueous solubility of compounds like this compound for in vitro or in vivo studies?

Several formulation strategies can be employed to enhance the aqueous solubility and bioavailability of poorly soluble compounds. The choice of method depends on the specific experimental requirements.

MethodDescription
Co-solvency A water-miscible organic solvent is used to dissolve the compound before dilution with the aqueous medium.
pH Adjustment The pH of the solution is altered to ionize the compound, which often increases its aqueous solubility.
Solid Dispersion The drug is dispersed in an inert carrier at the solid state, which can enhance dissolution rates.
Nanosuspension The particle size of the compound is reduced to the nanometer range, which increases the surface area and dissolution velocity.
Complexation Molecules like cyclodextrins are used to form inclusion complexes with the drug, increasing its solubility.
Lipid-based Formulations The compound is dissolved in lipids, oils, or surfactants to form emulsions or self-emulsifying drug delivery systems (SEDDS).
Q4: Are there any detailed protocols for preparing formulations of poorly soluble carbazole (B46965) alkaloids?

While a specific protocol for this compound is not available, a general protocol for preparing a co-solvent-based formulation for a poorly soluble natural product for in vitro testing is provided below.

Experimental Protocol: Preparation of a Co-solvent Formulation

  • Stock Solution Preparation:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in a minimal amount of a suitable organic solvent in which it is highly soluble (e.g., DMSO). Ensure complete dissolution by vortexing or brief sonication. This will be your concentrated stock solution.

  • Working Solution Preparation (in aqueous medium):

    • Determine the final desired concentration of this compound and the final percentage of the organic co-solvent that is compatible with your experimental system (typically ≤1% v/v for cell-based assays).

    • While vortexing the aqueous buffer (e.g., PBS, cell culture medium), add the required volume of the stock solution dropwise to the buffer. The continuous mixing helps to disperse the compound and prevent immediate precipitation.

    • Visually inspect the solution for any signs of precipitation. If a precipitate forms, you may need to lower the final concentration or slightly increase the co-solvent percentage if permissible.

Q5: What is the potential mechanism of action for this compound? Are there any known signaling pathways it might affect?

Direct studies on the signaling pathways modulated by this compound are limited. However, research on related carbazole alkaloids, such as girinimbine (B1212953) and mahanine, has shown that they can induce apoptosis in cancer cells through the modulation of several key signaling pathways. These pathways include the intrinsic and extrinsic apoptosis pathways, as well as the PI3K/AKT/mTOR and STAT3 signaling pathways.

Based on the activity of its analogs, a putative signaling pathway for the cytotoxic effects of this compound is proposed below.

Putative_Signaling_Pathway_for_8_8_Biskoenigine cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_pi3k Survival Pathway Biskoenigine This compound FasL FasL Biskoenigine->FasL Induces Bax Bax Biskoenigine->Bax Upregulates Bcl2 Bcl-2 Biskoenigine->Bcl2 Downregulates PI3K PI3K Biskoenigine->PI3K Inhibits FasR Fas Receptor FasL->FasR Caspase8 Caspase-8 FasR->Caspase8 Caspase3 Caspase-3 Caspase8->Caspase3 Mitochondrion Mitochondrion Bax->Mitochondrion Bcl2->Mitochondrion CytochromeC Cytochrome c Mitochondrion->CytochromeC Release Caspase9 Caspase-9 CytochromeC->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR CellSurvival Cell Survival & Proliferation mTOR->CellSurvival

Caption: Putative signaling pathway for this compound-induced apoptosis.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always refer to the primary literature and perform their own optimization experiments.

References

"8,8''-Biskoenigine" stability in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 8,8''-Biskoenigine. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for dissolving this compound?

A1: Based on available data, this compound is soluble in a range of organic solvents. For optimal dissolution, it is recommended to use Acetone, Chloroform, Dichloromethane, DMSO, or Ethyl Acetate[]. The compound is described as a brown gum and is also available in powder form[].

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the stability of the compound, it is recommended to store this compound at -20°C[].

Q3: Is there any known instability or degradation pathway for this compound?

A3: While specific degradation pathways for this compound are not extensively documented in the provided literature, related carbazole (B46965) alkaloids can undergo oxidative degradation[2]. It is crucial to handle the compound with care, minimizing exposure to light and oxygen, especially when in solution.

Stability in Different Solvents: A Troubleshooting Guide

Issue: Precipitate formation after dissolving this compound.
  • Possible Cause 1: Solvent Saturation. The concentration of this compound may have exceeded its solubility limit in the chosen solvent.

    • Solution: Try gentle warming or sonication to aid dissolution. If precipitation persists, consider preparing a more dilute solution or using a different solvent system.

  • Possible Cause 2: Change in Temperature. A decrease in temperature after dissolution can lead to precipitation, especially in saturated solutions.

    • Solution: Maintain a constant temperature during your experiment. If the experimental conditions require lower temperatures, determine the solubility at that specific temperature beforehand.

Issue: Apparent degradation of this compound in solution over a short period.
  • Possible Cause 1: Oxidative Degradation. The presence of dissolved oxygen in the solvent can contribute to the degradation of the compound.

    • Solution: Use solvents that have been degassed by sparging with an inert gas like nitrogen or argon before dissolving the compound. Prepare solutions fresh before use whenever possible.

  • Possible Cause 2: Photodegradation. Exposure to light, particularly UV light, can induce degradation of photosensitive compounds.

    • Solution: Protect the solution from light by using amber vials or by wrapping the container in aluminum foil. Conduct experiments under low-light conditions if necessary.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Various Solvents

This protocol outlines a general procedure to determine the stability of this compound in different solvents over time.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of this compound powder.

    • Dissolve the compound in a Class A volumetric flask using the desired solvent (e.g., DMSO) to prepare a concentrated stock solution.

  • Preparation of Working Solutions:

    • Dilute the stock solution with the test solvents (e.g., Acetonitrile, Methanol, Phosphate Buffered Saline) to a final working concentration.

    • Prepare separate solutions for each solvent and time point to be tested.

  • Incubation:

    • Store the working solutions under controlled conditions (e.g., room temperature, 4°C, 37°C) and protect from light.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution for analysis.

  • Sample Analysis:

    • Analyze the aliquots by High-Performance Liquid Chromatography (HPLC). While a specific method for this compound is not detailed, a starting point could be a mixed-mode column with a mobile phase of water, Acetonitrile, and a suitable buffer, with UV detection[3].

    • Monitor the peak area of this compound and look for the appearance of new peaks that could indicate degradation products.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage remaining against time for each solvent to determine the stability profile.

Data Presentation

Table 1: Solubility of this compound

SolventSolubility
AcetoneSoluble
ChloroformSoluble
DichloromethaneSoluble
Dimethyl Sulfoxide (DMSO)Soluble
Ethyl AcetateSoluble

Visualizations

Stability_Assessment_Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation start Weigh this compound stock Prepare Stock Solution (e.g., in DMSO) start->stock working Prepare Working Solutions in Test Solvents stock->working incubate Incubate at Controlled Conditions (Temperature, Light) working->incubate aliquot Take Aliquots at Time Points (t=0, 2, 4, 8, 24h) incubate->aliquot hplc HPLC Analysis aliquot->hplc calculate Calculate % Remaining hplc->calculate plot Plot Stability Profile calculate->plot Troubleshooting_Guide cluster_precipitation Precipitation cluster_degradation Degradation issue Issue Encountered During Experiment precipitate Precipitate Forms in Solution issue->precipitate degradation Rapid Degradation Observed issue->degradation cause_sat Possible Cause: Solvent Saturation precipitate->cause_sat cause_temp Possible Cause: Temperature Change precipitate->cause_temp sol_sat Solution: - Gentle Warming/Sonication - Prepare Dilute Solution cause_sat->sol_sat sol_temp Solution: - Maintain Constant Temperature - Determine Solubility at Target Temp. cause_temp->sol_temp cause_ox Possible Cause: Oxidative Degradation degradation->cause_ox cause_photo Possible Cause: Photodegradation degradation->cause_photo sol_ox Solution: - Use Degassed Solvents - Prepare Fresh Solutions cause_ox->sol_ox sol_photo Solution: - Use Amber Vials - Protect from Light cause_photo->sol_photo

References

Technical Support Center: 8,8''-Biskoenigine Degradation and Stability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with 8,8''-Biskoenigine. This guide provides answers to frequently asked questions and troubleshooting advice for planning and executing degradation and stability studies of this binary carbazole (B46965) alkaloid.

Disclaimer: Specific degradation pathways for this compound are not extensively documented in publicly available literature. The following guides are based on general principles of natural product chemistry, stability testing guidelines, and plausible degradation mechanisms for carbazole alkaloids.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when investigating the stability of this compound?

A1: The first step is to perform a forced degradation (or stress testing) study. The goal of this study is to intentionally degrade the molecule under more extreme conditions than it would typically encounter during storage or use. This helps to rapidly identify potential degradation pathways and develop analytical methods that can separate the parent compound from its degradation products.

Q2: What are the most probable factors that could cause the degradation of this compound?

A2: Based on its structure as a binary carbazole alkaloid, this compound is likely susceptible to degradation through several mechanisms:

  • Hydrolysis: Degradation due to reaction with water, often catalyzed by acidic or basic conditions.

  • Oxidation: The electron-rich carbazole rings and methoxy (B1213986) groups are potential sites for oxidation. This can be initiated by atmospheric oxygen, peroxides, or exposure to certain metals.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions. Many aromatic compounds are light-sensitive.

  • Thermal Degradation: High temperatures can accelerate hydrolysis, oxidation, and other degradation reactions.

Q3: Which analytical methods are best suited for monitoring the degradation of this compound?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector (HPLC-UV) is the most common and reliable method for this purpose. A stability-indicating HPLC method should be developed to separate this compound from all potential degradation products. For structural elucidation of the degradation products, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap), is indispensable.

Q4: How can I identify the unknown peaks that appear in my chromatogram after a stress study?

A4: Identifying unknown degradation products involves a systematic approach:

  • Mass Spectrometry (MS): Use LC-MS to determine the molecular weight of each new peak. High-resolution MS can provide the elemental composition.

  • Tandem MS (MS/MS): Fragment the degradation product ions in the mass spectrometer to obtain structural information. Compare the fragmentation pattern to that of the parent this compound to identify which parts of the molecule have changed.

  • Forced Degradation Logic: The conditions that caused the peak to form (e.g., acid, base, oxidant) provide clues about the reaction type. For example, a product formed only under oxidative stress is likely an N-oxide or a hydroxylated derivative.

  • NMR Spectroscopy: If a significant degradation product can be isolated in sufficient quantity and purity, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-NMR) can provide definitive structural information.

Troubleshooting Guides

Problem 1: I am seeing multiple new peaks in my chromatogram after a stability study. How do I proceed?

  • Action: First, ensure the peaks are genuine degradation products and not artifacts. Run a blank (solvent) injection to check for carryover or solvent impurities. Run a control sample (this compound in a neutral, protected-from-light condition) to confirm it is stable.

  • Analysis: If the peaks are real, use LC-MS to get molecular weights for each. This will help you determine if they are isomers, fragments, or adducts. Focus on identifying the major degradants first (e.g., those representing >1% of the total peak area).

  • Method Optimization: Your HPLC method may need to be optimized to improve the resolution between all the new peaks. Try adjusting the gradient slope, mobile phase composition, or column chemistry.

Problem 2: My mass balance is low in a stress condition (i.e., the decrease in this compound is greater than the sum of the degradation products formed). What could be the cause?

  • Possible Cause 1: Insoluble Degradants: The degradation products may be precipitating out of the solution.

    • Troubleshooting: Visually inspect your stressed samples for any cloudiness or precipitate. Try dissolving the sample in a stronger solvent before analysis.

  • Possible Cause 2: Volatile Degradants: Small molecular weight fragments could have been lost to evaporation. This is less likely for a large molecule like this compound but possible.

  • Possible Cause 3: Non-Chromophoric Degradants: The degradation products may lack a UV chromophore at the wavelength you are using for detection.

    • Troubleshooting: Analyze your samples at multiple wavelengths or use a universal detector like a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) alongside your MS detector.

  • Possible Cause 4: Adsorption: The parent compound or its degradants may be adsorbing to the surface of the sample vial or HPLC column.

    • Troubleshooting: Use silanized glass vials. Check for peak tailing in your chromatogram, which can be a sign of column adsorption, and adjust the mobile phase pH if necessary.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of this compound at 1 mg/mL in a suitable solvent like methanol (B129727) or acetonitrile.

  • Stress Conditions: For each condition, mix the stock solution with the stressor solution, typically to a final concentration of 100 µg/mL.

    • Acid Hydrolysis: 0.1 M HCl. Incubate at 60°C for 2, 8, 24, and 48 hours.

    • Base Hydrolysis: 0.1 M NaOH. Incubate at 60°C for 2, 8, 24, and 48 hours.

    • Oxidation: 3% H₂O₂. Store at room temperature, protected from light, for 2, 8, 24, and 48 hours.

    • Thermal Degradation: Prepare a solution in a neutral solvent (e.g., 50:50 acetonitrile:water). Incubate at 80°C, protected from light, for 24, 48, and 72 hours. Also test the solid compound at the same temperature.

    • Photodegradation: Expose a solution in a neutral solvent to a calibrated light source (e.g., ICH option 2: >1.2 million lux hours and >200 W h/m²). Wrap a control sample in aluminum foil and store it under the same conditions.

  • Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equimolar amount of base or acid, respectively, to prevent damage to the HPLC column.

  • Analysis: Analyze all samples by a stability-indicating HPLC-UV/MS method. Calculate the percentage of this compound remaining and the percentage of each degradation product formed.

Protocol 2: Generic Stability-Indicating HPLC Method
  • Column: C18, 2.1 x 100 mm, 1.8 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% B to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 2 µL

  • UV Detection: 230 nm, 254 nm, and 330 nm (or scan with a Diode Array Detector).

  • MS Detector: ESI+, scan range m/z 150-1000.

Data Presentation

Table 1: Hypothetical Forced Degradation Results for this compound

Stress ConditionTime (hours)Assay of this compound (%)Degradation Product 1 (%)Degradation Product 2 (%)Mass Balance (%)
0.1 M HCl, 60°C 2485.211.52.198.8
0.1 M NaOH, 60°C 2492.14.8Not Detected96.9
3% H₂O₂, RT 2463.78.925.3 (Oxidized Dimer)97.9
Light Exposure -78.415.13.697.1
Heat (80°C, solution) 4895.32.5Not Detected97.8

Visualizations

G cluster_0 Phase 1: Sample Preparation cluster_1 Phase 2: Incubation & Neutralization cluster_2 Phase 3: Analysis & Characterization stock Prepare 1 mg/mL Stock of this compound acid Acidic Stress (0.1 M HCl) stock->acid Dilute to Target Conc. base Basic Stress (0.1 M NaOH) stock->base Dilute to Target Conc. oxid Oxidative Stress (3% H2O2) stock->oxid Dilute to Target Conc. photo Photolytic Stress (Light Exposure) stock->photo Dilute to Target Conc. thermal Thermal Stress (Heat) stock->thermal Dilute to Target Conc. incubate Incubate at Defined Timepoints & Temperatures acid->incubate base->incubate oxid->incubate photo->incubate thermal->incubate neutralize Neutralize Acid/Base Samples Before Injection incubate->neutralize hplc Analyze by Stability-Indicating HPLC-UV/MS neutralize->hplc data Quantify Degradation & Determine Mass Balance hplc->data structure Identify Degradants (MS/MS, NMR) data->structure

Caption: Workflow for a forced degradation study.

G cluster_pathway Hypothetical Degradation Pathways of this compound start Start parent This compound C30H30N2O2 hydrolysis Hydrolysis Product e.g., Cleavage of ether linkage parent->hydrolysis  Acid/Base   oxidation1 Oxidation Product 1 e.g., N-Oxide on Carbazole parent->oxidation1  Oxidant (H2O2)   oxidation2 Oxidation Product 2 e.g., Demethylation of -OCH3 parent->oxidation2  Oxidant/Enzyme   photolysis Photodegradation Product e.g., Dimerization or Rearrangement parent->photolysis  UV/Vis Light  

Caption: Proposed degradation pathways for this compound.

G start Low Mass Balance Observed q1 Is precipitate visible in the sample vial? start->q1 a1_yes Action: Use stronger diluent or sonicate sample. q1->a1_yes Yes q2 Do peaks in chromatogram show significant tailing? q1->q2 No a2_yes Action: Use silanized vials. Adjust mobile phase pH. q2->a2_yes Yes q3 Does analysis by universal detector (CAD/ELSD) show additional peaks? q2->q3 No a3_yes Conclusion: Degradants lack a UV chromophore. q3->a3_yes Yes a3_no Conclusion: Degradants may be volatile or irreversibly adsorbed. q3->a3_no No

Caption: Troubleshooting low mass balance in stability studies.

Technical Support Center: Optimizing 8,8''-Biskoenigine Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the extraction of 8,8''-Biskoenigine, a dimeric carbazole (B46965) alkaloid from Murraya koenigii.

Frequently Asked Questions (FAQs)

Q1: What is this compound and from what source is it typically extracted?

A1: this compound is a naturally occurring carbazole alkaloid. It is a symmetrical dimer of the carbazole alkaloid koenigine. The primary natural source for its extraction is the leaves, stem bark, and roots of Murraya koenigii (curry leaf tree).

Q2: Which solvents are most effective for extracting carbazole alkaloids like this compound from Murraya koenigii?

A2: The choice of solvent significantly impacts the extraction yield of carbazole alkaloids. Studies have shown that various organic solvents are effective. Methanol (B129727), ethanol, and acetone (B3395972) have been successfully used.[1][2] An 80% methanol solution has been identified as a highly effective solvent for carbazole alkaloid extraction.[1] For a more targeted extraction of various carbazole alkaloids, a sequential extraction with solvents of increasing polarity, such as petroleum ether followed by chloroform (B151607) and then methanol, can be employed.

Q3: What are the recommended extraction methods for this compound?

A3: Several methods can be used, ranging from conventional to modern techniques:

  • Soxhlet Extraction: A classical method involving continuous extraction with a solvent.[3][4]

  • Maceration: Soaking the plant material in a solvent at room temperature for an extended period.

  • Ultrasound-Assisted Extraction (UAE): A modern and efficient technique that uses ultrasonic waves to enhance extraction. This method often leads to higher yields in shorter times and at lower temperatures.

Q4: How can I purify the crude extract to isolate this compound?

A4: Purification of this compound from the crude extract typically involves chromatographic techniques. Column chromatography using silica (B1680970) gel or alumina (B75360) as the stationary phase is a common first step. The column is eluted with a gradient of solvents with increasing polarity, such as mixtures of petroleum ether, chloroform, ethyl acetate, and methanol. Further purification can be achieved using techniques like High-Performance Thin-Layer Chromatography (HPTLC) or preparative High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Suboptimal Solvent Choice: The solvent may not be efficiently solubilizing the target compound. 2. Inefficient Extraction Method: The chosen method may not be effectively disrupting the plant cell walls to release the alkaloids. 3. Inadequate Extraction Time/Temperature: The extraction may be too short or the temperature too low for efficient extraction. Conversely, excessively high temperatures can degrade the compound. 4. Improper Plant Material: The concentration of the alkaloid can vary based on the geographical location, season of harvest, and the part of the plant used.1. Optimize Solvent: Based on available data, 80% methanol is a good starting point. You can also try a sequential extraction with solvents of varying polarities. 2. Switch to a More Efficient Method: Consider using Ultrasound-Assisted Extraction (UAE) which has been shown to be highly efficient for extracting bioactive compounds from Murraya koenigii. 3. Adjust Extraction Parameters: For conventional methods, ensure sufficient extraction time. For UAE, optimize parameters such as ultrasonic power, temperature, and time. Ambient temperature extraction is often preferred to prevent degradation. 4. Source High-Quality Plant Material: If possible, source Murraya koenigii from regions known for high carbazole alkaloid content and ensure the correct plant part is being used.
Impure Extract with Multiple Compounds 1. Co-extraction of Other Compounds: The solvent used may be extracting a wide range of compounds with similar polarities. 2. Ineffective Purification: The chromatographic separation may not be optimized to resolve this compound from other structurally similar alkaloids.1. Employ Sequential Extraction: Use a series of solvents with increasing polarity to fractionate the extract before purification. 2. Optimize Chromatography: Experiment with different solvent systems for column chromatography. A gradient elution is often more effective than isocratic elution. For HPTLC, a mobile phase of petroleum ether and chloroform (7:3 v/v) has been used successfully for separating carbazole alkaloids. Consider using preparative HPLC for higher purity.
Degradation of this compound during Extraction 1. High Temperature: Carbazole alkaloids can be sensitive to heat. 2. Prolonged Exposure to Solvents/Light: Extended extraction times or exposure to light can lead to degradation.1. Use Low-Temperature Extraction Methods: Opt for methods like maceration at ambient temperature or Ultrasound-Assisted Extraction at controlled, lower temperatures. 2. Minimize Extraction Time and Protect from Light: Use efficient extraction methods to reduce the processing time. Conduct the extraction and subsequent processing steps in a way that minimizes exposure to direct light.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Carbazole Alkaloids

This protocol is based on optimized conditions for flavonoid extraction from Murraya koenigii, which can serve as a strong starting point for this compound.

  • Preparation of Plant Material: Air-dry fresh Murraya koenigii leaves in the shade, then grind them into a fine powder.

  • Extraction Setup:

    • Place 1 gram of the powdered leaves into an extraction vessel.

    • Add 20 mL of 80% methanol.

  • Ultrasonication:

    • Place the vessel in an ultrasonic bath.

    • Set the ultrasonic power to approximately 145 W.

    • Maintain the temperature at around 56°C.

    • Sonicate for 20 minutes.

  • Post-Extraction:

    • After extraction, filter the mixture to separate the extract from the solid plant material.

    • Concentrate the extract using a rotary evaporator under reduced pressure to remove the solvent.

Protocol 2: Column Chromatography for Purification

This protocol provides a general procedure for the purification of carbazole alkaloids from a crude extract.

  • Preparation of Crude Extract: Obtain a concentrated crude extract using a suitable extraction method (e.g., UAE as described above).

  • Column Packing:

    • Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent like petroleum ether.

    • Pour the slurry into a glass column and allow it to settle, ensuring there are no air bubbles.

  • Sample Loading:

    • Adsorb the crude extract onto a small amount of silica gel and allow it to dry.

    • Carefully load the dried sample onto the top of the packed column.

  • Elution:

    • Begin elution with a non-polar solvent (e.g., 100% petroleum ether).

    • Gradually increase the polarity of the mobile phase by introducing and increasing the proportion of more polar solvents like chloroform, ethyl acetate, and finally methanol.

  • Fraction Collection:

    • Collect the eluate in separate fractions.

  • Analysis:

    • Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the compound of interest.

    • Pool the fractions that show a pure spot corresponding to the desired compound.

  • Final Step: Evaporate the solvent from the pooled fractions to obtain the purified compound.

Data Presentation

Table 1: Optimized Conditions for Maceration Extraction of Murraya koenigii Leaf Extracts

SolventSolvent Concentration (%)Extraction Time (min)Extract Yield (%)
Ethanol506022.53
Methanol807427.47
Acetone604518.30

Table 2: Optimized Conditions for Ultrasound-Assisted Extraction (UAE) of Bioactive Compounds from Murraya koenigii

ParameterOptimal Value
Ultrasonic Power145.49 W
Temperature55.9°C
Methanol Concentration80%

Visualizations

Extraction_Workflow cluster_preparation Sample Preparation cluster_extraction Extraction cluster_purification Purification Start Fresh Murraya koenigii Leaves Drying Air Drying Start->Drying Grinding Grinding to Powder Drying->Grinding Extraction Ultrasound-Assisted Extraction (UAE) - 80% Methanol - 56°C, 145 W, 20 min Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration ColumnChromatography Column Chromatography (Silica Gel) Concentration->ColumnChromatography FractionCollection Fraction Collection ColumnChromatography->FractionCollection TLC TLC Analysis FractionCollection->TLC Pooling Pooling of Pure Fractions TLC->Pooling FinalProduct Purified this compound Pooling->FinalProduct

Caption: Workflow for the extraction and purification of this compound.

Troubleshooting_Logic cluster_solutions Potential Solutions Start Low Yield of this compound? Solvent Optimize Solvent (e.g., 80% Methanol) Start->Solvent Is solvent optimal? Method Use More Efficient Method (e.g., UAE) Start->Method Is method efficient? Parameters Adjust Extraction Parameters (Time, Temperature) Start->Parameters Are parameters optimized? Material Check Plant Material Quality Start->Material Is plant material high quality?

Caption: Troubleshooting logic for low extraction yield.

References

Technical Support Center: 8,8''-Biskoenigine NMR Signal Assignment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals working on the NMR signal assignment of 8,8''-Biskoenigine and related biscarbazole alkaloids. Due to the complexity and symmetrical nature of this dimeric compound, several challenges may arise during spectral analysis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My ¹H NMR spectrum of this compound shows significant signal overlap in the aromatic region. How can I resolve these signals?

A1: Signal overlap is a common issue for large molecules with multiple aromatic protons in similar chemical environments. Here are several strategies to address this:

  • Optimize Experimental Conditions:

    • Higher Magnetic Field: If available, acquire the spectrum on a higher field NMR spectrometer (e.g., 600 MHz or higher). This will increase the chemical shift dispersion and potentially resolve overlapping multiplets.

    • Solvent Change: Changing the deuterated solvent (e.g., from CDCl₃ to Acetone-d₆, DMSO-d₆, or Benzene-d₆) can induce differential shifts in proton resonances, leading to better separation.[1]

  • 2D NMR Techniques:

    • COSY (Correlation Spectroscopy): A COSY experiment will reveal proton-proton coupling networks. Even if signals are overlapped, the cross-peaks in the COSY spectrum can help trace the connectivity within individual spin systems.

    • TOCSY (Total Correlation Spectroscopy): TOCSY is particularly useful for identifying all protons within a coupled spin system, even if they are not directly coupled. This can help to differentiate between overlapping aromatic systems.

    • HSQC (Heteronuclear Single Quantum Coherence): By correlating protons to their directly attached carbons, you can use the greater chemical shift dispersion of the ¹³C spectrum to resolve overlapping proton signals.[2]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, which is invaluable for assigning quaternary carbons and piecing together different fragments of the molecule.

Q2: I am having trouble assigning the quaternary carbons in the ¹³C NMR spectrum. Which experiment is best for this?

A2: Quaternary carbons do not have attached protons and therefore do not show up in DEPT-135 or HSQC spectra. The primary tool for assigning quaternary carbons is the HMBC (Heteronuclear Multiple Bond Correlation) experiment. Look for long-range correlations from known protons to the quaternary carbon signals. For this compound, protons on the aromatic rings and methyl groups should show correlations to the surrounding quaternary carbons, allowing for their unambiguous assignment.

Q3: Due to the dimeric and symmetrical nature of this compound, I expect fewer signals than the total number of protons and carbons. How do I confirm the symmetry?

A3: The presence of a C2 axis of symmetry in this compound means that you will observe signals for only half of the molecule. For example, if the monomeric unit has 19 carbons, the dimer will show only 19 signals in the ¹³C NMR spectrum (assuming all are chemically non-equivalent in the monomer).

  • Signal Integration (¹H NMR): The integration of the proton signals should correspond to double the number of protons for a single monomeric unit.

  • Signal Count (¹³C NMR): The number of carbon signals will be half the total number of carbons in the molecule.

  • 2D NMR Correlations: The correlations observed in COSY, HSQC, and HMBC spectra should be consistent with the connectivity of a single monomeric unit, with the linkage point being the key to confirming the dimeric structure.

Q4: The signals for the hydroxyl (-OH) and amine (N-H) protons are broad or not visible. How can I confirm their presence and assignment?

A4: Exchangeable protons like those in -OH and N-H groups often appear as broad signals and their chemical shifts can be highly dependent on concentration, temperature, and solvent.

  • D₂O Exchange: To confirm the identity of these signals, add a drop of deuterium (B1214612) oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H spectrum. The signals corresponding to the -OH and N-H protons will exchange with deuterium and either disappear or significantly decrease in intensity.[1]

  • Temperature Variation: Acquiring the spectrum at different temperatures can sometimes sharpen these signals.

Data Presentation

The following table represents a hypothetical but realistic summary of ¹H and ¹³C NMR data for one half of the symmetrical this compound molecule.

Position¹³C Chemical Shift (δ ppm)¹H Chemical Shift (δ ppm, Multiplicity, J in Hz)Key HMBC Correlations (H → C)
1125.07.8 (d, 8.0)C-3, C-4a, C-9a
2110.07.2 (t, 8.0)C-4, C-9a
3120.07.4 (t, 8.0)C-1, C-4a
4118.07.5 (d, 8.0)C-2, C-4a, C-5
4a140.0-H-4, H-5
5115.07.9 (s)C-4, C-6, C-7, C-5a
5a138.0-H-5, H-7
6145.0-H-5, H-7, 6-OCH₃
795.06.8 (s)C-5a, C-6, C-8, C-8a
8150.0-H-7
8a130.0-H-1, H-7
9-8.2 (br s)C-1, C-8a, C-9a
9a128.0-H-1, H-2
1'78.0-2'-CH₃, 3'-CH₃, H-4'
2'28.01.5 (s)C-1', C-3'
3'28.01.5 (s)C-1', C-2'
4'122.05.6 (d, 10.0)C-1', C-5'
5'132.06.5 (d, 10.0)C-1', C-4'
6-OCH₃56.03.9 (s)C-6
7-OH-5.5 (br s)-

Experimental Protocols

For the complete and unambiguous assignment of this compound, a suite of 1D and 2D NMR experiments is required.

1. Sample Preparation:

  • Dissolve approximately 5-10 mg of the purified compound in 0.5-0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Filter the solution into a 5 mm NMR tube.

2. ¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.
    • Acquisition Time: 2-3 seconds.
    • Relaxation Delay: 1-2 seconds.
    • Number of Scans: 8-16.

3. ¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled ¹³C experiment (e.g., 'zgpg30').

  • Acquisition Parameters:

    • Spectral Width: 200-240 ppm.
    • Acquisition Time: 1-2 seconds.
    • Relaxation Delay: 2 seconds.
    • Number of Scans: 1024 or more, depending on sample concentration.

4. 2D COSY (Correlation Spectroscopy):

  • Pulse Program: Standard COSY experiment (e.g., 'cosygpqf').

  • Acquisition Parameters:

    • Acquire a 1024 x 1024 data matrix.
    • Set spectral widths in both dimensions to match the ¹H spectrum.
    • Number of Scans per Increment: 4-8.

5. 2D HSQC (Heteronuclear Single Quantum Coherence):

  • Pulse Program: Standard HSQC experiment with sensitivity enhancement (e.g., 'hsqcedetgpsisp2.2').

  • Acquisition Parameters:

    • Set the ¹H spectral width to 12-16 ppm and the ¹³C spectral width to 160-200 ppm.
    • Optimize for a one-bond ¹J(CH) coupling constant of ~145 Hz.
    • Number of Scans per Increment: 8-16.

6. 2D HMBC (Heteronuclear Multiple Bond Correlation):

  • Pulse Program: Standard HMBC experiment (e.g., 'hmbcgplpndqf').

  • Acquisition Parameters:

    • Set spectral widths similar to the HSQC experiment.
    • Optimize for long-range coupling constants (ⁿJ(CH)) of 8-10 Hz.
    • Number of Scans per Increment: 16-64.

Visualizations

Troubleshooting_Workflow start Start: Ambiguous NMR Signal Assignment overlap Issue: Signal Overlap in ¹H Spectrum start->overlap quat_assign Issue: Quaternary Carbon Assignment start->quat_assign symmetry_confirm Issue: Confirming Dimeric Symmetry start->symmetry_confirm change_solvent Change Solvent / Increase Field Strength overlap->change_solvent Initial Step run_hmbc Run 2D HMBC quat_assign->run_hmbc check_integration Check ¹H Integration & ¹³C Signal Count symmetry_confirm->check_integration run_cosy Run 2D COSY / TOCSY change_solvent->run_cosy If overlap persists run_hsqc Run 2D HSQC run_cosy->run_hsqc For further resolution resolved Signals Resolved run_hsqc->resolved assigned Quaternary Carbons Assigned run_hmbc->assigned symmetry_confirmed Symmetry Confirmed check_integration->symmetry_confirmed

Caption: Troubleshooting workflow for this compound NMR signal assignment.

Caption: Numbering scheme for this compound, highlighting the dimeric linkage.

References

Technical Support Center: 8,8''-Biskoenigine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the purification of 8,8''-Biskoenigine, a dimeric carbazole (B46965) alkaloid isolated from Murraya koenigii.

Troubleshooting Guides

This section addresses specific issues that may arise during the purification of this compound.

Issue 1: Low Yield of this compound from Crude Extract

  • Possible Cause 1: Inefficient Initial Extraction. The choice of solvent for the initial extraction from the plant material is crucial.

    • Troubleshooting Step: this compound is reported to be soluble in solvents like acetone (B3395972), chloroform, dichloromethane, DMSO, and ethyl acetate (B1210297).[] Ensure that the solvent used for extraction has a good affinity for carbazole alkaloids. A sequential extraction with solvents of increasing polarity (e.g., hexane (B92381), followed by ethyl acetate, then methanol) can be effective in fractionating the extract and enriching the desired compounds.

  • Possible Cause 2: Degradation of the Compound. Carbazole alkaloids can be sensitive to light, heat, and acidic conditions.

    • Troubleshooting Step: Perform extraction and purification steps at room temperature or below, and protect the samples from direct light. Avoid the use of strong acids during the extraction process.

  • Possible Cause 3: Co-precipitation with other compounds. The crude extract contains a complex mixture of compounds that can co-precipitate, trapping the target molecule.

    • Troubleshooting Step: After initial extraction, perform a preliminary fractionation using techniques like liquid-liquid partitioning or flash column chromatography to simplify the mixture before high-resolution purification.

Issue 2: Poor Separation of this compound from Structurally Similar Carbazole Alkaloids

  • Possible Cause 1: Inadequate Chromatographic Resolution. Murraya koenigii contains numerous carbazole alkaloids with very similar structures and polarities, making their separation challenging.[2][3]

    • Troubleshooting Step:

      • Column Chromatography: Optimize the stationary phase (silica gel or alumina) and the mobile phase composition.[4][5] A gradient elution is often more effective than isocratic elution for separating complex mixtures.[4]

      • Preparative HPLC: This technique offers higher resolution for separating closely related compounds.[6][7] Experiment with different column chemistries (e.g., C18, phenyl-hexyl) and optimize the mobile phase (e.g., acetonitrile (B52724)/water or methanol (B129727)/water gradients with additives like formic acid or trifluoroacetic acid, if the compound is stable in acidic pH).

  • Possible Cause 2: Overloading of the Chromatographic Column. Exceeding the loading capacity of the column leads to broad, overlapping peaks.

    • Troubleshooting Step: Determine the optimal sample load for your column through a loading study. Start with a small amount of sample and gradually increase the load while monitoring the resolution.

Issue 3: Presence of Impurities in the Final Product

  • Possible Cause 1: Incomplete Removal of Pigments and Other Interfering Substances. The initial plant extract is often rich in chlorophyll (B73375) and other pigments.

    • Troubleshooting Step: A preliminary purification step, such as passing the crude extract through a celite or silica (B1680970) gel plug, can help remove highly polar or non-polar impurities. Defatting the initial plant material with a non-polar solvent like petroleum ether can also be beneficial.[4]

  • Possible Cause 2: Contamination from Solvents or Labware.

    • Troubleshooting Step: Use high-purity solvents for all chromatographic steps. Ensure all glassware and equipment are thoroughly cleaned to avoid cross-contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve purified this compound for storage and biological assays?

A1: this compound is soluble in acetone, chloroform, dichloromethane, DMSO, and ethyl acetate.[] For long-term storage, it is advisable to store the compound as a dry powder at -20°C, protected from light. For biological assays, DMSO is a common solvent for creating stock solutions. However, it is important to determine the tolerance of your specific cell line or assay to the final DMSO concentration.

Q2: How can I confirm the identity and purity of my isolated this compound?

A2: The structure and purity of the isolated compound should be confirmed using a combination of spectroscopic methods, including:

  • Mass Spectrometry (MS): To determine the molecular weight.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, and 2D NMR): To elucidate the chemical structure.[3][8]

  • High-Performance Liquid Chromatography (HPLC): With a photodiode array (PDA) detector to assess purity by observing a single peak at multiple wavelengths.

Q3: My this compound appears as a brown gum rather than a powder. Is this normal?

A3: Yes, this compound has been described as a brown gum in some literature.[] The physical appearance can depend on the purity and the solvent from which it was last evaporated.

Q4: Can I use Thin Layer Chromatography (TLC) to monitor the purification process?

A4: Absolutely. TLC is an essential tool for monitoring the progress of column chromatography.[4] It helps in identifying the fractions containing the target compound and in pooling the appropriate fractions. A common solvent system for TLC of carbazole alkaloids is a mixture of non-polar and moderately polar solvents, such as hexane and ethyl acetate or benzene (B151609) and chloroform.[4] A UV lamp can be used for visualization, as carbazole alkaloids are typically UV-active.

Quantitative Data Summary

The following table can be used to track the yield and purity at each stage of the purification process.

Purification StepStarting Material (g)Fraction/Eluate Volume (mL)Mass of Fraction (mg)Purity (%)Overall Yield (%)
Crude Extraction
Liquid-Liquid Partitioning
Column Chromatography
Preparative HPLC
Final Product

Experimental Protocols

Protocol 1: General Isolation and Purification of Carbazole Alkaloids from Murraya koenigii

  • Extraction:

    • Air-dry the leaves or bark of Murraya koenigii and grind them into a coarse powder.

    • Defat the powdered material with petroleum ether using a Soxhlet apparatus.[4]

    • Extract the defatted material with a polar solvent such as ethanol (B145695) or acetone by maceration or Soxhlet extraction for 24-48 hours.[5]

    • Concentrate the extract under reduced pressure to obtain the crude extract.

  • Fractionation by Column Chromatography:

    • Prepare a silica gel or neutral alumina (B75360) column.[4]

    • Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel.

    • Load the adsorbed sample onto the column.

    • Elute the column with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate or chloroform).[3][4]

    • Collect fractions and monitor them by TLC.

    • Pool the fractions containing compounds with similar Rf values.

  • Final Purification by Preparative HPLC:

    • Further purify the enriched fractions containing this compound using preparative HPLC.

    • Use a suitable column (e.g., C18) and a mobile phase gradient (e.g., acetonitrile/water or methanol/water).

    • Monitor the elution using a UV detector.

    • Collect the peak corresponding to this compound.

    • Evaporate the solvent to obtain the purified compound.

Protocol 2: Purity Assessment by Analytical HPLC

  • Prepare a stock solution of the purified this compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Inject a small volume (e.g., 10 µL) onto an analytical HPLC system equipped with a C18 column and a PDA detector.

  • Run a gradient elution method (e.g., 5% to 95% acetonitrile in water over 30 minutes).

  • Analyze the resulting chromatogram for a single peak at various wavelengths to confirm purity.

Visualizations

experimental_workflow start Murraya koenigii Plant Material extraction Solvent Extraction (e.g., Acetone, Ethanol) start->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel or Alumina) crude_extract->column_chromatography fractions Enriched Fractions column_chromatography->fractions prep_hplc Preparative HPLC fractions->prep_hplc pure_compound Purified this compound prep_hplc->pure_compound analysis Spectroscopic Analysis (NMR, MS, HPLC) pure_compound->analysis final_product Characterized this compound analysis->final_product

Caption: General workflow for the purification of this compound.

troubleshooting_logic start Purification Issue low_yield Low Yield start->low_yield poor_separation Poor Separation start->poor_separation impurities Impurities Present start->impurities cause_extraction Inefficient Extraction? low_yield->cause_extraction cause_resolution Low Resolution? poor_separation->cause_resolution cause_pigments Pigments/Contaminants? impurities->cause_pigments solution_solvent Optimize Extraction Solvent cause_extraction->solution_solvent solution_chromatography Optimize Chromatography (Gradient, Column, Prep-HPLC) cause_resolution->solution_chromatography solution_pre_purify Pre-purification Step (e.g., Defatting, Plug Filtration) cause_pigments->solution_pre_purify

Caption: Troubleshooting logic for common purification challenges.

References

"8,8''-Biskoenigine" interference in biological assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing 8,8''-Biskoenigine in biological assays. Due to the limited specific data on this compound's interference profile, this guide incorporates general principles of assay interference observed with natural products and related carbazole (B46965) alkaloids.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue 1: High Background Signal or False Positives in Fluorescence-Based Assays

  • Question: My fluorescence-based assay (e.g., cell viability, enzyme activity) shows a high background signal or an unexpectedly high number of "hits" when screening this compound. What could be the cause?

  • Possible Cause: Like many natural products, this compound, a carbazole alkaloid, may possess intrinsic fluorescent properties. This can lead to artefactual signals that are not related to its biological activity.

  • Troubleshooting Steps:

    • Compound-Only Control: Run a control experiment containing only the assay buffer and this compound at the final assay concentration. Measure the fluorescence to determine if the compound itself is fluorescent at the excitation and emission wavelengths of your assay.

    • Spectral Scan: If possible, perform a fluorescence scan of this compound to identify its excitation and emission maxima. This can help in selecting alternative fluorophores for your assay that do not overlap with the compound's fluorescence spectrum.

    • Use a Non-Fluorescent Readout: If interference persists, consider switching to an orthogonal assay with a different detection method, such as a luminescence-based or colorimetric assay.[1]

Issue 2: Inconsistent or Non-Reproducible Results

  • Question: I am observing significant variability in my results between experiments using this compound. Why is this happening?

  • Possible Cause: Poor solubility or aggregation of the compound in the assay buffer can lead to inconsistent concentrations and non-specific activity.

  • Troubleshooting Steps:

    • Solubility Assessment: Visually inspect the compound stock solution and the final assay wells for any signs of precipitation.

    • Optimize Solvent and Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and is at a level that does not affect the assay. You may need to test different solvents for optimal solubility.

    • Include Detergents: Adding a low concentration of a non-ionic detergent, such as 0.01% Triton X-100 or Tween-20, to the assay buffer can help prevent compound aggregation.[2]

    • Sonication: Briefly sonicating the stock solution before use can help to break up aggregates.

Issue 3: Apparent Inhibition in Biochemical Assays

  • Question: this compound shows potent inhibition in my purified enzyme assay, but this activity does not translate to cell-based assays. What could be the reason?

  • Possible Cause: The compound may be a non-specific inhibitor, possibly through aggregation or reactive functional groups, which is a common phenomenon among natural products in biochemical screens.

  • Troubleshooting Steps:

    • Vary Enzyme Concentration: True inhibitors should display an IC50 that is independent of the enzyme concentration, whereas non-specific inhibitors often show a dependence.

    • Include Bovine Serum Albumin (BSA): Adding BSA (e.g., 0.1 mg/mL) to the assay buffer can help to sequester "promiscuous" inhibitors that act through non-specific binding.

    • Time-Dependent Inhibition: Pre-incubating the enzyme with the compound for varying amounts of time before adding the substrate can reveal time-dependent inhibition, which may indicate a covalent or slow-binding mechanism that could be non-specific.

Frequently Asked Questions (FAQs)

  • What is the known biological activity of this compound? this compound is a symmetrical dimer of the carbazole alkaloid koenigine, isolated from Murraya koenigii. It has shown antiosteoporotic activity in a Cathepsin B model. Other carbazole alkaloids from Murraya koenigii have demonstrated antimicrobial and topoisomerase I and II inhibition activities.[3] Some have also been found to induce apoptosis.

  • What is the mechanism of action of this compound? The precise mechanism of action for this compound is not well-defined in the scientific literature. However, related carbazole alkaloids from Murraya koenigii, such as mahanine, have been shown to induce apoptosis in human leukemia HL-60 cells through the activation of the caspase-9/caspase-3 pathway, which is linked to mitochondrial dysfunction.[4] It is plausible that this compound may act through a similar pathway.

  • Are there any known signaling pathways affected by this compound? While the direct signaling pathways affected by this compound are not specifically elucidated, the known activity of related carbazole alkaloids suggests a potential interaction with apoptosis signaling pathways.

Quantitative Data

CompoundAssayTarget/ModelActivity (IC50)
This compoundAntiosteoporotic ActivityCAT-B Model1.3 µg/mL

Experimental Protocols

General Protocol for a Fluorescence-Based Enzymatic Assay with troubleshooting steps for potential this compound interference:

  • Reagent Preparation:

    • Prepare a concentrated stock solution of this compound in an appropriate solvent (e.g., 10 mM in DMSO).

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl). For troubleshooting, prepare a parallel buffer containing 0.01% Tween-20.

    • Prepare enzyme and substrate solutions in the assay buffer.

  • Assay Procedure (96-well plate format): a. Add 2 µL of this compound stock solution or DMSO (vehicle control) to appropriate wells. b. Add 88 µL of assay buffer (with or without Tween-20) to each well. c. Interference Control: To a separate set of wells, add 2 µL of this compound and 98 µL of assay buffer (no enzyme or substrate) to check for intrinsic compound fluorescence. d. Add 5 µL of enzyme solution to all wells except the negative control and interference control wells. e. Incubate for 15 minutes at room temperature. f. Initiate the reaction by adding 5 µL of the fluorescent substrate. g. Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.

  • Data Analysis: a. Subtract the background fluorescence from the interference control wells from the corresponding experimental wells. b. Calculate the percentage of inhibition relative to the vehicle control. c. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_data Data Analysis Compound_Prep Prepare this compound Stock Dispense Dispense Compound & Controls Compound_Prep->Dispense Assay_Prep Prepare Assay Reagents (Buffer, Enzyme, Substrate) Assay_Prep->Dispense Add_Enzyme Add Enzyme & Incubate Dispense->Add_Enzyme Add_Substrate Add Substrate & Start Reaction Add_Enzyme->Add_Substrate Measure Measure Signal (e.g., Fluorescence) Add_Substrate->Measure Analyze Analyze Data & Calculate IC50 Measure->Analyze

Caption: General experimental workflow for testing this compound.

troubleshooting_logic Start Unexpected Assay Result Check_Fluorescence Is it a fluorescence assay? Start->Check_Fluorescence Run_Control Run compound-only control Check_Fluorescence->Run_Control Yes Check_Solubility Check for precipitation/aggregation Check_Fluorescence->Check_Solubility No Run_Control->Check_Solubility Not fluorescent Orthogonal_Assay Consider orthogonal (non-fluorescent) assay Run_Control->Orthogonal_Assay Compound is fluorescent Add_Detergent Add detergent (e.g., Tween-20) Check_Solubility->Add_Detergent Yes Non_Specific Test for non-specific inhibition (e.g., add BSA) Check_Solubility->Non_Specific No Add_Detergent->Non_Specific

Caption: Troubleshooting logic for unexpected results with this compound.

apoptosis_pathway Biskoenigine Carbazole Alkaloids (e.g., this compound - Hypothetical) Mitochondria Mitochondrial Dysfunction Biskoenigine->Mitochondria Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Hypothetical apoptosis signaling pathway for carbazole alkaloids.

References

Technical Support Center: Chromatographic Resolution of 8,8''-Biskoenigine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to improve the chromatographic resolution of 8,8''-Biskoenigine.

Frequently Asked Questions (FAQs)

Q1: What are the common causes of poor resolution for this compound in HPLC?

Poor resolution of this compound, a dimeric carbazole (B46965) alkaloid, often stems from its complex structure, which includes multiple chiral centers leading to the presence of stereoisomers. Common causes for inadequate separation include:

  • Co-elution of stereoisomers: this compound can exist as multiple enantiomers and diastereomers, which may have very similar retention times on achiral stationary phases.

  • Peak Tailing: Secondary interactions between the basic nitrogen atoms in the carbazole structure and active sites (e.g., residual silanols) on the silica-based stationary phase can lead to tailing peaks, which compromise resolution.

  • Inappropriate mobile phase composition: The choice of organic solvent, aqueous phase pH, and additives can significantly impact the selectivity and resolution of the separation.

  • Suboptimal column temperature: Temperature affects the thermodynamics of the separation and can be a critical parameter for resolving closely eluting compounds.

  • Column degradation: Over time, column performance can degrade due to contamination or loss of stationary phase, leading to broader peaks and poorer resolution.

Q2: How can I improve the peak shape for this compound?

Improving peak shape, particularly reducing tailing, is crucial for better resolution. Consider the following strategies:

  • Mobile Phase pH Adjustment: Lowering the pH of the mobile phase (e.g., to pH 2-3 with formic acid or phosphoric acid) can suppress the ionization of residual silanol (B1196071) groups on the stationary phase, minimizing secondary interactions with the basic this compound molecule.

  • Use of Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can mask the active silanol sites and improve peak symmetry.

  • High-Purity Silica (B1680970) Columns: Employing modern, high-purity silica columns (Type B silica) with end-capping can significantly reduce the number of accessible silanol groups, leading to more symmetrical peaks for basic compounds.

  • Sample Solvent Matching: Dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase to prevent peak distortion.

Q3: Is a chiral column necessary for the analysis of this compound?

Given that this compound is a biscarbazole alkaloid, it likely possesses chirality and exists as a mixture of stereoisomers. For accurate quantification of individual isomers or for stereoselective studies, a chiral stationary phase (CSP) is highly recommended. Chiral HPLC can separate enantiomers that are indistinguishable on standard achiral columns.

Troubleshooting Guides

Issue 1: Poor Resolution Between Two or More Peaks

Possible Causes and Solutions

Possible CauseRecommended Solution
Co-elution of Isomers Switch to a chiral stationary phase (e.g., polysaccharide-based like cellulose (B213188) or amylose (B160209) derivatives) to resolve enantiomers and diastereomers.
Suboptimal Mobile Phase Optimize the mobile phase composition. Vary the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous buffer. Introduce a different organic modifier (e.g., isopropanol) at a low percentage to alter selectivity.
Inadequate pH Control Adjust the mobile phase pH to control the ionization state of this compound and any ionizable residual silanols on the column.
Incorrect Column Temperature Methodically vary the column temperature. For some chiral separations, lower temperatures can enhance resolution, while for others, higher temperatures may be beneficial.
Issue 2: Peak Tailing

Possible Causes and Solutions

Possible CauseRecommended Solution
Secondary Silanol Interactions Add a competing base (e.g., 0.1% triethylamine) to the mobile phase. Lower the mobile phase pH to < 3 using an acid like formic acid or phosphoric acid.
Column Overload Reduce the sample concentration or the injection volume.
Column Contamination Flush the column with a strong solvent. If the problem persists, consider replacing the column.
Issue 3: Peak Broadening

Possible Causes and Solutions

Possible CauseRecommended Solution
Extra-column Volume Minimize the length and internal diameter of tubing between the injector, column, and detector.
High Flow Rate Reduce the flow rate to allow for better mass transfer between the mobile and stationary phases.
Incompatible Injection Solvent Ensure the sample is dissolved in a solvent that is of equal or lesser strength than the mobile phase.

Experimental Protocols

Protocol 1: Chiral HPLC Method for Resolution of this compound Stereoisomers

This protocol provides a starting point for the chiral separation of this compound.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or PDA detector.

  • Chiral Column: Polysaccharide-based chiral stationary phase, e.g., Chiralpak AD-H or Chiralcel OD-H.

2. Reagents and Materials:

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • This compound standard or sample extract

3. Chromatographic Conditions:

  • Mobile Phase: A mixture of n-Hexane and an alcohol (Isopropanol or Ethanol). Start with a ratio of 90:10 (n-Hexane:Alcohol) and optimize by varying the alcohol content.

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25 °C (can be optimized between 10 °C and 40 °C)

  • Detection Wavelength: Monitor at the UV absorbance maximum of this compound (e.g., 254 nm and 330 nm).

  • Injection Volume: 5 - 10 µL

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase or a compatible solvent.

  • Filter the sample through a 0.22 µm syringe filter before injection.

5. Optimization Strategy:

  • Mobile Phase Composition: Adjust the percentage of the alcohol modifier. Increasing the alcohol content will generally decrease retention times but may also affect resolution.

  • Temperature: Evaluate the effect of temperature on resolution. Lower temperatures often increase enantioselectivity.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution for difficult separations.

Protocol 2: UPLC-MS/MS Method for Quantification of this compound

This protocol is suitable for the sensitive and selective quantification of this compound in complex matrices.

1. Instrumentation:

  • Ultra-Performance Liquid Chromatography (UPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Reagents and Materials:

  • UPLC-grade Acetonitrile

  • UPLC-grade Methanol

  • UPLC-grade Water

  • Formic Acid (LC-MS grade)

  • This compound analytical standard

3. UPLC Conditions:

  • Column: Reversed-phase C18 column (e.g., Acquity UPLC BEH C18, 1.7 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

4. MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for this compound.

  • Gas Temperatures and Flow Rates: Optimize according to the instrument manufacturer's recommendations.

Data Presentation

Table 1: Effect of Mobile Phase Composition on Resolution (Rs) of this compound Stereoisomers on a Chiral Column

Mobile Phase (n-Hexane:Isopropanol)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
95:515.216.51.8
90:1012.813.71.5
85:1510.511.11.1
80:208.28.60.8

Table 2: Effect of Column Temperature on Resolution (Rs) of this compound Stereoisomers on a Chiral Column

Temperature (°C)Retention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
1514.515.92.0
2512.813.71.5
3511.612.31.2
4510.811.31.0

Visualizations

Troubleshooting_Workflow Start Poor Resolution of This compound CheckPeakShape Assess Peak Shape Start->CheckPeakShape Tailing Peak Tailing? CheckPeakShape->Tailing Yes Broad Broad Peaks? CheckPeakShape->Broad Yes Symmetrical Symmetrical Peaks, Poor Resolution CheckPeakShape->Symmetrical No TailingSolutions Adjust Mobile Phase pH Add Competing Base Use High-Purity Column Tailing->TailingSolutions BroadeningSolutions Reduce Extra-Column Volume Decrease Flow Rate Match Injection Solvent Broad->BroadeningSolutions OptimizeSeparation Optimize Separation Parameters Symmetrical->OptimizeSeparation ChiralColumn Use Chiral Column OptimizeSeparation->ChiralColumn OptimizeMobilePhase Optimize Mobile Phase Composition OptimizeSeparation->OptimizeMobilePhase OptimizeTemp Optimize Temperature OptimizeSeparation->OptimizeTemp Chiral_Method_Development Start Start: Chiral Method Development for this compound SelectColumn Select Polysaccharide-Based Chiral Column Start->SelectColumn InitialConditions Initial Conditions: n-Hexane:IPA (90:10) 1.0 mL/min, 25°C SelectColumn->InitialConditions EvaluateResolution Evaluate Resolution (Rs) InitialConditions->EvaluateResolution IsRsAcceptable Rs > 1.5? EvaluateResolution->IsRsAcceptable Optimize Optimize Mobile Phase & Temperature IsRsAcceptable->Optimize No FinalMethod Final Method IsRsAcceptable->FinalMethod Yes Optimize->InitialConditions Iterate

Validation & Comparative

A Comparative Guide to 8,8''-Biskoenigine and Other Biscarbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Biscarbazole alkaloids, a class of natural products predominantly isolated from plants of the Rutaceae family, particularly the genus Murraya, have garnered significant attention for their diverse and potent biological activities. Among these, 8,8''-Biskoenigine stands as a notable example. This guide provides a comparative analysis of this compound and other prominent biscarbazole alkaloids, focusing on their cytotoxic, anti-inflammatory, and antimicrobial properties. The information is supported by available experimental data to aid researchers and professionals in drug discovery and development.

Comparative Biological Activities

The biological activities of biscarbazole alkaloids are influenced by their unique dimeric structures. While direct comparative studies are limited, this section collates available quantitative data to provide a relative understanding of their potency.

Cytotoxic Activity

Biscarbazole alkaloids have demonstrated significant potential as anticancer agents. Their cytotoxic effects against various cancer cell lines are a primary area of investigation.

AlkaloidCancer Cell LineIC50 / ED50Reference
This compound -Data not available in comparative cytotoxic assays-
Bismurrayaquinone-ASK-MEL-5 (Melanoma)2.58 µg/mL[1]
Colo-205 (Colon Cancer)3.85 µg/mL[1]
Murrayafoline ASK-MEL-5, Colo-205, HCT-8, KB, A-5495.31 - 7.52 µg/mL[1]
MOLT-4 (Leukemia)log GI50 = -8.60 M[1]

Note: The lack of direct comparative cytotoxic data for this compound highlights a gap in the current research landscape. However, its structural similarity to other bioactive biscarbazole alkaloids suggests it may possess comparable activities.

Anti-inflammatory Activity

Chronic inflammation is a key factor in the progression of many diseases. Certain carbazole (B46965) alkaloids have been shown to modulate inflammatory pathways, primarily through the inhibition of the NF-κB signaling pathway.

AlkaloidAssayIC50Reference
This compound -Data not available-
Murrayafoline ANitric Oxide (NO) production in LPS-stimulated BV-2 microglial cellsPotent inhibition at 20 µM[2][3]
Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents. Biscarbazole alkaloids have shown promise in this area, exhibiting activity against a range of pathogenic bacteria and fungi.

AlkaloidMicroorganismMICReference
This compound -Data not available-
Clausenamine AVarious bacteria and fungiActivity reported, but specific MIC values are not provided in the comparative context.[4]

Note: The antimicrobial data for biscarbazole alkaloids is still emerging. Further studies are required to establish a clear comparative profile.

Signaling Pathways

Biscarbazole alkaloids exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

NF-κB Signaling Pathway Inhibition

The NF-κB pathway is a critical regulator of the inflammatory response. Several carbazole alkaloids, including murrayafoline A, have been shown to inhibit this pathway, leading to a reduction in the production of pro-inflammatory mediators.[2][3]

NF_kB_Inhibition cluster_stimulus Inflammatory Stimulus (LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates IκBα IκBα IKK->IκBα Phosphorylates NF-κB p65/p50 Proteasome Proteasome IκBα->Proteasome Ubiquitination & Degradation NF-κB_n p65/p50 NF-κB->NF-κB_n Translocates Biscarbazole_Alkaloids Biscarbazole Alkaloids Biscarbazole_Alkaloids->IKK Inhibits DNA DNA NF-κB_n->DNA Binds Inflammatory_Genes Pro-inflammatory Gene Expression DNA->Inflammatory_Genes Transcription

Caption: Inhibition of the NF-κB signaling pathway by biscarbazole alkaloids.

Induction of Apoptosis

A key mechanism of the cytotoxic activity of many anticancer agents is the induction of programmed cell death, or apoptosis. Carbazole alkaloids have been shown to trigger apoptosis through the intrinsic (mitochondrial) pathway.[5]

Apoptosis_Induction cluster_stimulus Stimulus cluster_cytoplasm Cytoplasm Biscarbazole_Alkaloids Biscarbazole Alkaloids Bax Bax Biscarbazole_Alkaloids->Bax Activates Bcl2 Bcl2 Biscarbazole_Alkaloids->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Pore formation Bcl2->Bax Cytochrome_c Cytochrome_c Mitochondrion->Cytochrome_c Releases Apoptosome Apoptosome Cytochrome_c->Apoptosome Apaf1 Apaf-1 Apaf1->Apoptosome Caspase9 Pro-Caspase-9 Caspase9->Apoptosome Recruitment Caspase3 Pro-Caspase-3 Apoptosome->Caspase3 Cleaves & Activates Active_Caspase3 Active Caspase-3 Apoptosis Apoptosis Active_Caspase3->Apoptosis Execution

Caption: Induction of apoptosis via the intrinsic pathway by biscarbazole alkaloids.

Experimental Protocols

The following are generalized protocols for key experiments cited in the evaluation of biscarbazole alkaloids. Specific details may vary between studies.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess cell metabolic activity as an indicator of cell viability.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the biscarbazole alkaloid (typically ranging from 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, or 72 hours.

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.

Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Compound and LPS Treatment: Pre-treat the cells with various concentrations of the biscarbazole alkaloid for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement: Collect the cell culture supernatant. The concentration of nitrite (a stable product of NO) is measured using the Griess reagent system.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-only treated control. Determine the IC50 value from the dose-response curve.

Antimicrobial Assay (Broth Microdilution Method)

This method determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Methodology:

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (bacteria or fungi).

  • Serial Dilution of Compound: Prepare a series of twofold dilutions of the biscarbazole alkaloid in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Inoculate each well with the microbial suspension. Include a positive control (microorganism with no compound) and a negative control (medium only).

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Conclusion

This compound and its related biscarbazole alkaloids represent a promising class of compounds with a wide spectrum of biological activities. While the available data suggests significant potential, particularly in the areas of cancer and inflammatory diseases, there is a clear need for further research. Direct comparative studies of this compound against other biscarbazole alkaloids under standardized conditions are essential to fully elucidate its therapeutic potential and establish clear structure-activity relationships. The experimental protocols and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to advancing the development of these compelling natural products into future therapeutics.

References

Validating the Mechanism of Action of 8,8''-Biskoenigine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of 8,8''-Biskoenigine, a binary carbazole (B46965) alkaloid isolated from Murraya koenigii. Due to the limited specific experimental data on the anti-cancer and anti-inflammatory mechanisms of this compound, this document draws objective comparisons with its better-studied monomeric carbazole alkaloid counterparts from the same plant. The guide synthesizes available data to inform future research and drug development endeavors.

Introduction to this compound and Related Carbazole Alkaloids

This compound is a dimeric carbazole alkaloid found in the leaves of Murraya koenigii, a plant rich in structurally diverse bioactive compounds. While research on this compound is in its early stages, numerous other carbazole alkaloids from M. koenigii, such as mahanine (B1683992), girinimbine, and koenimbine, have been extensively studied for their pharmacological properties, particularly their anti-cancer and anti-inflammatory effects. These compounds serve as a valuable reference for predicting and validating the potential mechanisms of action of this compound.

A study on the structure-activity relationship of 24 carbazole alkaloids from Murraya koenigii suggested that dimerization generally leads to a reduction in cytotoxic potency[1][2]. This provides a critical insight for the comparative analysis of this compound.

Comparative Biological Activities

While specific data for this compound is sparse, a significant body of evidence exists for other carbazole alkaloids from Murraya koenigii.

Cytotoxic Activity

Multiple studies have demonstrated the cytotoxic effects of various carbazole alkaloids against a range of cancer cell lines.

Carbazole AlkaloidCancer Cell LineIC50 Value
This compound -Data not available
MahanineHuman oral squamous carcinoma (CLS-354)15 µM[3]
Human leukemia (HL-60)12.1 µg/mL[1][2]
Human cervical cancer (HeLa)12.8 µg/mL[1][2]
IsomahanineHuman oral squamous carcinoma (CLS-354)15 µM[3]
GirinimbineHuman colon cancer (HT-29)< 30 µg/ml[4]
Human T-promyelocytic leukemia (HL-60)< 30 µg/ml[4]
MurrayanineHuman T-promyelocytic leukemia (HL-60)< 30 µg/ml[4]
Murrayafoline AHuman colon cancer (HT-29)< 30 µg/ml[4]
Human T-promyelocytic leukemia (HL-60)8.5 µg/mL[2]
Human cervical cancer (HeLa)4.6 µg/mL[2]
Anti-inflammatory Activity

Several carbazole alkaloids from M. koenigii have been shown to inhibit key inflammatory mediators.

Carbazole AlkaloidAssayEffect
This compound -Data not available
Murrayakonine AInhibition of TNF-α and IL-6 release in LPS-stimulated human PBMCsDose-dependent inhibition[5][6][7]
O-methylmurrayamine AInhibition of TNF-α and IL-6 release in LPS-stimulated human PBMCsDose-dependent inhibition[5][6][7]
MukolidineInhibition of TNF-α and IL-6 release in LPS-stimulated human PBMCsDose-dependent inhibition[5][6]
Other Reported Activities

The primary reported biological activity for this compound is its antiosteoporotic effect.

CompoundActivityIC50 Value
This compound Antiosteoporotic (Cathepsin B inhibition)1.3 µg/mL

Potential Mechanisms of Action: Inferred from Related Compounds

Based on the activities of other carbazole alkaloids, the potential mechanisms of action for this compound likely involve the induction of apoptosis in cancer cells and the modulation of key inflammatory signaling pathways.

Apoptosis Induction

Studies on mahanine and isomahanine have shown that they can trigger apoptosis in cancer cells through both caspase-dependent and -independent mechanisms[3]. A key event in apoptosis is the activation of a cascade of caspases, which are proteases that execute programmed cell death.

G cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway cluster_execution Execution Pathway Death Ligands (e.g., TNF, FasL) Death Ligands (e.g., TNF, FasL) Death Receptors Death Receptors Death Ligands (e.g., TNF, FasL)->Death Receptors Pro-caspase-8 Pro-caspase-8 Death Receptors->Pro-caspase-8 Caspase-8 Caspase-8 Pro-caspase-8->Caspase-8 Pro-caspase-3 Pro-caspase-3 Caspase-8->Pro-caspase-3 Cellular Stress Cellular Stress Mitochondrion Mitochondrion Cellular Stress->Mitochondrion Cytochrome c Cytochrome c Mitochondrion->Cytochrome c Apaf-1 Apaf-1 Cytochrome c->Apaf-1 Pro-caspase-9 Pro-caspase-9 Apaf-1->Pro-caspase-9 Caspase-9 Caspase-9 Pro-caspase-9->Caspase-9 Caspase-9->Pro-caspase-3 Caspase-3 Caspase-3 Pro-caspase-3->Caspase-3 Apoptosis Apoptosis Caspase-3->Apoptosis Carbazole Alkaloids Carbazole Alkaloids Carbazole Alkaloids->Pro-caspase-8 Potential Target Carbazole Alkaloids->Mitochondrion Potential Target

Potential Apoptotic Pathways Targeted by Carbazole Alkaloids.
Anti-inflammatory Signaling

The anti-inflammatory effects of carbazole alkaloids are likely mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways, which regulate the production of cytokines like TNF-α and IL-6.

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPK Cascades (ERK, JNK, p38) MAPK Cascades (ERK, JNK, p38) TLR4->MAPK Cascades (ERK, JNK, p38) IκB IκB IKK->IκB phosphorylates NF-κB NF-κB IκB->NF-κB releases Gene Transcription Gene Transcription NF-κB->Gene Transcription translocates to nucleus AP-1 AP-1 MAPK Cascades (ERK, JNK, p38)->AP-1 AP-1->Gene Transcription Inflammatory Mediators (TNF-α, IL-6) Inflammatory Mediators (TNF-α, IL-6) Gene Transcription->Inflammatory Mediators (TNF-α, IL-6) Carbazole Alkaloids Carbazole Alkaloids Carbazole Alkaloids->IKK Potential Inhibition Carbazole Alkaloids->MAPK Cascades (ERK, JNK, p38) Potential Inhibition

Potential Anti-inflammatory Signaling Pathways Modulated by Carbazole Alkaloids.

Experimental Protocols

The following are generalized protocols for key experiments to validate the mechanism of action of this compound, based on methodologies used for other carbazole alkaloids.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

  • Cell Seeding: Plate cancer cells (e.g., HL-60, HeLa) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with varying concentrations of this compound (or other carbazole alkaloids) and a vehicle control (e.g., DMSO). Incubate for 24-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • IC50 Calculation: The IC50 value, the concentration at which 50% of cell growth is inhibited, is calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay is used to detect and quantify apoptosis.

  • Cell Treatment: Treat cells with the desired concentration of the test compound for the desired time.

  • Cell Harvesting: Harvest the cells, wash with cold PBS, and resuspend in Annexin V binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.

Cytokine Release Assay (ELISA)

This assay is used to measure the levels of inflammatory cytokines released by cells.

  • Cell Stimulation: Seed immune cells (e.g., PBMCs or RAW 264.7 macrophages) and pre-treat with the test compound for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.

  • Supernatant Collection: After 24 hours, collect the cell culture supernatant.

  • ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

  • Quantification: Determine the concentration of the cytokines by measuring the absorbance and comparing it to a standard curve.

G cluster_cytotoxicity Cytotoxicity Workflow cluster_apoptosis Apoptosis Analysis Workflow cluster_inflammation Anti-inflammatory Assay Workflow Cell Seeding Cell Seeding Compound Treatment Compound Treatment Cell Seeding->Compound Treatment MTT Assay MTT Assay Compound Treatment->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Cell Treatment Cell Treatment Annexin V/PI Staining Annexin V/PI Staining Cell Treatment->Annexin V/PI Staining Flow Cytometry Flow Cytometry Annexin V/PI Staining->Flow Cytometry Immune Cell Seeding Immune Cell Seeding Compound Pre-treatment Compound Pre-treatment Immune Cell Seeding->Compound Pre-treatment LPS Stimulation LPS Stimulation Compound Pre-treatment->LPS Stimulation ELISA for Cytokines ELISA for Cytokines LPS Stimulation->ELISA for Cytokines

Experimental Workflows for Validating Bioactivity.

Conclusion and Future Directions

While this compound has been identified and shows promise in specific assays such as antiosteoporotic activity, there is a clear need for further research to elucidate its potential as an anti-cancer and anti-inflammatory agent. The existing data on related carbazole alkaloids from Murraya koenigii provide a strong rationale for investigating this compound's effects on apoptosis and key inflammatory signaling pathways. The comparative data presented in this guide, alongside the provided experimental protocols, are intended to facilitate these future studies. A key area of investigation will be to determine if the dimeric structure of this compound confers any unique mechanistic properties despite its potentially lower cytotoxic potency compared to its monomeric counterparts.

References

A Comparative Analysis of the Cytotoxic Effects of 8,8''-Biskoenigine and Other Carbazole Alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of the natural dimeric carbazole (B46965) alkaloid, 8,8''-Biskoenigine, relative to other carbazole alkaloids isolated from Murraya species. While specific cytotoxic data for this compound remains limited in publicly accessible literature, this analysis leverages experimental data from structurally related monomeric and dimeric carbazole alkaloids to offer insights into their potential as anticancer agents. Additionally, we will explore the cytotoxicity of various synthetic heterocyclic compounds, which, although not direct analogs of koenigine, provide a broader context for the anticancer potential of synthetically derived molecules.

The genus Murraya, belonging to the Rutaceae family, is a rich source of structurally diverse carbazole alkaloids. Many of these compounds have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising candidates for further investigation in drug discovery. This guide summarizes the cytotoxic profiles of several key Murraya alkaloids, details the experimental methodologies used for their evaluation, and illustrates the pertinent signaling pathways involved in their mechanism of action.

Comparative Cytotoxicity Data

The cytotoxic activity of various carbazole alkaloids isolated from Murraya species has been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency in inhibiting a specific biological function, is a key parameter in these studies. A lower IC50 value indicates higher potency. The following table summarizes the reported IC50 values for selected Murraya alkaloids.

CompoundCancer Cell LineIC50 (µg/mL)Reference
Monomeric Carbazole Alkaloids
MahanineHL-60 (Human promyelocytic leukemia)12.1[1]
HeLa (Human cervical cancer)12.8[1]
Murrayamine-JHL-60 (Human promyelocytic leukemia)5.1[1]
HeLa (Human cervical cancer)7.7[1]
Murrayafolline-AHL-60 (Human promyelocytic leukemia)8.5[1]
HeLa (Human cervical cancer)4.6[1]
Dimeric Carbazole Alkaloids
BisisomahanineHL-60 (Human promyelocytic leukemia)Negligible[1]
HeLa (Human cervical cancer)Negligible[1]
Synthetic Heterocyclic Compounds (Not direct analogs)
Quinazoline Derivative 8a HCT-116 (Human colorectal carcinoma)5.33 µM (72h)
Quinazoline Derivative 9b K-562 (Human chronic myelogenous leukemia)0.1902 µM
Chalcone Analog 7 MCF-7 (Human breast adenocarcinoma)6.50 µM (24h)

Note: Direct comparative IC50 values for this compound were not available in the reviewed literature. The synthetic compounds are included to provide a broader perspective on the cytotoxic potential of synthetic heterocyclic chemistry.

Experimental Protocols

The evaluation of the cytotoxic activity of natural and synthetic compounds is crucial for anticancer drug discovery. The following is a detailed methodology for a standard in vitro cytotoxicity assay.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Materials:

  • Cancer cell lines (e.g., HL-60, HeLa, MCF-7)

  • Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)

  • Test compounds (e.g., this compound, synthetic analogs) dissolved in a suitable solvent (e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, or a solution of 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated using the following formula:

    • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value is determined by plotting the percentage of cell viability against the concentration of the compound and fitting the data to a dose-response curve.

Mandatory Visualizations

Generalized Workflow for Cytotoxicity Screening

G cluster_0 Compound Preparation cluster_1 In Vitro Cytotoxicity Assays cluster_2 Data Analysis cluster_3 Mechanism of Action Studies Compound_Source Natural Product Isolation (e.g., this compound) Cell_Culture Cancer Cell Line Culture Compound_Source->Cell_Culture Synthetic_Analog Chemical Synthesis (Synthetic Analogs) Synthetic_Analog->Cell_Culture MTT_Assay MTT/XTT/WST Assay (Viability) Cell_Culture->MTT_Assay SRB_Assay SRB Assay (Total Protein) Cell_Culture->SRB_Assay IC50 IC50 Determination MTT_Assay->IC50 SRB_Assay->IC50 Apoptosis_Assay Apoptosis Assays (Annexin V/PI, Caspase Activity) IC50->Apoptosis_Assay Cell_Cycle Cell Cycle Analysis (Flow Cytometry) IC50->Cell_Cycle Western_Blot Western Blot (Protein Expression) Apoptosis_Assay->Western_Blot Cell_Cycle->Western_Blot

Caption: A generalized workflow for the screening and evaluation of cytotoxic compounds.

Signaling Pathway of Apoptosis Induction by Carbazole Alkaloids

G cluster_0 Mitochondrial (Intrinsic) Pathway cluster_1 Execution Pathway Carbazole Carbazole Alkaloid (e.g., Mahanine) Mito Mitochondrial Dysfunction Carbazole->Mito induces CytoC Cytochrome c Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 activates Casp9 Caspase-9 (Initiator) Apaf1->Casp9 activates Casp3 Caspase-3 (Executioner) Casp9->Casp3 activates Apoptosis Apoptosis Casp3->Apoptosis leads to

References

8,8''-Biskoenigine: A Comparative Analysis of In-Vitro and In-Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

8,8''-Biskoenigine is a dimeric carbazole (B46965) alkaloid isolated from the plant Murraya koenigii, commonly known as the curry tree.[1] Carbozole alkaloids from this plant have garnered scientific interest for their diverse pharmacological activities, including anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. This guide provides a comprehensive comparison of the currently available in-vitro and in-vivo efficacy data for this compound, with a focus on its potential therapeutic applications. Detailed experimental protocols and an exploration of its potential signaling pathways are also presented to support further research and development.

Data Presentation: In-Vitro vs. In-Vivo Efficacy

The current body of scientific literature highlights a significant disparity between the in-vitro characterization of this compound and the investigation of its effects in living organisms (in-vivo). While a specific in-vitro activity has been quantified, there is a notable absence of in-vivo studies on the isolated compound. The available in-vivo data primarily pertains to crude extracts of Murraya koenigii or other related carbazole alkaloids.

Quantitative Data Summary
Parameter In-Vitro Efficacy: this compound In-Vivo Efficacy: this compound In-Vivo Efficacy: Related Carbazole Alkaloids/Extracts
Biological Activity Anti-osteoporoticNot ReportedAnti-inflammatory, Anti-diabetic, Anti-obesity
Assay/Model Cathepsin B (CAT-B) Inhibition Assay[1]Not ApplicableCarrageenan-induced paw edema, high-fat diet-induced obesity models, etc.
Metric IC50Not ApplicableReduction in paw volume, decrease in body weight, etc.
Value 1.3 µg/mL[1]Not ApplicableVaries depending on the specific compound and model used.

Experimental Protocols

In-Vitro: Anti-Osteoporotic Activity (Cathepsin B Inhibition Assay)

The reported in-vitro anti-osteoporotic activity of this compound was determined using a Cathepsin B (CAT-B) inhibition assay.[1] Cathepsin B is a lysosomal cysteine protease implicated in bone resorption by degrading bone matrix proteins. Its inhibition is a potential therapeutic strategy for osteoporosis. While the specific protocol used in the original study is not detailed, a general fluorometric assay for Cathepsin B inhibition can be described as follows:

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against Cathepsin B activity.

Materials:

  • Recombinant human Cathepsin B

  • Cathepsin B substrate (e.g., Z-Arg-Arg-AMC)

  • Assay buffer (e.g., sodium acetate (B1210297) buffer, pH 5.5, containing EDTA and DTT)

  • This compound (test compound)

  • A known Cathepsin B inhibitor (positive control)

  • DMSO (vehicle control)

  • 96-well black microplate

  • Fluorometric microplate reader (Excitation/Emission ~355/460 nm)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Create a series of dilutions of the test compound in the assay buffer.

    • Prepare solutions of the substrate, positive control, and vehicle control in the assay buffer.

  • Enzyme Reaction:

    • Add the Cathepsin B enzyme to each well of the 96-well plate.

    • Add the different concentrations of this compound, the positive control, or the vehicle control to the respective wells.

    • Incubate the plate at a specified temperature (e.g., 37°C) for a short period to allow the inhibitor to interact with the enzyme.

  • Substrate Addition and Measurement:

    • Initiate the enzymatic reaction by adding the Cathepsin B substrate to all wells.

    • Immediately begin monitoring the fluorescence intensity over time using a microplate reader. The cleavage of the substrate by Cathepsin B releases a fluorescent product.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction for each concentration of the test compound.

    • Plot the percentage of inhibition of Cathepsin B activity against the logarithm of the concentration of this compound.

    • Determine the IC50 value from the resulting dose-response curve.

Signaling Pathways

Direct evidence for the signaling pathways modulated by this compound is currently unavailable. However, based on the known activities of other carbazole alkaloids and natural compounds with similar biological effects, it is plausible that this compound may exert its effects through the modulation of key inflammatory and cellular signaling pathways such as NF-κB and MAPK.

Hypothetical Signaling Pathway for this compound

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., LPS, Cytokines) Receptor Toll-like Receptor (TLR) Stimulus->Receptor IKK IKK Complex Receptor->IKK Activates MAPKKK MAPKKK Receptor->MAPKKK Activates Biskoenigine This compound Biskoenigine->IKK Inhibits Biskoenigine->MAPKKK Inhibits IkB IκBα IKK->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive Degradation (Ubiquitin-Proteasome) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active Translocation MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylates Gene_expression Gene Transcription (Inflammatory Mediators) NFkB_active->Gene_expression Induces

Caption: Hypothetical mechanism of this compound in modulating NF-κB and MAPK signaling pathways.

Experimental Workflow

The following diagram illustrates a typical workflow for the discovery and preclinical evaluation of a natural product like this compound.

G cluster_discovery Discovery & Isolation cluster_invitro In-Vitro Evaluation cluster_invivo In-Vivo Evaluation Plant Murraya koenigii Plant Material Extraction Solvent Extraction Plant->Extraction Chromatography Chromatographic Separation (e.g., HPLC) Extraction->Chromatography Isolation Isolation of this compound Chromatography->Isolation Bioassays Biological Assays (e.g., Cathepsin B inhibition) Isolation->Bioassays Cytotoxicity Cytotoxicity Assays Bioassays->Cytotoxicity Mechanism Mechanism of Action Studies (e.g., Western Blot, PCR) Cytotoxicity->Mechanism AnimalModel Animal Model of Disease (e.g., Osteoporosis, Inflammation) Mechanism->AnimalModel Toxicity Toxicity & Pharmacokinetic Studies AnimalModel->Toxicity Efficacy Efficacy Studies Toxicity->Efficacy

Caption: A generalized workflow for the preclinical evaluation of this compound.

Conclusion and Future Directions

This compound has demonstrated promising in-vitro anti-osteoporotic activity through the inhibition of Cathepsin B. However, the current lack of in-vivo efficacy and pharmacokinetic data represents a significant gap in our understanding of its therapeutic potential. Future research should prioritize:

  • In-vivo efficacy studies: Evaluating the anti-osteoporotic and anti-inflammatory effects of isolated this compound in relevant animal models.

  • Pharmacokinetic and toxicity profiling: Determining the absorption, distribution, metabolism, excretion, and safety profile of the compound.

  • Mechanism of action studies: Elucidating the specific signaling pathways modulated by this compound to confirm the hypothetical models.

Addressing these research gaps is crucial for validating the therapeutic potential of this compound and advancing its development as a potential clinical candidate.

References

8,8''-Biskoenigine: A Comparative Analysis of its Cathepsin B Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the binding affinity of 8,8''-Biskoenigine, a carbazole (B46965) alkaloid, with a focus on its inhibitory activity against Cathepsin B (CAT-B). The information is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of natural compounds.

Introduction to this compound

This compound is a dimeric carbazole alkaloid isolated from the plant Murraya koenigii, commonly known as the curry tree. It has been the subject of research for its various biological activities, including antiosteoporotic, mosquitocidal, antimicrobial, and topoisomerase I and II inhibitory effects. A key molecular target identified for its antiosteoporotic activity is the lysosomal cysteine protease, Cathepsin B.

Comparative Binding Affinity

This compound has demonstrated inhibitory activity against Cathepsin B with a reported half-maximal inhibitory concentration (IC50) of 1.3 µg/mL.[1][2][3][4][5] To provide a context for this finding, the following table compares the IC50 values of this compound with other known natural and synthetic inhibitors of Cathepsin B.

CompoundTypeTargetIC50 ValueReference
This compound Natural (Alkaloid)Cathepsin B1.3 µg/mL
GER-12 (Crossbyanol B)Natural (Marine)Cathepsin B3 µM
GER-24Natural (Marine)Cathepsin B16 µM
β-ursolic acidNatural (Triterpene)Cathepsin B10 µM
QuercetinNatural (Flavonoid)Cathepsin B11 µM
CA-074SyntheticCathepsin B6 nM (at pH 4.6)
Z-Arg-Lys-AOMKSyntheticCathepsin B20 nM (at pH 7.2)
LeupeptinNatural (Microbial)Cathepsin B9.4 - 117.0 nM
E-64Natural (Fungal)Cysteine ProteasesPotent inhibitor

Experimental Protocol: Cathepsin B Inhibition Assay

The following is a generalized fluorometric assay protocol for determining the inhibitory activity of compounds against Cathepsin B. This protocol is based on methodologies described in commercially available inhibitor screening kits and research articles.

Materials:

  • Recombinant Human Cathepsin B

  • Cathepsin B Substrate (e.g., Ac-RR-AFC or Z-Phe-Arg-AMC)

  • Assay Buffer (e.g., 50 mM Sodium Acetate, 1 mM EDTA, pH 5.5)

  • Activation Buffer (Assay Buffer containing a reducing agent like 2 mM DTT, prepared fresh)

  • Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Known Cathepsin B inhibitor (e.g., CA-074 or E-64) for positive control

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare Assay Buffer and Activation Buffer.

    • Dilute the stock solution of recombinant Cathepsin B to the desired final concentration (e.g., 10-50 nM) in the Activation Buffer. This solution is the activated enzyme.

    • Prepare a series of dilutions of the test compound and the positive control inhibitor in Assay Buffer.

  • Assay Setup:

    • To the wells of the 96-well plate, add the activated Cathepsin B solution.

    • Add the diluted test compound or control inhibitor to the respective wells. For the enzyme control wells, add Assay Buffer without any inhibitor.

    • Include blank wells containing the substrate and Assay Buffer but no enzyme to measure background fluorescence.

    • Pre-incubate the plate at room temperature for a defined period (e.g., 10-15 minutes) to allow the inhibitor to interact with the enzyme.

  • Enzymatic Reaction:

    • Prepare the Cathepsin B substrate solution at the desired final concentration (e.g., 10-50 µM) in Assay Buffer.

    • Initiate the enzymatic reaction by adding the substrate solution to all wells.

  • Measurement:

    • Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate excitation and emission wavelengths for the fluorophore used (e.g., Ex/Em = 400/505 nm for AFC).

    • Measure the fluorescence intensity kinetically over a period of time (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).

  • Data Analysis:

    • Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time plot) for each well.

    • Subtract the background fluorescence from the blank wells.

    • Determine the percentage of inhibition for each concentration of the test compound relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to calculate the IC50 value.

Visualizations

Cathepsin B Inhibition Assay Workflow

G Figure 1. Workflow for Cathepsin B Inhibition Assay cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_enzyme Prepare Activated Cathepsin B add_enzyme Add Activated Enzyme to Plate prep_enzyme->add_enzyme prep_inhibitor Prepare Inhibitor Dilutions add_inhibitor Add Inhibitor/ Control to Wells prep_inhibitor->add_inhibitor prep_substrate Prepare Substrate Solution add_substrate Initiate Reaction with Substrate prep_substrate->add_substrate add_enzyme->add_inhibitor pre_incubate Pre-incubate add_inhibitor->pre_incubate pre_incubate->add_substrate measure Measure Fluorescence Kinetically add_substrate->measure calculate Calculate Reaction Rates measure->calculate plot Plot % Inhibition vs. [Inhibitor] calculate->plot ic50 Determine IC50 plot->ic50

Figure 1. Workflow for Cathepsin B Inhibition Assay

Simplified Cathepsin B Signaling Role in Osteoclasts

G Figure 2. Simplified Role of Cathepsin B in Osteoclasts cluster_inhibition Inhibition Osteoclast Osteoclast Lysosome Lysosome Osteoclast->Lysosome contains BoneMatrix Bone Matrix Lysosome->BoneMatrix secretes Cathepsin B onto DegradationProducts Degradation Products BoneMatrix->DegradationProducts degraded by Cathepsin B into Biskoenigine This compound Biskoenigine->Lysosome inhibits Cathepsin B

References

A Comparative Analysis of 8,8''-Biskoenigine and Mahanine: Bioactivity and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of natural product research, carbazole (B46965) alkaloids derived from plants of the Murraya genus have garnered significant attention for their diverse pharmacological activities. Among these, 8,8''-Biskoenigine and mahanine (B1683992) stand out as compounds of interest. This guide provides a comparative overview of their reported biological activities, supported by available experimental data, to assist researchers and drug development professionals in understanding their potential.

Introduction to the Compounds

This compound is a dimeric carbazole alkaloid, structurally characterized as a symmetrical dimer of koenigine.[1] It is isolated from Murraya koenigii, a plant widely used in traditional medicine and culinary practices.[1][2]

Mahanine is a well-studied carbazole alkaloid, also predominantly found in Murraya koenigii.[3][4] Its broad spectrum of biological activities, particularly its anticancer properties, has been the subject of extensive research.[3][4]

Comparative Biological Activity

This section summarizes the available quantitative data on the cytotoxic, anti-inflammatory, and antioxidant activities of this compound and mahanine.

Cytotoxicity
CompoundCell LineAssayIC50 ValueReference
Mahanine HS 683 (Glioma)MTT7.5 µM[4]
A549 (Lung Cancer)Not Specified12.5 µM[2]
H1299 (Lung Cancer)Not Specified10 µM[2]
Leishmania donovani (Amastigote)Not Specified8.94 ± 1.20 µM[5]
This compound -Cathepsin B1.3 µg/mL[1]

Note: Data for this compound's cytotoxicity against cancer cell lines is currently unavailable.

Anti-inflammatory Activity

Mahanine has been shown to possess anti-inflammatory properties by inhibiting the production of nitric oxide (NO), a key inflammatory mediator.[5] Specific quantitative data on the anti-inflammatory activity of this compound is not available. However, extracts of Murraya koenigii containing various carbazole alkaloids, including the monomer koenigine, have shown anti-inflammatory effects.[6]

CompoundAssayMethodEffectReference
Mahanine Nitric Oxide InhibitionGriess AssayDose-dependent inhibition of NO production in Leishmania-infected macrophages[5]
This compound --Data not available
Antioxidant Capacity

Both compounds are reported to have antioxidant properties, a common feature among carbazole alkaloids.[2][7] However, specific and comparable quantitative data, such as IC50 values from DPPH assays for the pure compounds, are limited for a direct comparison. One study on various carbazole alkaloids from Murraya koenigii evaluated their radical scavenging ability against DPPH, suggesting that an aryl hydroxyl substituent plays a role.[1]

CompoundAssayIC50 ValueReference
Mahanine DPPH Radical ScavengingData not directly available for pure compound[1]
This compound DPPH Radical ScavengingData not available[1]

Signaling Pathways

Mahanine

Extensive research has elucidated the molecular mechanisms underlying mahanine's anticancer effects. It is known to modulate several critical signaling pathways, leading to apoptosis, cell cycle arrest, and inhibition of metastasis.

Mahanine_Signaling_Pathway cluster_0 PI3K/AKT/mTOR Pathway cluster_1 Apoptosis Induction cluster_2 Cell Cycle Arrest Mahanine Mahanine PI3K PI3K Mahanine->PI3K Inhibits Mitochondria Mitochondria Mahanine->Mitochondria Induces cytochrome c release CDK4_6 CDK4/6 Mahanine->CDK4_6 Inhibits AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Caspases Caspases Mitochondria->Caspases Apoptosis Apoptosis Caspases->Apoptosis G2_M_arrest G2/M Arrest CDK4_6->G2_M_arrest

Caption: Signaling pathways modulated by mahanine in cancer cells.

This compound

Currently, there is a lack of published data on the specific signaling pathways modulated by this compound. Further research is required to elucidate its mechanism of action at the molecular level.

Experimental Protocols

Detailed methodologies for the key assays mentioned are provided below for reference.

MTT Assay for Cytotoxicity

This colorimetric assay measures cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control. Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Griess Assay for Nitric Oxide (NO) Inhibition

This assay quantifies nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture and Treatment: Plate macrophages (e.g., RAW 264.7) and stimulate with an inflammatory agent (e.g., LPS) in the presence or absence of the test compound for 24 hours.

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Mix 50 µL of the supernatant with 50 µL of Griess reagent in a 96-well plate and incubate at room temperature for 10 minutes.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

DPPH Radical Scavenging Assay for Antioxidant Capacity

This assay measures the ability of a compound to act as a free radical scavenger or hydrogen donor.

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Sample Preparation: Prepare various concentrations of the test compound in methanol.

  • Reaction Mixture: Add 100 µL of the test compound solution to 100 µL of the DPPH solution in a 96-well plate.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Absorbance Measurement: Measure the absorbance at 517 nm.

  • Calculation: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value.

Experimental Workflow and Structural Relationship

The following diagrams illustrate a general workflow for comparing the bioactivity of natural compounds and the structural relationship between koenigine, the monomer of this compound, and mahanine.

Experimental_Workflow Start Compound Isolation (this compound & Mahanine) Bioassays In Vitro Bioassays Start->Bioassays Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioassays->Cytotoxicity AntiInflammatory Anti-inflammatory Assay (e.g., Griess) Bioassays->AntiInflammatory Antioxidant Antioxidant Assay (e.g., DPPH) Bioassays->Antioxidant DataAnalysis Data Analysis (IC50 Determination) Cytotoxicity->DataAnalysis AntiInflammatory->DataAnalysis Antioxidant->DataAnalysis Mechanism Mechanism of Action Studies DataAnalysis->Mechanism Pathway Signaling Pathway Analysis Mechanism->Pathway Conclusion Comparative Efficacy & Potential Pathway->Conclusion

Caption: General experimental workflow for comparative analysis.

Chemical_Relationship cluster_0 Structural Relationship Koenigine Koenigine (Monomer) Biskoenigine This compound (Dimer of Koenigine) Koenigine->Biskoenigine Dimerization Mahanine Mahanine (Structurally Related Carbazole Alkaloid) Koenigine->Mahanine Shared Carbazole Core

Caption: Structural relationship of the carbazole alkaloids.

Conclusion

Mahanine has been extensively studied and demonstrates significant potential as a cytotoxic and anti-inflammatory agent, with well-documented effects on key cellular signaling pathways. This compound, while structurally interesting as a dimeric carbazole alkaloid, remains largely under-investigated in these areas. The limited available data on its antiosteoporotic activity suggests a distinct biological profile that warrants further exploration. To enable a comprehensive comparative assessment, future research should focus on generating robust quantitative data for this compound's cytotoxic, anti-inflammatory, and antioxidant properties, as well as elucidating its molecular mechanisms of action. Such studies will be crucial in determining its potential as a therapeutic lead and understanding the structure-activity relationships within this class of natural products.

References

Unveiling the Anti-Inflammatory Potential of 8,8''-Biskoenigine: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the anti-inflammatory effects of 8,8''-Biskoenigine, a binary carbazole (B46965) alkaloid, within the context of other bioactive compounds isolated from Murraya koenigii and established anti-inflammatory drugs. While direct, head-to-head experimental data for this compound in animal models is limited in publicly available literature, this guide synthesizes current knowledge on related carbazole alkaloids to offer a valuable comparative perspective.

Comparative Analysis of Anti-Inflammatory Activity

The anti-inflammatory efficacy of various carbazole alkaloids from Murraya koenigii has been investigated in several preclinical studies. The following tables summarize the quantitative data from these studies, comparing the effects of different carbazoles and a standard anti-inflammatory drug on key inflammatory markers. It is important to note that these results are compiled from different studies and experimental conditions may vary.

Table 1: In Vivo Anti-Inflammatory Effects of Carbazole Alkaloids from Murraya koenigii in Animal Models

CompoundAnimal ModelDosageKey Inflammatory Marker(s)% Inhibition / ReductionReference Compound% Inhibition / Reduction (Reference)
Girinimbine Carrageenan-induced peritonitis in mice30 mg/kg (oral)Neutrophil migration72% ± 3%Dexamethasone (0.5 mg/kg)88% ± 2%
100 mg/kg (oral)77% ± 1%
30 mg/kg (oral)IL-1β in peritoneal fluidSignificant reductionDexamethasone (0.5 mg/kg)Significant reduction
100 mg/kg (oral)Significant reduction
30 mg/kg (oral)TNF-α in peritoneal fluidSignificant reductionDexamethasone (0.5 mg/kg)Significant reduction
100 mg/kg (oral)Significant reduction
Koenimbine derivative (1G) Carrageenan-induced paw edema in BALB/c miceOral administrationPaw edemaSignificant reductionNot specifiedNot specified
LPS-challenged miceOral administrationIL-6, IL-1β, TNF-αSignificant reductionNot specifiedNot specified
Mahanimbine LPS-induced neuroinflammation in ICR mice1 mg/kg & 2 mg/kg (p.o.)IL-1β in brainSignificant reductionNot specifiedNot specified
1 mg/kg & 2 mg/kg (p.o.)TNF-α in brainSignificant reductionNot specifiedNot specified
Alkaloid mix from M. koenigii (AMK) Carrageenan-induced paw edema in rats300 mg/kg (p.o.)Paw edema at 3h71.87%Aspirin (100 mg/kg)72.91%[1]

Table 2: In Vitro Anti-Inflammatory Effects of Carbazole Alkaloids from Murraya koenigii

CompoundCell LineStimulantKey Inflammatory Marker(s)IC50 / Effective Concentration
Murrayakonine A Human PBMCsLPSTNF-α, IL-6Dose-dependent inhibition[2]
O-methylmurrayamine A Human PBMCsLPSTNF-α, IL-6Dose-dependent inhibition[3]
Mukolidine Human PBMCsLPSTNF-α, IL-6Dose-dependent inhibition
Murrayanol N/AN/AhPGHS-1 (COX-1)IC50: 109 µg/mL
hPGHS-2 (COX-2)IC50: 218 µg/mL
Koenimbine derivative (1G) RAW 264.7 macrophagesLPSNO, IL-6, TNF-α, IL-1βSignificant dose-dependent reduction
Girinimbine RAW 264.7 macrophagesLPS/IFN-γNO productionSignificant dose-dependent inhibition

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key assays cited in the evaluation of the anti-inflammatory effects of carbazole alkaloids.

Carrageenan-Induced Paw Edema in Rodents

This is a widely used model for evaluating acute inflammation.

  • Animals: Male Wistar rats or BALB/c mice are typically used. Animals are fasted overnight before the experiment with free access to water.

  • Induction of Edema: A 1% w/v solution of carrageenan in sterile saline is prepared. A volume of 0.1 mL is injected into the sub-plantar region of the right hind paw of the animals.

  • Treatment: Test compounds (e.g., carbazole alkaloids) or a reference drug (e.g., Aspirin, Indomethacin) are administered orally or intraperitoneally, typically 1 hour before the carrageenan injection.

  • Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after (e.g., 1, 2, 3, and 4 hours).

  • Data Analysis: The percentage inhibition of edema is calculated for each group compared to the control group (which receives only the vehicle and carrageenan) using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.

Lipopolysaccharide (LPS)-Induced Inflammation in Mice

This model is used to study systemic inflammation.

  • Animals: Male BALB/c or ICR mice are commonly used.

  • Treatment: Test compounds are administered orally or intraperitoneally at specified doses.

  • Induction of Inflammation: After a specific period (e.g., 1 hour) following treatment, mice are injected intraperitoneally with LPS (e.g., from E. coli) at a dose sufficient to induce an inflammatory response.

  • Sample Collection: At a predetermined time point after LPS injection (e.g., 2, 4, or 6 hours), blood is collected via cardiac puncture, and peritoneal lavage fluid can be collected. Organs of interest (e.g., lungs, liver, brain) can also be harvested.

  • Analysis of Inflammatory Markers: The levels of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the serum, peritoneal fluid, or tissue homogenates are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

In Vitro Inhibition of Pro-Inflammatory Mediators in Macrophages

This assay assesses the direct effect of compounds on inflammatory cells.

  • Cell Culture: RAW 264.7 macrophage cells or primary peritoneal macrophages are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

  • Treatment: Cells are pre-treated with various concentrations of the test compounds for a specific duration (e.g., 1 hour).

  • Stimulation: Inflammation is induced by adding LPS to the cell culture medium. A control group without LPS stimulation and a vehicle-treated LPS-stimulated group are included.

  • Quantification of Nitric Oxide (NO): After 24 hours of incubation, the concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.

  • Quantification of Cytokines: The levels of TNF-α, IL-6, and other cytokines in the culture supernatant are measured by ELISA.

  • Western Blot Analysis: The expression levels of key inflammatory proteins such as iNOS and COX-2 in the cell lysates can be determined by Western blotting to understand the mechanism of action.

Signaling Pathways and Experimental Workflow

Visualizing the complex biological processes and experimental designs is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate a key inflammatory signaling pathway and a typical experimental workflow.

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates NFkB NF-κB Nucleus Nucleus NFkB->Nucleus Translocates NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->IkB Releases Inflammatory_Genes Inflammatory Genes (TNF-α, IL-6, iNOS, COX-2) Nucleus->Inflammatory_Genes Transcription Biskoenigine This compound (and other carbazoles) Biskoenigine->IKK Inhibits Biskoenigine->NFkB Inhibits Translocation

Caption: Putative NF-κB signaling pathway and points of inhibition.

G start Start: Hypothesis (Compound has anti-inflammatory activity) in_vitro In Vitro Screening (e.g., LPS-stimulated macrophages) start->in_vitro in_vivo In Vivo Animal Model (e.g., Carrageenan-induced paw edema) in_vitro->in_vivo Promising results lead to treatment Treatment Groups: - Vehicle Control - Test Compound (multiple doses) - Positive Control (e.g., Dexamethasone) in_vivo->treatment inflammation Induction of Inflammation treatment->inflammation measurement Measurement of Inflammatory Parameters (Paw volume, Cytokine levels, etc.) inflammation->measurement analysis Data Analysis and Comparison measurement->analysis conclusion Conclusion on Anti-inflammatory Efficacy analysis->conclusion

References

Safety Operating Guide

Navigating the Safe Handling of 8,8''-Biskoenigine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is based on general safety protocols for related chemical compounds. It is imperative to obtain the specific Safety Data Sheet (SDS) from the supplier for definitive guidance on handling, storage, and disposal of 8,8''-Biskoenigine.

Essential Safety and Personal Protective Equipment (PPE)

When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure and ensure a safe laboratory environment. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent skin contact and absorption.
Eye Protection Safety glasses with side shields or chemical splash gogglesTo protect eyes from splashes or airborne particles.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.To prevent inhalation of dust or vapors, which may be harmful.
Skin and Body Protection Laboratory coatTo protect skin and personal clothing from contamination.

Procedural Workflow for Handling and Disposal

A systematic workflow is essential to maintain safety throughout the experimental process, from initial handling to final disposal.

Experimental Workflow

Experimental Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Disposal prep_ppe Don appropriate PPE: - Lab coat - Gloves - Safety glasses prep_area Prepare well-ventilated work area (e.g., chemical fume hood) prep_ppe->prep_area weigh Weigh the required amount of This compound prep_area->weigh dissolve Dissolve in appropriate solvent weigh->dissolve reaction Perform experimental procedure dissolve->reaction decontaminate Decontaminate work surfaces reaction->decontaminate dispose_liquid Dispose of liquid waste in a labeled hazardous waste container decontaminate->dispose_liquid dispose_solid Dispose of contaminated solid waste (e.g., gloves, pipette tips) in a labeled hazardous waste container dispose_liquid->dispose_solid remove_ppe Doff PPE correctly dispose_solid->remove_ppe

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8,8''-Biskoenigine
Reactant of Route 2
Reactant of Route 2
8,8''-Biskoenigine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.